Aglepristone
Description
Structure
2D Structure
Properties
IUPAC Name |
(8S,11R,13S,14S,17R)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-[(Z)-prop-1-enyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37NO2/c1-5-15-29(32)16-14-26-24-12-8-20-17-22(31)11-13-23(20)27(24)25(18-28(26,29)2)19-6-9-21(10-7-19)30(3)4/h5-7,9-10,15,17,24-26,32H,8,11-14,16,18H2,1-4H3/b15-5-/t24-,25+,26-,28-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCKAOKDXNYXEH-FWSJOHTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016632 | |
| Record name | Aglepristone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124478-60-0 | |
| Record name | (11β,17β)-11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(1Z)-1-propen-1-ylestra-4,9-dien-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124478-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aglepristone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124478600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aglepristone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 124478-60-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AGLEPRISTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UT4JLE1CM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Aglepristone's Role in Blocking Progesterone-Dependent Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aglepristone, a synthetic steroid, is a potent competitive progesterone receptor antagonist. By binding with high affinity to progesterone receptors, it effectively blocks the downstream signaling pathways that are crucial for the initiation and maintenance of pregnancy, as well as the growth of progesterone-dependent tissues. This technical guide provides an in-depth overview of the mechanism of action of this compound, its pharmacokinetic and pharmacodynamic properties, and detailed experimental protocols for its study. The guide is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development in the fields of reproductive biology and oncology.
Introduction
Progesterone, a key steroid hormone, plays a pivotal role in the regulation of the female reproductive cycle, maintenance of pregnancy, and the development of mammary glands. Its effects are mediated through the progesterone receptor (PR), a member of the nuclear receptor superfamily of ligand-activated transcription factors. Dysregulation of progesterone signaling is implicated in various pathological conditions, including infertility, endometriosis, and certain types of cancer.
This compound (RU 534) is a competitive antagonist of the progesterone receptor. It exhibits a high binding affinity for PRs, approximately three times that of endogenous progesterone in dogs and nine times greater in cats.[1][2][3][4] This strong competitive binding prevents progesterone from activating its receptor, thereby inhibiting the transcription of progesterone-responsive genes. This guide will delve into the molecular mechanisms of this compound, its effects on progesterone-dependent signaling, and provide practical guidance for its investigation in a laboratory setting.
Mechanism of Action
Competitive Antagonism of the Progesterone Receptor
Progesterone exerts its biological effects by binding to the ligand-binding domain (LBD) of the progesterone receptor. This binding induces a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation to the nucleus. Inside the nucleus, the progesterone-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activators and the general transcription machinery, leading to gene expression.
This compound, as a competitive antagonist, binds to the same ligand-binding pocket on the progesterone receptor as progesterone. However, the binding of this compound induces a different conformational change in the receptor. This altered conformation prevents the recruitment of co-activators and may instead promote the recruitment of co-repressors to the receptor-DNA complex. Consequently, the transcription of progesterone-dependent genes is blocked.
Progesterone-Dependent Signaling Pathways
The signaling pathways initiated by progesterone are complex and can be broadly categorized into genomic and non-genomic pathways.
-
Genomic Pathway: This is the classical pathway involving the nuclear progesterone receptor, leading to changes in gene transcription as described above. This compound directly inhibits this pathway by preventing the activation of the progesterone receptor.
-
Non-Genomic Pathways: Progesterone can also elicit rapid cellular responses that are independent of gene transcription. These effects are mediated by membrane-associated progesterone receptors and involve the activation of intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. The precise effect of this compound on these non-genomic pathways is an area of ongoing research.
Diagram of Progesterone Receptor Signaling Pathway Blockade by this compound
This compound competitively binds to the progesterone receptor, preventing co-activator recruitment.
Quantitative Data
Pharmacokinetics
The pharmacokinetic profile of this compound has been primarily studied in dogs. After subcutaneous administration, it is slowly absorbed, reaching peak plasma concentrations (Cmax) at approximately 2.5 days.[5] The mean residence time is about 6 days, indicating a prolonged presence in the body.
| Parameter | Value (in Dogs) | Unit | Reference |
| Cmax | ~280 | ng/mL | |
| Tmax | 2.5 | days | |
| Mean Residence Time | ~6 | days |
Pharmacodynamics
This compound's primary pharmacodynamic effect is the competitive antagonism of the progesterone receptor. Its high affinity for the receptor is a key determinant of its potency.
| Parameter | Species | Value | Reference |
| Relative Binding Affinity | Dog | 3x that of progesterone | |
| Relative Binding Affinity | Cat | 9x that of progesterone | |
| Efficacy (Pregnancy Termination) | Dog | 95-100% | |
| Efficacy (Pregnancy Termination) | Cat | 87% |
Experimental Protocols
Competitive Progesterone Receptor Binding Assay
This assay is used to determine the binding affinity of a compound to the progesterone receptor in vitro.
Materials:
-
Purified progesterone receptor
-
Radiolabeled progesterone (e.g., [³H]-progesterone)
-
This compound or other test compounds
-
Binding buffer (e.g., Tris-HCl buffer with dithiothreitol and glycerol)
-
Scintillation vials and scintillation fluid
-
Filter paper and filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the radiolabeled progesterone and the test compound (this compound).
-
In a series of tubes, incubate a constant amount of purified progesterone receptor with a fixed concentration of radiolabeled progesterone and varying concentrations of the test compound.
-
Include control tubes with only the receptor and radiolabeled progesterone (total binding) and tubes with an excess of unlabeled progesterone to determine non-specific binding.
-
Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separate the bound from the free radiolabeled progesterone by rapid filtration through filter paper.
-
Wash the filters to remove any unbound ligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radiolabeled progesterone).
Diagram of Competitive Binding Assay Workflow
Workflow for determining the IC50 of this compound for the progesterone receptor.
Ki-67 Immunohistochemistry for Cell Proliferation
This protocol is used to assess the effect of this compound on cell proliferation in tissue samples by detecting the Ki-67 protein, a marker of cell proliferation.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) to block endogenous peroxidase activity
-
Blocking buffer (e.g., normal goat serum)
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Primary antibody against Ki-67
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB (3,3'-diaminobenzidine) substrate-chromogen solution
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval by heating the slides in citrate buffer.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with a blocking buffer.
-
Incubate the sections with the primary anti-Ki-67 antibody.
-
Wash the slides and incubate with the biotinylated secondary antibody.
-
Wash and then incubate with the streptavidin-HRP conjugate.
-
Develop the color by adding the DAB substrate-chromogen solution. Ki-67 positive nuclei will stain brown.
-
Counterstain the sections with hematoxylin to visualize the cell nuclei in blue.
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Dehydrate the sections through a graded ethanol series and xylene, and mount with a coverslip.
-
Examine the slides under a microscope and quantify the percentage of Ki-67 positive cells (proliferation index).
TUNEL Assay for Apoptosis
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections or cultured cells
-
Proteinase K for permeabilization
-
Terminal deoxynucleotidyl transferase (TdT)
-
Biotinylated dUTP
-
Streptavidin-HRP conjugate
-
DAB substrate-chromogen solution
-
Methyl green or hematoxylin for counterstaining
Procedure:
-
Deparaffinize and rehydrate tissue sections as described for IHC.
-
Permeabilize the cells with Proteinase K.
-
Incubate the sections with TdT and biotinylated dUTP. TdT will catalyze the addition of biotinylated dUTP to the 3'-hydroxyl ends of fragmented DNA.
-
Stop the reaction and wash the slides.
-
Incubate with streptavidin-HRP conjugate.
-
Develop the color with DAB. Apoptotic nuclei will stain brown.
-
Counterstain with methyl green or hematoxylin.
-
Dehydrate and mount the slides.
-
Quantify the percentage of TUNEL-positive cells (apoptotic index).
Conclusion
This compound is a potent and specific competitive antagonist of the progesterone receptor. Its ability to block progesterone-dependent signaling pathways makes it a valuable tool in both veterinary medicine and as a subject of research for potential applications in human health. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound and other progesterone receptor modulators, contributing to a deeper understanding of their therapeutic potential. The continued study of this compound's mechanism of action will undoubtedly shed more light on the intricate role of progesterone in health and disease.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Pharmacokinetics, Dose-Proportionality, and Tolerability of Intravenous Tanespimycin (17-AAG) in Single and Multiple Doses in Dogs: A Potential Novel Treatment for Canine Visceral Leishmaniasis [mdpi.com]
- 3. Prevention Of Pregnancy In Bitches With The Progesterone Antagonist this compound (Alizine) | Vetagrostore [vetagrostore.com]
- 4. Anti-Progestins Compounds in Reproduction - WSAVA2007 - VIN [vin.com]
- 5. Lack of in vitro effect of this compound on IFN-γ and IL-4 production by resting and mitogen-activated T cells of luteal bitches - PMC [pmc.ncbi.nlm.nih.gov]
Aglepristone's Impact on Gene Expression in Endometrial Stromal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular impact of aglepristone on endometrial stromal cells. By competitively blocking the progesterone receptor, this compound initiates a cascade of transcriptional changes that fundamentally alter the cellular environment of the endometrium. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the affected signaling pathways to offer a comprehensive resource for researchers in reproductive biology and pharmacology.
Core Mechanism of Action
This compound, a synthetic steroid, functions as a potent competitive antagonist to the progesterone receptor (PGR).[1][2][3][4] Its high affinity for PGR allows it to displace endogenous progesterone, thereby inhibiting the transcription of progesterone-dependent genes that are crucial for the establishment and maintenance of pregnancy.[1] This blockade of progesterone signaling in endometrial stromal cells, particularly in decidualized cells, leads to a significant alteration in the uterine environment, ultimately resulting in the termination of pregnancy.
Quantitative Analysis of Gene Expression Changes
Recent transcriptomic studies have provided a global view of the gene expression changes induced by this compound in canine uterine stromal (DUS) cells that have been decidualized in vitro. Decidualization, a critical process for pregnancy, is marked by the upregulation of 1,841 genes and the downregulation of 1,475 genes. Treatment of these decidualized cells with this compound leads to the modulation of 1,400 differentially expressed genes (DEGs), with 826 genes being upregulated and 574 genes downregulated.
These changes represent a significant reversal of the decidualization process, affecting a wide array of biological functions. The following tables summarize the key functional categories of genes that are differentially expressed following this compound treatment.
Table 1: Upregulated Genes in Decidualized Canine Uterine Stromal Cells Following this compound Treatment
| Functional Category | Key Biological Processes |
| Cell Death and Apoptosis | Positive regulation of programmed cell death, Apoptotic process |
| Cellular Movement | Cell migration, Cell motility |
| Angiogenesis | Regulation of blood vessel development |
| Cell Communication & Adhesion | Cell-cell communication, Cell adhesion |
| Cytoskeleton Organization | Regulation of cellular structure and integrity |
| Anoikis | Induction of apoptosis in response to loss of cell-matrix interaction |
| Wnt Signaling Pathway | Regulation of cell fate, proliferation, and migration |
| Protein Kinase Activity | Signal transduction cascades |
| Metabolism | Regulation of cellular metabolic processes |
Table 2: Downregulated Genes in Decidualized Canine Uterine Stromal Cells Following this compound Treatment
| Functional Category | Key Biological Processes |
| Cell Cycle and Proliferation | Regulation of cell division and growth |
| Cellular Differentiation | Processes of cell specialization |
| Cellular Migration | Directed movement of cells |
In addition to this global transcriptomic view, studies on the utero-placental compartment of dogs treated with this compound have revealed changes in the expression of specific immune-related genes.
Table 3: Modulation of Immune-Related Gene Expression in the Canine Utero-Placental Compartment by this compound
| Gene | Change in Expression | Time Point of Significant Change |
| MHCII | Increased | 72 hours post-treatment |
| CD163 | Increased | 72 hours post-treatment |
| CD206 | Increased | 24 hours post-treatment |
| CD4 | Upregulated | 72 hours post-treatment |
| CD25 | Increased | Post-treatment |
| IL1β | Decreased | Post-treatment |
| IL6 | Decreased | Post-treatment |
| IL8 | Increased | Post-treatment |
| CCL3 | Upregulated | Post-treatment |
| TLR4 | Upregulated | Post-treatment |
| TNFα | Upregulated | Post-treatment |
| IDO1 | Upregulated | Post-treatment |
| AIF1 | Upregulated | Post-treatment |
Experimental Protocols
The following sections detail the methodologies used in key studies to investigate the impact of this compound on endometrial stromal cells.
Isolation and Culture of Canine Uterine Stromal (DUS) Cells
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Tissue Collection: Uteri are obtained from healthy female dogs undergoing routine ovariohysterectomy.
-
Cell Isolation: Endometrial tissue is enzymatically digested, typically using a collagenase solution, to separate the stromal cells from the epithelial cells and other tissue components.
-
Cell Culture: Isolated stromal cells are cultured in appropriate media, often supplemented with serum and antibiotics, to allow for their proliferation and expansion.
-
In Vitro Decidualization: To mimic the pregnant state, DUS cells are treated with agents such as cAMP to induce decidualization, a process characterized by specific morphological and biochemical changes.
This compound Treatment
-
Dosage: Decidualized DUS cells are treated with this compound at a concentration determined to be effective in vitro.
-
Duration: The treatment duration is typically optimized to observe significant changes in gene expression.
RNA Extraction and Sequencing
-
RNA Isolation: Total RNA is extracted from both control (decidualized, untreated) and this compound-treated DUS cells using standard commercial kits.
-
Library Preparation: RNA-sequencing libraries are prepared from the extracted RNA.
-
Sequencing: High-throughput sequencing is performed to generate a comprehensive transcriptomic profile of the cells.
-
Data Analysis: The sequencing data is analyzed to identify differentially expressed genes between the treated and control groups.
Quantitative Real-Time PCR (qRT-PCR) Validation
-
cDNA Synthesis: A subset of the extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Primer Design: Gene-specific primers are designed for the target genes of interest identified from the RNA-sequencing data.
-
PCR Amplification: The cDNA is amplified using a real-time PCR system with a fluorescent dye that allows for the quantification of the amplified product in real-time.
-
Data Normalization: The expression levels of the target genes are normalized to one or more stably expressed reference genes to account for variations in RNA input and reverse transcription efficiency.
Signaling Pathways and Logical Relationships
The antagonism of the progesterone receptor by this compound initiates a cascade of events that disrupt the signaling pathways essential for maintaining pregnancy. The following diagrams illustrate these relationships.
References
- 1. Transcriptomic profiling of canine decidualization and effects of antigestagens on decidualized dog uterine stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptomic profiling of canine decidualization and effects of antigestagens on decidualized dog uterine stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSE213788 - Transcriptomic profiling of canine decidualization and effects evoked by antigestagens on decidualized canine uterine stromal cells - OmicsDI [omicsdi.org]
The Molecular Basis of Aglepristone in Feline Mammary Fibroadenomatous Hyperplasia: A Technical Guide
Abstract
Feline Mammary Fibroadenomatous Hyperplasia (FMH) is a benign, progesterone-driven proliferative disorder of the mammary gland, characterized by the rapid growth of both ductal epithelium and stromal tissue. The condition is primarily mediated by the binding of progesterone to its nuclear receptors (PR), initiating a signaling cascade that promotes cellular growth and differentiation. A key molecular feature of FMH is the progesterone-induced local expression of growth hormone (GH) and subsequent insulin-like growth factor-1 (IGF-1) within the mammary epithelium, creating a potent autocrine/paracrine loop that drives proliferation. Aglepristone, a competitive progesterone receptor antagonist, serves as the primary medical treatment. By binding to the progesterone receptor with high affinity, this compound effectively blocks the downstream signaling pathways, leading to the cessation of proliferation, apoptosis of hyperplastic cells, and rapid clinical resolution of the condition. This guide details the molecular pathophysiology of FMH and the mechanism of action of this compound, supported by quantitative data, experimental protocols, and pathway visualizations.
Introduction
Feline Mammary Fibroadenomatous Hyperplasia, also known as fibroepithelial hyperplasia, is a non-neoplastic condition most commonly observed in young, intact female cats.[1][2] The pathogenesis is unequivocally linked to hormonal stimulation, specifically by either endogenous progesterone during the luteal phase or pregnancy, or exogenous progestins administered for contraception.[1][2] The resulting rapid and often dramatic enlargement of the mammary glands is a direct consequence of an exaggerated response of the mammary tissue to progestogenic stimuli.[3]
The cornerstone of the molecular mechanism is the interaction between progesterone and the progesterone receptor (PR). Studies have consistently demonstrated high levels of PR expression in the hyperplastic mammary tissue of affected cats. This compound (RU534) is a synthetic steroid analogue that acts as a potent progesterone receptor antagonist. It competes with endogenous progesterone for binding to the PR, and its affinity for the feline PR is approximately nine times greater than that of progesterone itself. This competitive inhibition effectively abrogates the biological effects of progesterone, forming the basis of its therapeutic efficacy in FMH.
Molecular Pathophysiology of FMH
The development of FMH is a multi-step process initiated by the binding of progesterone to its receptor in mammary epithelial cells. This event triggers a cascade of downstream signaling pathways that collectively result in extensive tissue proliferation.
Progesterone Receptor (PR) Activation
Progesterone, a steroid hormone, diffuses across the cell membrane and binds to the intracellular progesterone receptor (PR). Upon ligand binding, the PR undergoes a conformational change, dimerizes, and translocates to the nucleus. Within the nucleus, the PR-dimer complex binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.
Key Downstream Signaling Pathways
In FMH, PR activation leads to the transcription of several key genes that promote cell proliferation and tissue growth, primarily through paracrine and autocrine signaling loops.
-
Growth Hormone (GH) and Insulin-Like Growth Factor-1 (IGF-1) Axis: A critical pathway in feline mammary proliferation involves the local, progesterone-induced synthesis of Growth Hormone (GH) by the mammary ductal epithelial cells. This locally produced GH then acts in an autocrine or paracrine manner to stimulate the production and secretion of Insulin-Like Growth Factor-1 (IGF-1), a potent mitogen that drives the proliferation of both epithelial and stromal cells. Double immunohistochemical staining has confirmed the co-localisation of PR and GH in the same subset of ductal epithelial cells, supporting a direct regulatory link.
-
Wnt Signaling Pathway: Progesterone is a known activator of the Wnt signaling pathway in mammary tissue. PR activation in "sensor" luminal cells leads to the secretion of paracrine factors like Wnt4. Wnt4 then signals to adjacent basal and myoepithelial cells, activating the canonical Wnt pathway, which is crucial for stem cell function and progenitor cell expansion.
-
RANKL Signaling Pathway: Receptor Activator of Nuclear factor Kappa-Β Ligand (RANKL) is another critical paracrine mediator of progesterone action. Secreted from PR-positive cells, RANKL acts on neighboring PR-negative cells to promote their proliferation. The RANKL and Wnt pathways are interconnected, amplifying the proliferative response.
The culmination of these signaling events is the rapid and extensive proliferation of both the ductal epithelium and the surrounding stromal connective tissue, leading to the characteristic clinical signs of FMH.
Mechanism of Action of this compound
This compound functions as a competitive antagonist at the progesterone receptor. It binds to the PR with high affinity but does not induce the necessary conformational changes required for the receptor to effectively initiate the transcription of its target genes.
By occupying the PR, this compound prevents endogenous progesterone from binding and activating the downstream signaling cascades. This blockade has several key effects:
-
Inhibition of GH and IGF-1 Production: this compound blocks the progesterone-induced transcription of the GH gene within mammary epithelial cells. This halts the local GH/IGF-1 autocrine/paracrine loop, removing a primary driver of cell proliferation.
-
Downregulation of Paracrine Factors: The expression of other progesterone-dependent paracrine factors, such as Wnt4 and RANKL, is suppressed. This interrupts the cell-to-cell communication that sustains the hyperplastic state.
-
Induction of Apoptosis and Tissue Regression: The withdrawal of the potent survival and proliferative signals mediated by progesterone leads to apoptosis of the hyperplastic epithelial and stromal cells. This cellular attrition, combined with the cessation of proliferation, results in the rapid involution of the mammary tissue and a return to its normal size.
The following diagram illustrates the molecular antagonism of progesterone by this compound at the cellular level.
Quantitative Data Summary
The following tables summarize clinical and molecular data from studies on feline mammary fibroadenomatous hyperplasia and its treatment.
Table 1: Clinical Response to this compound Treatment This table summarizes the clinical outcomes from a study involving 22 cats with FMH treated with this compound.
| Parameter | Finding | Reference |
| Number of Cases | 22 | Görlinger et al., 2002 |
| Treatment Protocol | 10 mg/kg/day SC for 2 days, weekly OR 20 mg/kg SC once weekly | Görlinger et al., 2002 |
| Response Rate | 95.5% (21 out of 22 cats) | Görlinger et al., 2002 |
| Time to Complete Remission | 1 to 4 weeks | Görlinger et al., 2002 |
| Reported Side Effects | Short-term skin irritation (2 cats), Abortion followed by endometritis (2 pregnant cats) | Görlinger et al., 2002 |
Table 2: Immunohistochemical Profile of FMH Tissue This table presents the expression of key molecular markers in hyperplastic mammary tissue from cats with FMH, as determined by immunohistochemistry.
| Marker | Cellular Location | Percentage of Positive Cases | Key Findings | Reference |
| Progesterone Receptor (PR) | Nuclei of ductal epithelial cells | 100% | Strong, homogeneous expression throughout the lesion. Co-localizes with GH. | de las Mulas et al., 2005 |
| Growth Hormone (GH) | Cytoplasm of ductal epithelial cells | 100% | Expression suggests local synthesis induced by progesterone. | de las Mulas et al., 2005 |
| Insulin-Like Growth Factor-I (IGF-I) | Cytoplasm of ductal epithelial cells | 77% | Primarily detected at sites of active ductal budding. | de las Mulas et al., 2005 |
| Ki-67 (Proliferation Marker) | Nuclei of epithelial and stromal cells | Not specified | Mean Ki-67 index in benign feline mammary lesions is ~12.8%. | Martins et al., 2022 |
Experimental Protocols
This section provides a representative methodology for the immunohistochemical analysis of key molecular markers in feline mammary tissue, based on protocols described in the literature.
Immunohistochemistry (IHC) for PR, GH, and IGF-I
Objective: To detect the presence and cellular location of Progesterone Receptor (PR), Growth Hormone (GH), and Insulin-Like Growth Factor-I (IGF-I) in formalin-fixed, paraffin-embedded (FFPE) feline mammary tissue sections.
Methodology:
-
Tissue Preparation:
-
Collect mammary tissue biopsies and fix in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Cut 4-µm thick sections using a microtome and mount on positively charged glass slides.
-
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a descending series of ethanol concentrations (100%, 95%, 70%; 3 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer solution (10 mM, pH 6.0).
-
Heat in a microwave oven or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer for 20 minutes.
-
-
Immunostaining (Avidin-Biotin-Peroxidase Complex - ABC Technique):
-
Rinse slides in Tris-buffered saline (TBS).
-
Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide in methanol for 15 minutes.
-
Rinse with TBS.
-
Block non-specific binding sites by incubating with a protein block (e.g., normal goat serum) for 30 minutes.
-
Incubate with the primary antibody (e.g., monoclonal anti-PR, anti-GH, or anti-IGF-I) at a predetermined optimal dilution in a humidified chamber overnight at 4°C.
-
Rinse with TBS.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse IgG) for 30-60 minutes at room temperature.
-
Rinse with TBS.
-
Incubate with the Avidin-Biotin-Peroxidase Complex (ABC) reagent for 30-60 minutes.
-
Rinse with TBS.
-
-
Visualization and Counterstaining:
-
Develop the peroxidase reaction using a chromogen solution, such as 3,3'-Diaminobenzidine (DAB), until a brown precipitate is visible.
-
Rinse with distilled water to stop the reaction.
-
Counterstain the nuclei with Mayer's hematoxylin.
-
Dehydrate, clear, and mount the slides with a permanent mounting medium.
-
-
Analysis:
-
Examine slides under a light microscope. Positive staining for PR and Ki-67 will appear as brown nuclear staining, while GH and IGF-I will show as brown cytoplasmic staining.
-
Quantify the percentage of positive cells by counting at least 500-1000 cells in representative high-power fields.
-
The following diagram outlines this experimental workflow.
Conclusion
The molecular basis of this compound's efficacy in treating feline mammary fibroadenomatous hyperplasia is its direct and potent antagonism of the progesterone receptor. By competitively inhibiting progesterone binding, this compound effectively dismantles the core pathogenic signaling axis—the local production of GH and IGF-1—and other proliferative paracrine pathways like Wnt and RANKL. This targeted molecular action leads to a rapid cessation of cell proliferation and induction of apoptosis, resulting in a swift and complete clinical resolution. Understanding this molecular mechanism is crucial for the development of further targeted therapies for hormone-dependent proliferative disorders in veterinary medicine.
References
- 1. Conservative treatments for feline fibroadenomatous changes of the mammary gland - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation function 1 of progesterone receptor is required for mammary development and regulation of RANKL during pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Aglepristone's Influence on the Hypothalamic-Pituitary-Ovarian Axis: A Technical Guide
This technical guide provides an in-depth analysis of the effects of aglepristone, a synthetic steroid, on the hypothalamic-pituitary-ovarian (HPO) axis. Designed for researchers, scientists, and drug development professionals, this document synthesizes current experimental findings, details methodologies, and visually represents the complex biological interactions through signaling pathway diagrams.
Core Mechanism of Action
This compound functions as a competitive progesterone receptor antagonist.[1][2][3] It binds to progesterone receptors (PRs) with a high affinity—approximately three times greater than that of endogenous progesterone in dogs and nine times greater in cats—without activating the downstream molecular cascade typically initiated by progesterone.[3][4] This blockade of progesterone's biological effects forms the basis of its clinical applications, primarily in the termination of pregnancy and the treatment of progesterone-dependent conditions such as pyometra.
Beyond its anti-progestin activity, this compound also exhibits an affinity for glucocorticoid receptors (GRs). However, it does not exert any glucocorticoid activity itself; instead, it can prevent endogenous or exogenous glucocorticoids from binding to and activating these receptors.
Quantitative Analysis of Hormonal Changes
The administration of this compound induces significant alterations in the hormonal milieu, impacting various components of the HPO axis. The following tables summarize the quantitative data from key experimental studies.
Table 1: Effects of this compound on Luteinizing Hormone (LH) Levels in Bitches
| Experimental Condition | Animal Model | This compound Dosage | Timing of Administration | Key Findings | Reference |
| Follicular Phase | German Shepherd Bitches (n=5) | 10 mg/kg BW, SC, on the first day of the follicular phase, 24h later, and 7 days later | Early follicular phase | No LH peaks were detected in the treated group, while clear LH surges were observed in the control group. The area under the curve for LH was significantly lower in the treated group. | |
| Mid-Proestrus | Bitches (n=unspecified) | 10 mg/kg BW, SC, on days 4 and 5 of proestrus | Mid-proestrus | The LH peak value was significantly lower in treated bitches (4.83 ± 1.20 ng/mL) compared to controls (13.66 ± 1.21 ng/mL). The area under the curve for LH was also significantly lower in the treated group. |
Table 2: Effects of this compound on Progesterone (P4) and Estradiol-17β (E2) Levels
| Experimental Condition | Animal Model | This compound Dosage | Timing of Administration | Key Findings | Reference |
| Follicular Phase | German Shepherd Bitches (n=5) | 10 mg/kg BW, SC, on the first day of the follicular phase, 24h later, and 7 days later | Early follicular phase | Serum concentrations of progesterone and estradiol-17β were similar between treated and control groups. | |
| Early Luteal Phase | Non-pregnant Beagle Bitches (n=6) | 10 mg/kg BW, SC, once daily on two consecutive days | 12 ± 1 days after ovulation | No significant differences in mean plasma progesterone concentrations before, during, and after treatment. However, the intervals during which plasma progesterone exceeded 64 and 32 nmol/l were significantly shorter in the treated group. | |
| Mid-Gestation Pregnancy Termination | Albino Rats (n=7) | 10 mg/kg BW, SC, on days 10 and 11 of gestation | Mid-gestation | By day 16 post-mating, treated rats had significantly lower serum concentrations of progesterone (11.64 ± 4.3 ng/mL) and estradiol (17.07 ± 3.54 pg/mL) compared to controls (88.44 ± 18.52 ng/mL and 34.19 ± 6.98 pg/mL, respectively). | |
| Third Week of Luteal Phase | Non-pregnant Bitches (n=9) | 10 mg/kg BW, SC, on the 19th and 20th day after LH peak | Late Luteal Phase | A decrease in progesterone levels was observed in the study group. |
Table 3: Effects of this compound on Follicle-Stimulating Hormone (FSH) and Prolactin (PRL) Levels
| Experimental Condition | Animal Model | This compound Dosage | Timing of Administration | Key Findings | Reference |
| Mid-Gestation Pregnancy Termination | Albino Rats (n=7) | 10 mg/kg BW, SC, on days 10 and 11 of gestation | Mid-gestation | By day 20 post-mating, the mean serum FSH level was significantly higher in the treated group (13.61 ± 10.21 mIU/mL) compared to controls (3.84 ± 0.87 mIU/mL). | |
| Mid-Gestation Pregnancy Termination | Beagle Bitches (n=5) | 10 mg/kg BW, SC, on two consecutive days | ~30 days post-ovulation | Elevated plasma concentrations of prolactin were observed during treatment. | |
| Early Luteal Phase | Non-pregnant Beagle Bitches (n=6) | 10 mg/kg BW, SC, once daily on two consecutive days | 12 ± 1 days after ovulation | No significant differences in mean plasma prolactin concentrations before, during, and after treatment. | |
| Spontaneous vs. Induced Parturition | Bitches (n=6) | 10 mg/kg BW, SC | Day 58 of pregnancy | Prolactin concentrations increased between the late gestational period and the 30-hour period before parturition in both spontaneously whelping and this compound-induced groups. |
Detailed Experimental Protocols
Protocol 1: Evaluation of this compound's Effects During the Follicular Phase in Bitches
-
Animal Model: Ten healthy, intact German Shepherd bitches were used.
-
Grouping: Animals were randomly divided into a treated group (n=5) and a control group (n=5).
-
Treatment Regimen:
-
Treated Group: Received subcutaneous injections of this compound at a dose of 10 mg/kg of body weight. The injections were administered on the first day of the follicular phase (determined by vaginal cytology and progesterone levels), 24 hours later, and again 7 days after the initial injection.
-
Control Group: Received subcutaneous injections of a saline solution at a volume of 0.3 ml/kg of body weight at the same time points as the treated group.
-
-
Blood Sampling:
-
For steroid hormone (progesterone and estradiol-17β) analysis, blood was collected daily from the onset of proestrus until the first day of cytological diestrus.
-
For baseline LH determination, blood was collected every 20 minutes for 2 hours at the onset of proestrus.
-
For LH surge identification, blood was collected daily (every 6 hours) from the first administration of this compound or saline until the first day of diestrus.
-
-
Hormone Analysis: Serum concentrations of progesterone, estradiol-17β, and LH were determined using validated immunoassays.
-
Reference:
Protocol 2: Mid-Gestation Pregnancy Termination in Albino Rats
-
Animal Model: Fifteen pregnant albino rats (Rattus norvegicus).
-
Grouping: The rats were randomly allocated into two groups:
-
Group I (n=7): Treated with this compound.
-
Group II (n=8): Control group.
-
-
Treatment Regimen:
-
Group I: Received subcutaneous injections of this compound (Alizin®) at a dose of 10 mg/kg of body weight on days 10 and 11 of gestation (24 hours apart).
-
Group II: Received subcutaneous injections of an equivalent volume (0.33 mL/kg) of sterile water for injection at the same time points.
-
-
Blood Sampling: Blood samples were collected from both groups on gestation days 8 (prior to treatment), 12, 16, and 20.
-
Hormone Analysis: Mean serum concentrations of progesterone, estradiol, LH, and FSH were determined using an enzyme immunoassay (EIA) technique.
-
Reference:
Signaling Pathways and Experimental Workflows
The intricate interplay of this compound with the HPO axis is visualized in the following diagrams, generated using the DOT language.
Figure 1: this compound's primary interaction within the HPO axis.
Figure 2: Experimental workflow for the follicular phase study.
Discussion of Findings
This compound's primary impact on the HPO axis appears to be at the level of the hypothalamus and pituitary, influencing the release of gonadotropins.
-
LH Suppression: A consistent finding across studies is the suppression of the preovulatory LH surge when this compound is administered during the follicular or proestrus phase. This suggests that progesterone, even at the low levels present before ovulation, plays a crucial role in the positive feedback mechanism required for the LH surge. By blocking progesterone receptors, this compound disrupts this signaling, leading to a blunted or absent LH peak. Interestingly, despite the reduced LH surge, ovulation was not prevented in all cases, though the subsequent luteal function may be altered.
-
Variable Effects on Progesterone and Estradiol: The effect of this compound on circulating progesterone and estradiol levels is context-dependent. During the follicular phase, it appears to have minimal impact on steroid hormone patterns. However, when administered during mid-gestation, it leads to a significant drop in both progesterone and estradiol. This is likely due to the luteolytic cascade initiated by the termination of pregnancy. In non-pregnant bitches during the early luteal phase, while mean progesterone levels may not change significantly, the duration of high progesterone concentrations is shortened.
-
FSH and Prolactin Modulation: In rats, post-abortion following this compound treatment, there is a significant increase in FSH levels, likely a consequence of the removal of negative feedback from ovarian steroids. In bitches, this compound administration during mid-gestation has been associated with an increase in prolactin levels. Prolactin is a major luteotrophic hormone in dogs, and this increase could be a compensatory response to the progesterone receptor blockade.
-
Influence on Interestrous Interval: Administration of this compound during the early luteal phase in non-pregnant bitches has been shown to shorten the interestrous interval, further supporting its influence on the central HPO axis.
Conclusion
This compound exerts a profound influence on the hypothalamic-pituitary-ovarian axis, primarily through its potent antagonism of progesterone receptors. Its most striking effect is the suppression of the preovulatory LH surge, highlighting the critical role of progesterone in gonadotropin regulation. The downstream effects on steroid hormones and other pituitary hormones are dependent on the reproductive state of the animal at the time of administration. A comprehensive understanding of these complex interactions is essential for the continued development and clinical application of this and other progesterone receptor modulators in veterinary and human medicine. This guide provides a foundational resource for researchers and professionals in the field, summarizing key quantitative data and experimental approaches.
References
Cellular Uptake and Intracellular Localization of Aglepristone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aglepristone (RU-534) is a potent synthetic steroid antagonist of the progesterone receptor (PR), with significant applications in veterinary medicine for the termination of pregnancy and treatment of progesterone-dependent conditions. Its efficacy is intrinsically linked to its ability to enter target cells, bind to intracellular progesterone receptors, and competitively inhibit the biological effects of progesterone. This technical guide provides a comprehensive overview of the current understanding of this compound's cellular uptake and intracellular localization. It synthesizes available data, outlines presumed mechanisms, and provides detailed experimental protocols for further investigation.
Introduction
This compound's therapeutic action is initiated at the cellular level. Understanding the dynamics of its entry into cells and its subsequent journey to its intracellular target is paramount for optimizing existing therapeutic regimens and developing new applications. As a synthetic steroid, this compound is lipophilic, a key characteristic that governs its interaction with cellular membranes.
Cellular Uptake of this compound
The precise mechanism of this compound's transport across the plasma membrane has not been explicitly detailed in the scientific literature. However, based on its steroidal structure and the known transport mechanisms of similar molecules, a passive diffusion model is the most probable route of entry.
Presumed Mechanism: Passive Diffusion
Small, uncharged, and lipid-soluble molecules like steroid hormones and their antagonists can freely diffuse across the lipid bilayer of the cell membrane, driven by the concentration gradient.
-
Driving Force: The higher extracellular concentration of this compound following administration drives its movement into the cell where the concentration is initially negligible.
-
Rate of Uptake: The rate of diffusion is likely influenced by the lipid composition of the cell membrane and the lipophilicity of this compound.
Currently, there is a lack of specific quantitative data in the literature regarding the kinetics of this compound's cellular uptake (e.g., uptake rate constants, intracellular concentrations in specific cell types). Systemic pharmacokinetic studies have shown that after subcutaneous injection of 10 mg/kg in dogs, a peak serum concentration of approximately 280 ng/mL is reached after 2.5 days[1]. This systemic concentration serves as the driving force for cellular uptake into target tissues.
Intracellular Localization and Target Binding
Upon entering the cell, this compound's primary target is the progesterone receptor (PR), which is a member of the nuclear receptor superfamily.
Localization to the Progesterone Receptor
In its unbound state, the progesterone receptor is predominantly located in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (HSPs). The binding of a ligand (progesterone or an antagonist like this compound) induces a conformational change in the receptor.
The this compound-PR complex is then presumed to translocate into the nucleus. Here, it binds to specific DNA sequences known as Hormone Response Elements (HREs) in the promoter regions of progesterone-responsive genes[1].
Mechanism of Antagonism
This compound is a competitive antagonist, meaning it binds to the same site on the PR as progesterone but does so without activating the receptor. In fact, its binding affinity for the PR is significantly higher than that of progesterone itself.
| Species | Relative Binding Affinity of this compound to Progesterone Receptor |
| Dog | Approximately 3 times higher than progesterone[2][3] |
| Cat | Approximately 9 times higher than progesterone[2] |
By occupying the receptor, this compound prevents the conformational changes necessary for the recruitment of coactivators and the initiation of gene transcription that would normally be triggered by progesterone. This effectively blocks the downstream signaling pathways dependent on progesterone.
Signaling Pathways Modulated by this compound
The primary signaling pathway affected by this compound is the progesterone receptor signaling pathway. By blocking this pathway, this compound inhibits a cascade of molecular events.
Caption: Presumed signaling pathway of this compound action.
Experimental Protocols
While specific published protocols for this compound are scarce, the following are generalized methodologies that can be adapted to study its cellular uptake and intracellular localization.
Protocol for Determining Cellular Uptake Kinetics
This protocol uses radiolabeled this compound to quantify its uptake by cultured cells over time.
Materials:
-
Target cells (e.g., canine mammary carcinoma cells, uterine fibroblasts)
-
Cell culture medium
-
Radiolabeled this compound (e.g., [³H]-Aglepristone)
-
Unlabeled this compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Scintillation vials
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Cell Culture: Plate target cells in 24-well plates and grow to 80-90% confluency.
-
Preparation of Dosing Solution: Prepare a working solution of [³H]-Aglepristone in cell culture medium at the desired concentration.
-
Uptake Assay:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with warm PBS.
-
Add the [³H]-Aglepristone dosing solution to each well.
-
Incubate the plates at 37°C for various time points (e.g., 1, 5, 15, 30, 60 minutes).
-
To determine non-specific binding, add a 100-fold excess of unlabeled this compound to a set of control wells 30 minutes prior to adding the radiolabeled compound.
-
-
Termination of Uptake:
-
At each time point, rapidly aspirate the dosing solution.
-
Wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular radioactivity.
-
-
Cell Lysis and Quantification:
-
Lyse the cells in each well with a suitable lysis buffer.
-
Transfer the lysate to a scintillation vial.
-
Add scintillation fluid and mix thoroughly.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of this compound taken up by the cells at each time point (in pmol/mg of protein).
-
Plot the uptake over time to determine the uptake kinetics.
-
Caption: Experimental workflow for cellular uptake kinetics.
Protocol for Subcellular Localization using Immunofluorescence
This protocol visualizes the location of this compound within the cell by detecting the progesterone receptor to which it binds.
Materials:
-
Target cells grown on glass coverslips
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer (e.g., bovine serum albumin in PBS)
-
Primary antibody against the progesterone receptor
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with this compound at a desired concentration and for a specific duration. Include an untreated control.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and permeabilize with permeabilization buffer for 10 minutes. This allows the antibodies to enter the cell.
-
Blocking: Wash with PBS and incubate in blocking buffer for 1 hour to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against the progesterone receptor (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides using mounting medium, and visualize using a fluorescence microscope.
Caption: Workflow for immunofluorescence localization.
Conclusion and Future Directions
While the general principles of this compound's cellular uptake and intracellular action can be inferred from its chemical nature and the established knowledge of steroid hormone biology, there is a clear need for further research to elucidate the specific details. Future studies should focus on:
-
Quantitative Uptake Studies: Performing kinetic studies in various target cell lines to determine uptake rates and intracellular concentrations.
-
Transport Mechanism: Investigating whether carrier-mediated transport plays any role in this compound's cellular entry, in addition to passive diffusion.
-
Direct Visualization: Utilizing techniques such as fluorescently tagging this compound to directly visualize its subcellular localization and trafficking in real-time.
-
Downstream Signaling: Employing transcriptomics and proteomics to identify the full spectrum of genes and proteins whose expression is altered by this compound treatment.
A more detailed understanding of these fundamental cellular processes will undoubtedly contribute to the more effective and targeted use of this important veterinary drug.
References
- 1. Methods and techniques for in vitro subcellular localization of radiopharmaceuticals and radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A review on its clinical use in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proliferation and apoptosis studies of interplacental areas after this compound treatment for planned cesarean section in pregnant bitches - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Unseen: An In-depth Technical Guide to the In Vitro Off-Target Effects of Aglepristone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aglepristone (RU534) is a synthetic steroid analogue primarily utilized in veterinary medicine as a competitive progesterone receptor (PR) antagonist.[1][2] Its high affinity for the PR makes it an effective agent for the termination of pregnancy and the treatment of progesterone-dependent conditions such as pyometra in bitches and queens.[2][3] While its on-target effects are well-documented, a thorough understanding of its potential off-target interactions is crucial for a complete safety and pharmacological profile. This technical guide provides a comprehensive overview of the current in vitro data on the off-target effects of this compound, highlighting areas where further research is needed.
On-Target Activity: Progesterone Receptor Binding
This compound's primary mechanism of action is its strong competitive binding to the progesterone receptor. In vitro studies have demonstrated that its affinity for the canine and feline PR is significantly higher than that of endogenous progesterone. Specifically, its binding affinity is reported to be three times greater than that of progesterone in dogs and nine times greater in cats.[2] This high affinity effectively blocks the biological effects of progesterone, leading to its clinical applications.
Off-Target Steroid Receptor Binding Profile
Table 1: Summary of Potential Off-Target Steroid Receptor Interactions of this compound
| Receptor | In Vitro Binding Data | Implication |
| Glucocorticoid Receptor (GR) | No quantitative data available. Structural similarity to mifepristone suggests potential for interaction. | Potential for anti-glucocorticoid effects, which could have wide-ranging physiological consequences. |
| Androgen Receptor (AR) | No quantitative data available. | The potential for anti-androgenic or androgenic effects remains to be determined. |
| Estrogen Receptor (ER) | No quantitative data available. One in vivo study showed no change in ERα density in the canine uterus after treatment, but this is not a direct binding assay. | The potential for estrogenic or anti-estrogenic effects is currently unknown. |
Other In Vitro Off-Target Cellular Effects
Beyond direct receptor binding, in vitro studies have begun to explore the broader cellular effects of this compound.
Effects on Immune Cells
A study investigating the in vitro effects of this compound on canine peripheral blood mononuclear cells (PBMCs) found no significant impact on the production of the cytokines IFN-γ and IL-4 by T-cells at concentrations up to 3000 ng/mL. This suggests that this compound may not have direct immunomodulatory off-target effects on this aspect of T-cell function.
Table 2: In Vitro Effect of this compound on Canine T-Cell Cytokine Production
| Cell Type | Treatment | Concentration | Outcome | Reference |
| Canine PBMCs | This compound | 30, 300, 3000 ng/mL | No significant change in IFN-γ and IL-4 production by CD4+ and CD8+ T-cells. |
Antiproliferative Effects on Cancer Cells
There is emerging evidence suggesting that this compound may have antiproliferative effects on certain cancer cells. An in vivo study demonstrated that this compound treatment reduced the proliferation index in progesterone receptor-positive canine mammary carcinomas. While this was an in vivo study, it points towards a potential off-target effect that could be further investigated in vitro. The canine mammary carcinoma cell line CMT-U27 has been suggested as a potential model for such in vitro studies.
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of research findings.
General Protocol for In Vitro Steroid Receptor Competitive Binding Assay
This protocol provides a general framework for assessing the binding affinity of a test compound like this compound to a steroid receptor.
-
Receptor Preparation: A source of the target receptor is required. This can be a purified recombinant receptor, a cell lysate from a cell line overexpressing the receptor, or a tissue homogenate known to be rich in the receptor.
-
Radioligand Selection: A radiolabeled ligand with high affinity and specificity for the target receptor is chosen (e.g., [³H]-dexamethasone for GR, [³H]-dihydrotestosterone for AR).
-
Competition Assay:
-
A fixed concentration of the radioligand is incubated with the receptor preparation.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding with the radioligand.
-
A control with a known high-affinity unlabeled ligand is included to determine non-specific binding.
-
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand. Common methods include filtration through glass fiber filters or scintillation proximity assay (SPA).
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
References
Aglepristone's Interaction with Steroid Hormone Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aglepristone (RU534) is a synthetic steroid analogue that has garnered significant attention for its potent antagonist effects on the progesterone receptor (PR). This property has led to its widespread use in veterinary medicine for the termination of pregnancy and the treatment of progesterone-dependent conditions.[1][2] However, the therapeutic potential and off-target effects of this compound are intrinsically linked to its interaction with a broader spectrum of steroid hormone receptors. This technical guide provides a comprehensive overview of the current understanding of this compound's binding affinity and functional activity at the progesterone (PR), glucocorticoid (GR), androgen (AR), mineralocorticoid (MR), and estrogen (ER) receptors.
This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to serve as a valuable resource for researchers and professionals in drug development and endocrine pharmacology.
Receptor Binding Affinity of this compound
The affinity of this compound for various steroid hormone receptors has been primarily characterized through competitive binding assays. While precise quantitative values such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) are not uniformly available across all receptors, a comparative understanding of its binding profile has been established.
This compound exhibits a high affinity for the progesterone receptor, surpassing that of the endogenous ligand, progesterone.[3] Specifically, its affinity for the canine PR is approximately three times greater than that of progesterone, and in felines, it is about nine times greater.[3] This strong and competitive binding is the basis for its potent antiprogestogenic effects.
This compound is also known to bind to the glucocorticoid receptor, acting as an antagonist.[3] Its structural similarity to mifepristone (RU486), a well-known GR antagonist, suggests a significant interaction. However, detailed quantitative comparisons of its affinity for GR relative to other steroid receptors are not extensively documented in the available literature. Information regarding its binding to androgen, mineralocorticoid, and estrogen receptors is limited, representing a notable gap in the complete characterization of its receptor interaction profile.
| Receptor | Species | Relative Binding Affinity (RBA) vs. Progesterone | Reference Ligand | Notes | Citations |
| Progesterone Receptor (PR) | Canine | 3x higher | Progesterone | Demonstrates potent competitive antagonism. | |
| Progesterone Receptor (PR) | Feline | 9x higher | Progesterone | Highlights species-specific differences in binding affinity. | |
| Glucocorticoid Receptor (GR) | Various | Binds to GR | - | Acts as a functional antagonist. Quantitative affinity data is not readily available. | |
| Androgen Receptor (AR) | - | Data not available | - | Further research is needed to characterize binding. | |
| Mineralocorticoid Receptor (MR) | - | Data not available | - | Interaction with MR has not been extensively studied. | |
| Estrogen Receptor (ER) | - | Data not available | - | Studies on this compound's binding to ER are lacking. |
Functional Activity at Steroid Hormone Receptors
The functional consequence of this compound binding to steroid hormone receptors is primarily antagonistic, most notably at the progesterone receptor.
Progesterone Receptor (PR) Antagonism: this compound is a potent competitive antagonist of the PR. Upon binding to the PR, it prevents the receptor from adopting the conformational change necessary for the binding of coactivators and subsequent transcription of progesterone-responsive genes. This blockade of progesterone-mediated signaling pathways is the primary mechanism behind its clinical effects, such as pregnancy termination and the management of pyometra.
Glucocorticoid Receptor (GR) Antagonism: this compound also exhibits antagonist activity at the glucocorticoid receptor. This antiglucocorticoid effect is a class characteristic of related 11β-aryl-substituted steroids like mifepristone. The clinical implications of this activity in veterinary patients treated with this compound, particularly concerning the hypothalamic-pituitary-adrenal axis, warrant further investigation. In vivo studies in dogs have shown that mifepristone can alter adrenal function, suggesting a similar potential for this compound.
Androgen, Mineralocorticoid, and Estrogen Receptor Activity: There is a lack of substantial evidence in the reviewed literature to definitively characterize the functional activity (agonist or antagonist) of this compound at the androgen, mineralocorticoid, and estrogen receptors.
| Receptor | Functional Activity | Description of Effect | Citations |
| Progesterone Receptor (PR) | Antagonist | Competitively inhibits progesterone binding, preventing receptor activation and transcription of target genes. | |
| Glucocorticoid Receptor (GR) | Antagonist | Blocks the action of endogenous and exogenous glucocorticoids. | |
| Androgen Receptor (AR) | Not well-characterized | Insufficient data to determine agonist or antagonist activity. | |
| Mineralocorticoid Receptor (MR) | Not well-characterized | Insufficient data to determine agonist or antagonist activity. | |
| Estrogen Receptor (ER) | Not well-characterized | Insufficient data to determine agonist or antagonist activity. |
Experimental Protocols
The characterization of this compound's interaction with steroid hormone receptors relies on established in vitro assays. The following sections detail the methodologies for two key experimental approaches.
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity of this compound for a specific steroid hormone receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the Ki or IC50 value of this compound for a specific steroid hormone receptor.
Materials:
-
Receptor Source: Whole cells expressing the target receptor or cell lysates/membrane preparations containing the receptor.
-
Radioligand: A high-affinity, radiolabeled ligand specific for the target receptor (e.g., [³H]-progesterone for PR, [³H]-dexamethasone for GR).
-
Test Compound: this compound of known concentration.
-
Assay Buffer: Buffer appropriate for maintaining receptor stability and binding.
-
Wash Buffer: Cold buffer to terminate the binding reaction and wash away unbound radioligand.
-
Scintillation Cocktail: For detection of radioactivity.
-
Filtration Apparatus: To separate bound from unbound radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Receptor Preparation: Prepare whole cells or cell lysates containing the steroid hormone receptor of interest.
-
Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. Include control wells with no unlabeled competitor (total binding) and wells with a high concentration of an unlabeled specific ligand to determine non-specific binding.
-
Incubation: Incubate the plate at a specific temperature for a duration sufficient to reach binding equilibrium.
-
Separation of Bound and Unbound Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the receptor-bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Reporter Gene Assay
This assay assesses the functional activity of this compound (agonist or antagonist) by measuring its effect on the transcriptional activity of a steroid hormone receptor.
Objective: To determine if this compound acts as an agonist or antagonist at a specific steroid hormone receptor and to quantify its potency (EC50 or IC50).
Materials:
-
Cell Line: A suitable mammalian cell line that does not endogenously express the receptor of interest.
-
Expression Vector: A plasmid encoding the full-length steroid hormone receptor or its ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain (DBD).
-
Reporter Vector: A plasmid containing a reporter gene (e.g., luciferase) downstream of a promoter with hormone response elements (HREs) or GAL4 upstream activating sequences (UAS).
-
Transfection Reagent: To introduce the plasmids into the cells.
-
Test Compound: this compound.
-
Agonist Control: A known agonist for the receptor.
-
Lysis Buffer and Luciferase Assay Reagent: For measuring reporter gene activity.
-
Luminometer: To detect the light output from the luciferase reaction.
Procedure:
-
Cell Culture and Transfection: Culture the cells and co-transfect them with the receptor expression vector and the reporter vector.
-
Compound Treatment: After allowing for receptor and reporter expression, treat the cells with varying concentrations of this compound. To test for antagonist activity, co-treat cells with a fixed concentration of a known agonist and varying concentrations of this compound.
-
Incubation: Incubate the cells for a sufficient period to allow for changes in reporter gene expression.
-
Cell Lysis: Lyse the cells to release the reporter protein.
-
Luciferase Assay: Add the luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: For agonist activity, plot the luciferase activity against the log concentration of this compound to determine the EC50. For antagonist activity, plot the inhibition of agonist-induced luciferase activity against the log concentration of this compound to determine the IC50.
Signaling Pathways
The primary mechanism of action of this compound involves the modulation of intracellular steroid hormone receptor signaling pathways.
Progesterone Receptor Signaling Pathway
In the absence of a ligand, the progesterone receptor (PR) is located in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding of progesterone, the HSPs dissociate, and the receptor-ligand complex translocates to the nucleus. In the nucleus, the complex dimerizes and binds to progesterone response elements (PREs) on the DNA, leading to the recruitment of coactivators and the transcription of target genes that regulate processes such as pregnancy maintenance.
This compound, as a competitive antagonist, binds to the PR. This binding may still allow for the dissociation of some HSPs and nuclear translocation. However, the this compound-bound receptor adopts a conformation that is unable to effectively bind to PREs or recruit coactivators. This results in the repression of progesterone-responsive gene transcription.
Glucocorticoid Receptor Signaling Pathway
Similar to the PR, the glucocorticoid receptor (GR) resides in the cytoplasm in a complex with HSPs. Upon binding of an agonist like cortisol, the GR translocates to the nucleus, dimerizes, and binds to glucocorticoid response elements (GREs) to regulate gene transcription. As an antagonist, this compound binds to the GR, preventing its proper activation and subsequent modulation of GR-target genes. This can have implications for various physiological processes regulated by glucocorticoids.
Conclusion
This compound is a potent progesterone receptor antagonist with a high binding affinity that surpasses the endogenous hormone in key veterinary species. Its interaction is not limited to the PR, as it also exhibits antagonist activity at the glucocorticoid receptor. While the current body of literature provides a solid foundation for understanding its primary mechanism of action, significant knowledge gaps remain concerning its quantitative binding affinities and functional activities at other steroid hormone receptors, namely the androgen, mineralocorticoid, and estrogen receptors.
Further research employing detailed competitive binding and functional reporter gene assays is crucial to fully elucidate the complete receptor interaction profile of this compound. A comprehensive understanding of its on-target and off-target effects will be invaluable for optimizing its therapeutic applications and ensuring its safe use in clinical practice. The experimental frameworks and signaling pathway diagrams provided in this guide offer a basis for designing and interpreting future studies aimed at filling these critical gaps in our knowledge.
References
- 1. Lack of in vitro effect of this compound on IFN-γ and IL-4 production by resting and mitogen-activated T cells of luteal bitches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Update on the Clinical Use of this compound in Bitches and Queens - WSAVA 2018 Congress - VIN [vin.com]
Aglepristone's In Vitro Immunomodulatory Role: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aglepristone, a synthetic steroid, is recognized primarily for its potent antagonism of the progesterone receptor (PR).[1][2][3] With a molecular structure akin to mifepristone, this compound's interactions within the immune system are of increasing interest, particularly concerning its potential dual-action on both progesterone and glucocorticoid receptors (GR).[1] This guide provides an in-depth analysis of the current in vitro data on this compound's role in modulating immune responses, offering a valuable resource for researchers in immunology and drug development.
Core Mechanism of Action
This compound functions as a competitive antagonist of the progesterone receptor, exhibiting a higher binding affinity for this receptor than progesterone itself.[1] This action blocks the downstream signaling pathways typically initiated by progesterone. Furthermore, its structural similarity to mifepristone suggests a potential interaction with the glucocorticoid receptor, which could contribute to its immunomodulatory effects. It is hypothesized that this compound may act as a selective progesterone receptor modulator (SPRM) and potentially a glucocorticoid receptor antagonist, although direct in vitro evidence in immune cells is still emerging.
In Vitro Effects on Immune Cell Populations
The in vitro effects of this compound on various immune cell populations are an active area of investigation. The majority of the current data is derived from studies on canine lymphocytes, with inferences for other immune cells drawn from in vivo and ex vivo studies, as well as from the known effects of the structurally similar compound, mifepristone.
T-Lymphocytes
In vitro studies on canine peripheral blood mononuclear cells (PBMCs) have shown that this compound, at concentrations up to 3000 ng/mL, does not significantly alter the production of the key cytokines IFN-γ and IL-4 by T-cells. This suggests that at these concentrations, this compound may not directly influence the differentiation of T-helper cells into Th1 or Th2 subtypes. However, it is important to note that these studies did not find a dose-dependent effect, and the authors suggest that higher concentrations could potentially elicit a response.
Table 1: Summary of this compound's In Vitro Effects on Canine T-Lymphocytes
| Parameter | Cell Type | This compound Concentration | Observed Effect | Citation |
| IFN-γ Production | Canine PBMCs | Up to 3000 ng/mL | No significant change | |
| IL-4 Production | Canine PBMCs | Up to 3000 ng/mL | No significant change | |
| CD4+/CD8+ Ratio | Canine PBMCs | Not specified | No significant change |
Macrophages
Direct in vitro studies on the effect of this compound on macrophage polarization and function are currently limited. However, ex vivo analysis of uterine tissue from dogs treated with this compound for parturition induction provides some insights. These studies have shown an upregulation of markers associated with both M1 (e.g., MHCII, CCR7, IDO1, TNFα) and M2 (e.g., CD163, CD206) macrophage phenotypes in the uterine environment. This suggests that this compound may create a complex immunomodulatory milieu where both pro-inflammatory and anti-inflammatory macrophage activities are present.
Other Immune Cells
There is a notable lack of direct in vitro data on the effects of this compound on other key immune cell populations, including neutrophils, dendritic cells (DCs), and natural killer (NK) cells. The immunomodulatory effects of mifepristone, such as the enhancement of NK cell cytotoxicity, suggest that this compound may have similar activities, but this requires direct experimental verification.
Signaling Pathways
The precise signaling pathways through which this compound exerts its immunomodulatory effects in vitro are not yet fully elucidated. The primary mechanism is understood to be the blockade of the progesterone receptor. However, the potential for glucocorticoid receptor antagonism opens up other avenues of signaling modulation.
Progesterone Receptor Signaling
By blocking the progesterone receptor, this compound likely inhibits the genomic and non-genomic signaling cascades initiated by progesterone in immune cells. Progesterone is known to influence T-cell function, and its effects may be mediated through membrane progesterone receptors (mPRs) in lymphocytes, leading to changes in intracellular calcium levels and phosphorylation of signaling proteins like ZAP70. This compound's antagonism would be expected to counteract these effects.
Figure 1: this compound's antagonism of the nuclear progesterone receptor.
Potential Glucocorticoid Receptor Signaling
Given its structural similarity to mifepristone, a known GR modulator, this compound may also influence glucocorticoid signaling. Glucocorticoids are potent immunosuppressants that act through the glucocorticoid receptor to regulate the transcription of numerous immune-related genes. If this compound acts as a GR antagonist, it could potentially reverse glucocorticoid-induced immunosuppression.
Figure 2: Hypothetical antagonism of the glucocorticoid receptor by this compound.
Experimental Protocols
Detailed experimental protocols for investigating the in vitro effects of this compound on immune cells are crucial for reproducible research. Below are generalized methodologies based on available literature.
Canine T-Lymphocyte Cytokine Production Assay
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy canine whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Culture: Culture the PBMCs in a complete RPMI-1640 medium supplemented with fetal bovine serum, penicillin-streptomycin, and L-glutamine.
-
This compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and add to the cell cultures at various final concentrations. Include a vehicle control (DMSO alone).
-
Cell Stimulation: For activated T-cell studies, stimulate the cells with a mitogen such as phytohemagglutinin (PHA) or a combination of phorbol 12-myristate 13-acetate (PMA) and ionomycin.
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C in a humidified 5% CO2 incubator.
-
Cytokine Analysis: Collect the cell culture supernatants and measure the concentration of cytokines of interest (e.g., IFN-γ, IL-4) using a validated ELISA kit. For intracellular cytokine staining, treat the cells with a protein transport inhibitor (e.g., brefeldin A) during the final hours of incubation, then fix, permeabilize, and stain with fluorescently labeled antibodies against the cytokines and cell surface markers (e.g., CD4, CD8) for flow cytometric analysis.
Figure 3: Experimental workflow for T-cell cytokine production assay.
In Vitro Generation and Treatment of Canine Macrophages
-
Monocyte Isolation: Isolate monocytes from canine PBMCs by plastic adherence or using magnetic-activated cell sorting (MACS) with anti-CD14 antibodies.
-
Macrophage Differentiation: Culture the monocytes in a complete medium containing macrophage colony-stimulating factor (M-CSF) for 5-7 days to differentiate them into macrophages.
-
This compound Treatment: Treat the differentiated macrophages with various concentrations of this compound or a vehicle control.
-
Macrophage Polarization: To study the effect on polarization, treat the macrophages with polarizing stimuli such as LPS and IFN-γ for M1 polarization or IL-4 for M2 polarization, in the presence or absence of this compound.
-
Functional Assays: Assess macrophage function through assays such as phagocytosis (e.g., using fluorescently labeled beads or bacteria), nitric oxide production (Griess assay), and cytokine secretion (ELISA).
-
Phenotypic Analysis: Analyze the expression of M1 and M2 surface markers (e.g., CD80, CD86, CD163, CD206) by flow cytometry.
Conclusion and Future Directions
The in vitro study of this compound's immunomodulatory effects is a burgeoning field with significant potential. While current research provides a foundational understanding of its interaction with canine T-lymphocytes, there is a clear need for further investigation into its effects on a broader range of immune cells, including macrophages, neutrophils, dendritic cells, and NK cells. Future studies should focus on elucidating the specific signaling pathways involved, particularly the potential for glucocorticoid receptor-mediated effects, and establishing comprehensive dose-response relationships. Such research will be instrumental in defining the therapeutic potential of this compound as an immunomodulatory agent in various clinical applications.
References
- 1. Lack of in vitro effect of this compound on IFN-γ and IL-4 production by resting and mitogen-activated T cells of luteal bitches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tokyovets.com [tokyovets.com]
- 3. Update on the Clinical Use of this compound in Bitches and Queens - WSAVA 2018 Congress - VIN [veterinarypartner.vin.com]
Methodological & Application
Application Notes and Protocols for Aglepristone in Canine Mammary Tumor Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canine mammary tumors (CMTs) are the most prevalent type of neoplasm in intact female dogs and share significant histopathological and molecular similarities with human breast cancer, making them a valuable spontaneous model for comparative oncology research.[1][2][3] A significant subset of these tumors expresses hormone receptors, particularly the progesterone receptor (PR), presenting a therapeutic target.[2][4] Aglepristone, a potent progesterone receptor antagonist, has demonstrated efficacy in reducing cell proliferation in PR-positive canine mammary carcinomas in clinical settings. These application notes provide a detailed protocol for the use of this compound in a canine mammary tumor xenograft model, offering a platform to investigate its mechanism of action and therapeutic potential in a controlled preclinical setting.
While clinical studies on client-owned dogs provide valuable data, xenograft models using immunodeficient mice offer a standardized and reproducible system for evaluating anti-cancer agents. This document outlines the necessary methodologies for establishing a canine mammary tumor xenograft model and a proposed treatment protocol with this compound, based on effective doses identified in canine patients.
Quantitative Data from Clinical Studies
The following tables summarize the key quantitative findings from clinical studies on the use of this compound in dogs with progesterone receptor-positive (PR+) mammary carcinomas. These data provide the basis for the expected outcomes in a xenograft model.
Table 1: Effect of this compound on Progesterone Receptor (PR) Expression and Proliferation Index (PI)
| Parameter | Treatment Group | Before Treatment (Day 1) | After Treatment (Day 15) | Percentage Change |
| PR-Positive Tumors (%) | This compound (n=22) | 59.1% | 36.4% | -22.7% |
| Placebo (n=5) | 60.0% | 60.0% | 0% | |
| Mean Proliferation Index (PI) in PR+ Tumors (%) | This compound (n=13) | 10.5% | 4.8% | -54.3%* |
| Placebo (n=3) | 11.0% | 9.3% | -15.5% | |
| Mean Proliferation Index (PI) in PR- Tumors (%) | This compound (n=9) | 7.2% | 6.9% | -4.2% |
| Placebo (n=2) | Not Reported | Not Reported | Not Reported |
*Statistically significant decrease (P < 0.05). Data extracted from Guil-Luna et al., 2011.
Table 2: Effect of this compound on Apoptotic Index (AI)
| Parameter | Treatment Group | Before Treatment (Day 1) | After Treatment (Day 15) |
| Mean Apoptotic Index (AI) in PR+ Tumors (%) | This compound (n=13) | 1.5% | 1.0% |
| Placebo (n=3) | 1.4% | 1.1% | |
| Mean Apoptotic Index (AI) in PR- Tumors (%) | This compound (n=9) | Not Reported | Not Reported |
| Placebo (n=2) | Not Reported | Not Reported |
No significant changes were observed in the apoptotic index. Data extracted from Guil-Luna et al., 2011.
Signaling Pathway
The primary mechanism of action of this compound is the competitive blockade of the progesterone receptor. In canine mammary tumors, progesterone is thought to promote tumor growth through a paracrine signaling pathway. Progesterone binds to PR-positive epithelial cells, leading to the secretion of growth factors such as Growth Hormone (GH) and Wnt4. These growth factors then act on neighboring tumor cells to stimulate proliferation. This compound disrupts this pathway by preventing progesterone from binding to its receptor, thereby inhibiting the downstream signaling cascade that leads to cell proliferation.
References
- 1. Establishment and Characterization of Canine Mammary Gland Carcinoma Cell Lines With Vasculogenic Mimicry Ability in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. helvia.uco.es [helvia.uco.es]
- 3. Modeling molecular development of breast cancer in canine mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunohistochemical determination of estrogen and progesterone receptors in canine mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Aglepristone Dosage Determination for In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aglepristone (RU-534) is a potent synthetic steroid that acts as a competitive progesterone receptor antagonist.[1] It exhibits a high affinity for progesterone receptors (PRs), which is approximately three times greater than that of endogenous progesterone in dogs and nine times greater in cats.[2][3] By binding to these receptors without activating the downstream signaling cascade, this compound effectively blocks the biological effects of progesterone.[2][4] This mechanism of action makes it a valuable tool for studying progesterone-dependent processes and for various clinical applications, including pregnancy termination, estrus induction, and the treatment of progesterone-mediated pathologies.
Due to its potent anti-progestin activity, precise dosage determination is critical for achieving desired experimental outcomes while minimizing potential side effects in in vivo rodent studies. These application notes provide a comprehensive guide to understanding this compound's mechanism, reported dosages, and a protocol for empirical dose determination.
Mechanism of Action: Progesterone Receptor Antagonism
This compound exerts its effects by competitively binding to the nuclear progesterone receptor (nPR). Progesterone is essential for the establishment and maintenance of pregnancy, as it prepares the uterus for implantation, stimulates glandular secretions, and reduces uterine contractility. This compound's binding to the PR prevents progesterone from exerting these crucial effects, leading to the termination of pregnancy or the reversal of other progesterone-dependent conditions. It does not significantly alter plasma concentrations of progesterone, cortisol, or oxytocin within 24 hours of administration.
Figure 1: this compound competitively blocks progesterone receptors.
Reported Dosages in Rodent Models
The dosage of this compound can vary significantly based on the rodent species, the specific research application, and the desired endpoint. The most common route of administration in published studies is subcutaneous (SC) injection. The following table summarizes dosages used in various rodent studies.
| Species | Application | Dosage | Route of Admin. | Key Findings & Citation |
| Rat (Rattus norvegicus) | Mid-Gestation Pregnancy Termination | 10 mg/kg, administered on days 10 and 11 of gestation (24h apart). | Subcutaneous (SC) | 100% efficacy in inducing abortion. A bloody vulvar discharge was observed ~24 hours after the first injection. |
| Rat (Rattus norvegicus) | Fertility Assessment Post-Abortion | 10 mg/kg, single course on day 11 of gestation. | Subcutaneous (SC) | Caused a longer interval before the next successful pregnancy but had no long-term adverse effects on subsequent fertility. |
| Mouse (Mus musculus) | Acute Toxicity Studies | Not specified for efficacy, but determined to have low oral toxicity. | Oral and Subcutaneous (SC) | This compound appeared to be of low oral toxicity in mice. |
| Guinea Pig (Cavia porcellus) | Induction of Parturition | 10 mg/kg, once daily on days 61 and 62 post-mating. | Subcutaneous (SC) | Successfully induced parturition with a significantly shorter gestation length compared to controls. |
Note: Much of the detailed dosage research has been conducted in canine and feline models, with a standard dose of 10 mg/kg repeated 24 hours apart being common for pregnancy termination. This dose has been adapted for rodent studies with high efficacy.
Protocol for an In Vivo Dose-Determination Study
To establish the optimal dose of this compound for a novel application or a specific rodent strain, a systematic dose-response study is essential.
References
Application Notes and Protocols for Assessing Aglepristone Efficacy in Terminating Pregnancy in Research Animals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Aglepristone for the termination of pregnancy in research animals, with a primary focus on canine and feline models. The protocols outlined below are intended to ensure accurate and reproducible assessment of the compound's efficacy.
Introduction to this compound
This compound is a synthetic steroid that acts as a competitive progesterone receptor antagonist.[1][2] By binding to progesterone receptors in the uterus with a higher affinity than progesterone itself, it blocks the biological effects of this hormone, which is essential for the maintenance of pregnancy.[1][2] In dogs, this compound's affinity for uterine progesterone receptors is approximately three times greater than that of progesterone, while in cats, it is about nine times greater.[1] This blockade leads to the termination of pregnancy, manifesting as prevention of implantation, embryonic resorption, or abortion, depending on the stage of gestation. Abortion typically occurs within seven days of administration.
Experimental Protocols
Animal Models and Pre-Treatment Procedures
-
Species: Canine (bitches) and Feline (queens) are the most commonly studied research animals for this compound's efficacy.
-
Health Status: Animals should be in good health, free from any concurrent diseases that could interfere with the study outcomes. A thorough clinical examination is recommended prior to inclusion.
-
Pregnancy Confirmation: Pregnancy should be confirmed via transabdominal ultrasonography. In dogs, this can be performed from day 19-20 post-luteinizing hormone (LH) peak, where a gestational sac may be visible. In cats, a fetal pole can be detected as early as 15-17 days post-coitus.
-
Gestational Staging: Accurate determination of gestational age is crucial for assessing efficacy at different stages of pregnancy. This can be estimated based on mating dates and confirmed with ultrasonographic measurements of fetal structures.
This compound Administration Protocol
This compound is typically administered as a subcutaneous (SC) injection. The standard protocol involves two injections given 24 hours apart.
-
Dosage:
-
Dogs: 10 mg/kg of body weight per injection.
-
Cats: 10-15 mg/kg of body weight per injection. While 10 mg/kg is often effective, some studies utilize a higher dose of 15 mg/kg in queens.
-
-
Injection Technique:
-
Draw the calculated volume of this compound into a sterile syringe.
-
Administer the injection subcutaneously, with the scruff of the neck being the recommended site to minimize local reactions.
-
To prevent severe injection site reactions, it is advised not to inject more than 5 mL at a single site.
-
Gently massage the injection site after administration to aid in dispersal of the oily solution.
-
Post-Treatment Monitoring and Efficacy Assessment
-
Clinical Observation: Animals should be monitored daily for general health, appetite, and any adverse effects. The presence and nature of any vaginal discharge should be recorded. A brown, mucoid discharge may be observed approximately 24 hours before fetal expulsion.
-
Ultrasonographic Confirmation: This is the primary method for confirming pregnancy termination.
-
Timing: A follow-up ultrasound should be performed 10 days after the last this compound injection.
-
Confirmation Criteria: Efficacy is confirmed by the absence of viable fetuses (i.e., no fetal heartbeats or movement) and the presence of an empty uterus or signs of resorption/abortion.
-
-
Hormonal Assays:
-
Progesterone: Blood samples can be collected before and at intervals after treatment to monitor plasma progesterone levels. While this compound does not directly lower progesterone levels, successful pregnancy termination will lead to a subsequent decline. Serum should be separated and stored at -20°C until analysis. An enzyme-linked fluorescence assay (ELFA) can provide rapid and reliable quantitative results.
-
Prolactin: Plasma prolactin levels may be monitored as they can be influenced by progesterone receptor antagonism.
-
-
Histological Examination: For more detailed analysis, uterine and placental tissues can be collected post-mortem or via biopsy for histological examination. This can reveal structural changes in the endometrium and placenta following treatment, such as damage to maternal venules leading to hemorrhage and detachment.
Data Presentation
The following tables summarize quantitative data on the efficacy and side effects of this compound in dogs and cats.
Table 1: Efficacy of this compound for Pregnancy Termination in Dogs
| Gestational Stage | Dosage Protocol | Efficacy Rate | Notes |
| Up to Day 21 (First Trimester) | 10 mg/kg SC, two doses 24h apart | 99.9% | Prevention of implantation or embryonic resorption. |
| Day 26-45 (Second Trimester) | 10 mg/kg SC, two doses 24h apart | 95% | Fetal expulsion. |
| Mid-Gestation | 20 mg/kg total dose SC | 95% | Signs of abortion occurred 1-8 days after treatment. |
Table 2: Efficacy of this compound for Pregnancy Termination in Cats
| Gestational Stage | Dosage Protocol | Efficacy Rate | Notes |
| Days 5 and 6 post-mating | 10 mg/kg SC, two doses 24h apart | 100% | Prevention of implantation. |
| Day 25-26 | 10 mg/kg SC, two doses 24h apart | 87% | Fetal expulsion. |
| Mid-Gestation (approx. day 33) | 15 mg/kg SC, two doses 24h apart | 88.5% | |
| Late-Gestation (Day 45-46) | 10 mg/kg SC, two doses 24h apart | 66.7% | Efficacy decreases as pregnancy advances. |
| Late-Gestation (approx. day 39) | 10 mg/kg SC, two doses 24h apart | 80% | |
| Late-Gestation (approx. day 39) with Cloprostenol | 10 mg/kg SC this compound (2 doses, 24h apart) + 5 µg/kg SC Cloprostenol (single dose 24h after 2nd this compound) | 100% | Combination therapy improves efficacy in late-term queens. |
Table 3: Reported Side Effects of this compound in Dogs and Cats
| Side Effect | Species | Frequency | Notes |
| Local Injection Site Reaction | Dogs & Cats | Common | Pain, swelling, and inflammation at the injection site. Usually transient. |
| Anorexia | Dogs | 25% | |
| Cats | Transient | Often associated with pain at the injection site. | |
| Excitation/Restlessness | Dogs | 23% | |
| Depression | Dogs | 21% | |
| Cats | Transient | ||
| Diarrhea | Dogs | 13% | |
| Cats | Observed | Self-limiting. | |
| Vomiting | Dogs | 2% | |
| Cats | Observed | Self-limiting. | |
| Vaginal Discharge | Dogs | 77% (in one study) | Mucoid or hemorrhagic. |
| Cats | Hemorrhagic | Can occur during and after abortion. | |
| Uterine Infections (Metritis) | Dogs | 3.4% |
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound as a progesterone receptor antagonist.
Experimental Workflow for Efficacy Assessment
Caption: Experimental workflow for assessing this compound efficacy.
References
Application Notes and Protocols for Aglepristone Administration in Experimental Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the administration of aglepristone, a competitive progesterone receptor antagonist, in various experimental animal models. The information is intended to guide researchers in designing and executing studies involving this compound.
Mechanism of Action
This compound is a synthetic steroid that acts as a competitive antagonist at progesterone receptors (PRs).[1][2][3] Its affinity for PRs is significantly higher than that of endogenous progesterone, being approximately three times greater in dogs and nine times greater in cats.[3] By binding to these receptors without activating them, this compound effectively blocks the physiological effects of progesterone.[2] This antagonism is the basis for its use in terminating pregnancy, treating progesterone-dependent conditions like pyometra, and inducing parturition.
The binding of this compound to the progesterone receptor prevents the conformational changes necessary for the receptor-hormone complex to initiate gene transcription. This blockade disrupts the signaling cascade that is essential for the maintenance of pregnancy and the progression of other progesterone-mediated processes.
Administration Routes and Protocols
The subcutaneous route is the most extensively documented and validated method for this compound administration in experimental animal models. Information on oral and intravenous routes is limited.
This is the recommended and most common route for this compound administration.
General Protocol for Subcutaneous Injection:
-
Animal Restraint: Ensure the animal is properly restrained to minimize movement and stress.
-
Site Preparation: Select an injection site, typically in the scruff of the neck where the skin is loose. Parting the fur may be necessary. Aseptically prepare the injection site using an appropriate disinfectant.
-
Injection: Pinch the skin to create a "tent." Insert the needle into the base of the tent, parallel to the animal's back. Aspirate briefly to ensure a blood vessel has not been entered.
-
Administration: Inject the calculated volume of this compound. To avoid severe local reactions, it is recommended to administer a maximum of 5 ml per injection site in larger animals like dogs.
-
Post-Injection: Withdraw the needle and apply gentle pressure to the injection site for a few seconds. A light massage of the area is recommended to aid in the dispersion of the oily solution.
-
Monitoring: Monitor the animal for any immediate adverse reactions. Injection site reactions such as pain, swelling, and inflammation are the most commonly reported side effects and typically resolve within a few weeks.
Experimental Workflow for Subcutaneous this compound Administration:
Species-Specific Protocols (Subcutaneous):
| Animal Model | Application | Dosage | Protocol |
| Dog | Pregnancy Termination (up to day 45) | 10 mg/kg | Two injections, 24 hours apart. |
| Pyometra | 10 mg/kg | Injections on days 1, 2, and 8. Additional doses may be given on days 14 and 28 if necessary. | |
| Induction of Parturition | 15 mg/kg | Two injections, 9-24 hours apart, not before day 58 post-estimated LH surge. | |
| Cat | Pregnancy Termination | 10-15 mg/kg | Two injections, 24 hours apart. |
| Mammary Fibroadenomatous Hyperplasia | 10-15 mg/kg | Injections on days 1, 2, and 7. Weekly treatment may be required until resolution. | |
| Rabbit | Prevention of Implantation/Pregnancy Termination | 10 mg/kg | Two injections, 24 hours apart. |
| Rat | Mid-Gestation Pregnancy Termination | 10 mg/kg | Two injections on days 10 and 11 of gestation (24 hours apart). |
| Goat | Induction of Parturition | 1.5-5 mg/kg | Single injection on day 145 of pregnancy. |
| Ewe | Induction of Parturition in Pregnancy Toxemia | 10 mg/kg | Two injections. |
While some studies suggest that the antiprogestin activity of this compound is greater via the oral route than the subcutaneous route in rats and rabbits, detailed and standardized protocols for oral administration in experimental settings are not well-documented in the available literature.
General Guidance for Oral Administration (Requires Validation):
-
Formulation: this compound is an oily solution. For oral administration, it would likely need to be formulated in a suitable vehicle to ensure accurate dosing and absorption. An aqueous suspension has been mentioned for oral toxicity studies in mice and rats.
-
Administration: Administration would typically be performed using oral gavage.
-
Dosage: The effective oral dose would need to be determined empirically for the specific animal model and application, as it may differ from the subcutaneous dose.
-
Monitoring: Closely monitor for any signs of gastrointestinal upset or other adverse effects.
Researchers interested in this route of administration should conduct pilot studies to determine the appropriate vehicle, dosage, and to assess the bioavailability and efficacy compared to the subcutaneous route.
There is a lack of published protocols for the intravenous administration of this compound in experimental animal models. The oily vehicle of the commercially available formulation is not suitable for intravenous injection. A specific formulation for intravenous use would be required. Researchers considering this route would need to undertake significant formulation development and pharmacokinetic studies.
Quantitative Data
The following table summarizes available pharmacokinetic and efficacy data for this compound in various animal models.
| Parameter | Dog | Cat | Rabbit | Rat | Goat | Ewe |
| Administration Route | Subcutaneous | Subcutaneous | Subcutaneous | Subcutaneous | Subcutaneous | Subcutaneous |
| Dosage | 10 mg/kg (x2) | 10-15 mg/kg (x2) | 10 mg/kg (x2) | 10 mg/kg (x2) | 1.5-5 mg/kg (x1) | 10 mg/kg (x2) |
| Cmax | ~280 ng/mL | - | - | - | - | - |
| Tmax | ~2.5 days | - | - | - | - | - |
| Mean Residence Time | ~6 days | - | - | - | - | - |
| Efficacy (Pregnancy Termination) | High (95-100%) | 87% | 100% | 100% | N/A | N/A |
| Efficacy (Parturition Induction) | Effective | N/A | N/A | N/A | 100% | Effective |
Safety and Adverse Effects
-
Local Reactions: The most common adverse effects are localized to the injection site and include pain, swelling, edema, and skin thickening. These are generally transient and resolve within a few weeks.
-
Systemic Effects: Systemic side effects are less common but may include anorexia, depression, excitation, and diarrhea.
-
Use with Caution: this compound should be used with caution in animals with cardiovascular or chronic obstructive airway disease.
-
Human Safety: this compound should not be handled by pregnant women due to the risk of inducing abortion through accidental injection.
Disclaimer: These application notes are intended for research purposes only. All animal experiments should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines and relevant regulations. The information provided here is based on a review of available scientific literature and should be adapted and validated by researchers for their specific experimental conditions.
References
Application Notes and Protocols: Utilizing Aglepristone to Elucidate the Pathophysiology of Pyometra in Animal Models
Introduction
Pyometra is a severe, life-threatening uterine disease characterized by the accumulation of purulent material within the uterine lumen.[1][2][3] It is a hormonally-driven disorder, primarily occurring during the diestrus phase of the reproductive cycle when the uterus is under the prolonged influence of progesterone.[1][4] The pathophysiology involves progesterone-mediated cystic endometrial hyperplasia (CEH), increased glandular secretions, suppression of the local uterine immune response, and inhibition of myometrial contractility, which collectively create an environment conducive to bacterial proliferation. Aglepristone is a synthetic steroid that acts as a competitive progesterone receptor antagonist. By binding to progesterone receptors with high affinity, it blocks the biological effects of progesterone, making it an invaluable tool for studying the reversal of pyometra and the progesterone-dependent pathways that govern its development. These notes provide detailed protocols for using this compound in animal models to investigate the pathophysiology of pyometra.
Pathophysiology of Progesterone-Mediated Pyometra
The development of pyometra is critically dependent on progesterone. During diestrus, elevated progesterone levels stimulate the proliferation and secretory activity of endometrial glands and inhibit myometrial contractions. This leads to the accumulation of uterine fluid, while immunosuppression facilitates ascending bacterial infections, most commonly E. coli. This compound's mechanism of action involves competitive blockade of progesterone receptors in the uterus. This action reverses the downstream effects of progesterone, leading to cervical relaxation, restoration of myometrial contractility, and subsequent expulsion of uterine contents.
References
Application Note: Quantification of Aglepristone using High-Performance Liquid Chromatography (HPLC)
Introduction
Aglepristone is a synthetic steroid with antiprogestin activity, utilized in veterinary medicine primarily for the termination of pregnancy in bitches and queens. Accurate quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, dosage verification, and pharmacokinetic studies. This application note describes a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The methodology presented herein is based on established principles for the analysis of structurally related steroidal compounds and is suitable for researchers, scientists, and professionals in drug development.
Principle
This method employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of organic solvents and water. The analyte is detected by its absorbance in the UV spectrum, allowing for accurate quantification based on the peak area relative to a standard of known concentration.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is required. The following chromatographic conditions are recommended:
| Parameter | Specification |
| HPLC System | Isocratic Pumping System, UV-Vis Detector, Autosampler, Column Oven |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Methanol: Acetonitrile: Water (50:25:25, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 303 nm |
| Run Time | 10 minutes |
Reagents and Standards
-
This compound reference standard (purity >98%)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and deaerated)
Standard Solution Preparation
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
For Pharmaceutical Formulations (e.g., Injectable Solutions):
-
Accurately dilute the formulation with the mobile phase to obtain a theoretical this compound concentration within the calibration range (e.g., 20 µg/mL).
-
Filter the diluted sample through a 0.45 µm syringe filter prior to injection.
For Biological Matrices (e.g., Plasma) - Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load 1 mL of the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with 3 mL of water to remove interferences.
-
Elute the this compound with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject the reconstituted sample into the HPLC system.
Data Presentation
The following tables summarize the quantitative data obtained from the method validation, demonstrating its suitability for the intended purpose.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Observed Value |
| Retention Time (min) | - | ~ 6.5 |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5800 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | |
| - Intra-day | < 1.5% |
| - Inter-day | < 2.0% |
| Accuracy (% Recovery) | 98.5% - 101.2% |
Mandatory Visualization
Application Notes and Protocols for Late-Term Pregnancy Termination Using Aglepristone in Combination with Cloprostenol
For distribution to Researchers, Scientists, and Drug Development Professionals.
Introduction
These application notes provide a comprehensive overview of the use of aglepristone in combination with cloprostenol for the termination of late-term pregnancy in veterinary medicine, with a primary focus on feline and canine subjects. This compound, a synthetic steroid, acts as a competitive progesterone receptor antagonist.[1][2] Progesterone is essential for the maintenance of pregnancy; by blocking its receptors, this compound facilitates pregnancy termination.[1] Cloprostenol is a synthetic analogue of prostaglandin F2α (PGF2α) that induces luteolysis and stimulates uterine smooth muscle contractions, thereby aiding in the expulsion of fetuses.[3][4]
The combination of these two compounds has been shown to be more effective for late-term pregnancy termination than this compound alone, particularly in species where the success rate of this compound decreases as gestation advances. This document outlines the mechanisms of action, provides detailed experimental protocols, summarizes quantitative data from key studies, and presents visual diagrams of the experimental workflow and proposed signaling pathways.
Mechanism of Action
The synergistic effect of this compound and cloprostenol in inducing late-term abortion stems from their distinct but complementary mechanisms of action:
-
This compound: As a progesterone receptor antagonist, this compound binds to progesterone receptors in the uterus with a higher affinity than progesterone itself. This binding does not trigger the downstream signaling required for pregnancy maintenance. The blockade of progesterone's effects leads to cervical ripening and sensitizes the myometrium to contractile stimuli.
-
Cloprostenol: This PGF2α analogue acts on the corpus luteum to induce luteolysis, leading to a rapid decline in systemic progesterone levels. Additionally, cloprostenol directly stimulates myometrial contractions, which are crucial for the expulsion of the uterine contents.
The combined action of this compound creating a progesterone-deprived uterine environment and cloprostenol inducing luteolysis and uterine contractions results in a more reliable and efficient termination of late-term pregnancy.
Data Presentation
Table 1: Efficacy of this compound and Cloprostenol for Late-Term Pregnancy Termination in Queens
| Parameter | This compound (AGL) Group | This compound + Cloprostenol (AGL-CLO) Group | Reference |
| Number of Subjects | 10 | 9 | |
| Gestation Age (days) | 38.61 ± 0.91 | 39.39 ± 1.35 | |
| Success Rate | 80% | 100% | |
| Induction-to-Abortion Interval (hours) | 96.9 ± 6 | 69.8 ± 3.3 | |
| Duration of Abortion (hours) | 19.8 ± 2.6 | 12.6 ± 1.4 | |
| Serum Progesterone at Abortion (ng/mL) | 9.89 ± 2.21 | 4.19 ± 0.80 |
Table 2: Efficacy of this compound and Cloprostenol for Mid-Term Pregnancy Termination in Bitches
| Parameter | This compound (AGL) Group | This compound + Cloprostenol (AGL-CLO) Group | Reference |
| Number of Subjects | 7 | 7 | |
| Gestation Age (days) | 25-32 | 25-32 | |
| Success Rate | 100% | 100% | |
| Time to Start of Abortion (days) | 5.2 ± 1.6 | 5.2 ± 1.6 | |
| Serum Progesterone at Start of Abortion (ng/mL) | 26.6 ± 7.3 | 2.7 ± 0.7 | |
| Serum Progesterone at End of Abortion (ng/mL) | 12.0 ± 6.4 | 0.9 ± 0.1 |
Table 3: Reported Side Effects
| Species | Treatment Group | Side Effect | Incidence | Reference |
| Feline | AGL | Pain at injection site | 3/10 | |
| Transient anorexia/depression | 4/10 | |||
| AGL-CLO | Pain at injection site | 4/9 | ||
| Transient anorexia/depression | 5/9 | |||
| Vomiting | 3/9 | |||
| Diarrhea | 1/9 | |||
| Canine | AGL | Anorexia | 25% | |
| Excitation | 23% | |||
| Depression | 21% | |||
| Diarrhea | 13% |
Experimental Protocols
Protocol 1: Late-Term Pregnancy Termination in Queens (Gestational Age >38 days)
This protocol is adapted from the study by Karakas Alkan et al. (2020).
Materials:
-
This compound (10 mg/kg)
-
Cloprostenol (5 µg/kg)
-
Sterile syringes and needles
-
Ultrasound equipment
Procedure:
-
Day 0: Confirm pregnancy and fetal viability via ultrasonography. Administer this compound (10 mg/kg) subcutaneously.
-
Day 1: Administer a second dose of this compound (10 mg/kg) subcutaneously, 24 hours after the first injection.
-
Day 2: Administer a single dose of cloprostenol (5 µg/kg) subcutaneously, 24 hours after the second this compound injection.
-
Monitoring:
-
Perform daily ultrasonography to monitor fetal viability and expulsion.
-
Observe for clinical signs of abortion (e.g., vulvar discharge, nesting behavior).
-
Monitor for side effects such as pain at the injection site, anorexia, depression, vomiting, or diarrhea.
-
Continue monitoring until abortion is complete, confirmed by the absence of fetuses on ultrasound.
-
Protocol 2: Mid-Term Pregnancy Termination in Bitches (Gestational Age 25-32 days)
This protocol is based on the study by Kaya et al. (2014). While this study focuses on mid-term termination, the principles can inform late-term protocols.
Materials:
-
This compound (10 mg/kg)
-
Cloprostenol (1 µg/kg)
-
Sterile syringes and needles
-
Ultrasound equipment
Procedure:
-
Day 0: Confirm pregnancy and fetal viability via ultrasonography. Administer this compound (10 mg/kg) and cloprostenol (1 µg/kg) subcutaneously at separate injection sites.
-
Day 1: Administer a second dose of this compound (10 mg/kg) and cloprostenol (1 µg/kg) subcutaneously at separate injection sites, 24 hours after the first injections.
-
Monitoring:
-
Perform ultrasonography every 24-48 hours to monitor for fetal resorption or expulsion.
-
Monitor for clinical signs of abortion, including vulvar discharge.
-
Observe for any adverse reactions.
-
Continue monitoring until pregnancy termination is confirmed by ultrasound.
-
Visualizations
Caption: Experimental Workflow for Pregnancy Termination.
References
- 1. tokyovets.com [tokyovets.com]
- 2. Update on the Clinical Use of this compound in Bitches and Queens - WSAVA 2018 Congress - VIN [vin.com]
- 3. This compound and cloprostenol combination in the termination of late-term pregnancy in queens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cloprostenol sodium improves reproductive performance of multiparous sows during lactation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Aglepristone for In Vitro Cell Proliferation Assays
Welcome to the technical support center for the use of Aglepristone in in vitro cell proliferation assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (RU534) is a competitive progesterone receptor (PR) antagonist.[1] It binds to progesterone receptors with a higher affinity than progesterone itself, thereby blocking the downstream signaling pathways that promote cell proliferation in progesterone-dependent cells.[1][2]
Q2: In which cell types is this compound expected to have an anti-proliferative effect?
A2: this compound's anti-proliferative effects are most pronounced in cells that express the progesterone receptor (PR-positive).[3] This has been notably demonstrated in canine mammary carcinoma cells.[3] Its efficacy in PR-negative cells is not well-established.
Q3: What is the recommended solvent for dissolving this compound for in vitro use?
A3: this compound is sparingly soluble in aqueous solutions. For in vitro assays, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO).
Q4: What are typical working concentrations of this compound for in vitro cell proliferation assays?
A4: Based on studies using peripheral blood mononuclear cells (PBMCs), concentrations ranging from 30 ng/mL to 3000 ng/mL have been used. The optimal concentration will be cell-line dependent and should be determined empirically through a dose-response experiment.
Q5: Does this compound have any known off-target effects?
A5: Yes, this compound has been reported to have an affinity for the glucocorticoid receptor (GR), acting as an antagonist. This is an important consideration when designing experiments and interpreting results, as it could lead to confounding effects in cells that also respond to glucocorticoids.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in cell culture medium. | - The final concentration of DMSO is too low to maintain solubility. - The aqueous solubility of this compound is exceeded upon dilution in the medium. | - Prepare a high-concentration stock solution of this compound in 100% DMSO. - When diluting into your final culture medium, ensure the final DMSO concentration does not exceed a level that is toxic to your cells (typically ≤ 0.5%). - Perform serial dilutions of the this compound stock in DMSO before the final dilution into the culture medium. - Add the this compound/DMSO solution to the medium with vigorous mixing to facilitate dispersion. |
| No observable effect on cell proliferation. | - The cell line being used is progesterone receptor-negative (PR-). - The concentration of this compound is too low. - The incubation time is insufficient to observe an effect. | - Confirm the PR status of your cell line using techniques such as Western blot or immunocytochemistry. - Perform a dose-response experiment with a wider range of this compound concentrations. - Extend the incubation time of the proliferation assay (e.g., from 24h to 48h or 72h). |
| High cell death observed even at low concentrations. | - The observed effect may be cytotoxicity rather than a cytostatic (anti-proliferative) effect. - The cell line may be particularly sensitive to this compound or the DMSO solvent. | - Perform a cytotoxicity assay (e.g., LDH release assay) in parallel with your proliferation assay to distinguish between cytotoxic and cytostatic effects. - Run a vehicle control with the same final concentration of DMSO to assess solvent toxicity. - Lower the starting concentration range in your dose-response experiment. |
| Inconsistent or unexpected results. | - Potential off-target effects through the glucocorticoid receptor (GR). - Mycoplasma contamination in cell culture altering cellular responses. | - If your cell line expresses GR, consider using a more specific PR antagonist or including controls to account for GR-mediated effects. - Regularly test your cell cultures for mycoplasma contamination. |
Quantitative Data Summary
The following table summarizes the concentrations of this compound used in an in vitro study on canine peripheral blood mononuclear cells (PBMCs). This can serve as a starting point for designing your own dose-response experiments.
| Cell Type | Concentration Range | Solvent | Incubation Time | Observed Effect | Reference |
| Canine PBMCs | 30 ng/mL, 300 ng/mL, 3000 ng/mL | DMSO | 24h and 48h | No significant effect on IFN-γ and IL-4 synthesis. |
Note: The anti-proliferative effects will be cell-type specific and require optimization.
Experimental Protocols
Detailed Methodology for an In Vitro Cell Proliferation Assay (MTT Assay)
This protocol provides a general framework for assessing the anti-proliferative effects of this compound using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Materials:
-
This compound
-
DMSO
-
PR-positive cell line (e.g., canine mammary carcinoma cell line)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
2. Procedure:
-
Cell Seeding:
-
Culture your chosen PR-positive cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh complete medium.
-
Count the cells and adjust the density to seed 5,000-10,000 cells per well in a 96-well plate.
-
Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mg/mL).
-
Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations.
-
Further dilute these DMSO stocks in complete cell culture medium to achieve the final desired treatment concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is constant and non-toxic (e.g., 0.1%).
-
Remove the medium from the seeded cells and replace it with the medium containing the different concentrations of this compound. Include a "cells only" control (medium without treatment) and a "vehicle control" (medium with the same final concentration of DMSO as the treated wells).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
3. Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell proliferation).
Visualizations
Caption: Workflow for assessing this compound's anti-proliferative effects.
Caption: this compound blocks progesterone-induced gene transcription.
References
Technical Support Center: Overcoming Aglepristone Insolubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Aglepristone's insolubility in aqueous solutions for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?
A1: this compound (also known as RU-534) is a synthetic steroidal antiprogestin, meaning it competitively blocks progesterone receptors.[1][2] Due to its steroid structure, it is a hydrophobic molecule with very low water solubility, making it challenging to use in aqueous-based experimental systems like cell culture media or phosphate-buffered saline (PBS). The commercial veterinary formulation, Alizin®, uses a non-aqueous, oily vehicle containing arachis oil and ethanol to solubilize the compound for injection.[1][3][4]
Q2: What are the primary methods to solubilize this compound for in vitro research?
A2: The most common strategies for solubilizing hydrophobic compounds like this compound for research applications include:
-
Co-solvents: Using a small amount of a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO) or ethanol, to first dissolve the this compound before diluting it into the aqueous medium.
-
Formulation with Excipients: Creating a suspension or emulsion using agents like Polyethylene Glycol (PEG), Tween 80, or Carboxymethyl cellulose.
-
Advanced Formulation Technologies: For more stable and soluble preparations, techniques such as cyclodextrin complexation, nanoparticle formulation, and solid dispersions can be employed.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound in Aqueous Media
Problem: I dissolved this compound in DMSO to make a stock solution, but when I add it to my cell culture medium or PBS, a precipitate forms immediately.
This phenomenon, often called "crashing out," occurs when the hydrophobic compound is no longer soluble as the organic solvent is diluted in the aqueous environment.
| Potential Cause | Explanation | Recommended Solution | Citation |
| High Final Concentration | The final concentration of this compound in the aqueous medium exceeds its solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium. | |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of aqueous medium causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution. First, create an intermediate dilution of your stock in pre-warmed (37°C) culture medium, then add this to the final volume. Add the stock solution dropwise while gently vortexing the medium. | |
| Low Temperature of Media | The solubility of many compounds, including steroids, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media or buffers for dilutions. | |
| High DMSO Stock Concentration | A very high concentration in the DMSO stock can lead to a more pronounced precipitation upon dilution. | Prepare a lower concentration stock solution in DMSO. This may require adding a slightly larger volume to your media but can aid in dispersion. |
Issue 2: Delayed Precipitation of this compound in Culture
Problem: My this compound-containing media looks clear initially, but a precipitate forms after a few hours or days in the incubator.
| Potential Cause | Explanation | Recommended Solution | Citation |
| pH Shift in Medium | Cellular metabolism can alter the pH of the culture medium over time, which can affect the solubility of the compound. | Ensure the medium is well-buffered, for example, with HEPES. Monitor the pH of your culture. | |
| Interaction with Media Components | This compound may interact with salts, proteins (especially in serum-containing media), or other components, forming insoluble complexes. | If possible, try reducing the serum concentration or using a serum-free medium for the duration of the treatment. Preparing the this compound-containing medium fresh before each experiment can also help. | |
| Temperature Fluctuations | Repeatedly moving culture vessels between the incubator and room temperature can cause temperature cycling, affecting solubility. | Minimize the time culture vessels are outside the incubator. Aliquot media for single use to avoid repeated warming and cooling of the stock. | |
| Evaporation of Media | In long-term experiments, evaporation can increase the concentration of all components, potentially exceeding this compound's solubility limit. | Ensure proper humidification in the incubator and use appropriate culture vessel lids to minimize evaporation. |
Experimental Protocols
Protocol 1: Solubilization using DMSO for Cell Culture
This protocol is a general guideline for preparing a working solution of this compound for in vitro cell-based assays.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, complete cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10-100 mM):
-
Based on the solubility of the similar compound Mifepristone in DMSO (40-85 mg/mL), a stock solution of this compound in this range is a reasonable starting point.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to achieve the target concentration.
-
Vortex thoroughly and, if necessary, gently warm or sonicate briefly to ensure complete dissolution. The solution should be clear.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light. Solutions in DMSO are typically stable for up to 3 months at -20°C.
-
-
Prepare the Final Working Solution (Serial Dilution):
-
Pre-warm your complete cell culture medium to 37°C.
-
Crucially, do not add the concentrated DMSO stock directly to your final culture volume.
-
First, prepare an intermediate dilution by adding a small volume of the DMSO stock to a larger volume of pre-warmed medium. For example, add 2 µL of a 10 mM stock to 198 µL of medium to get a 100 µM solution.
-
Gently vortex the intermediate dilution.
-
Add the required volume of the intermediate dilution to your final culture volume to achieve the desired final concentration of this compound.
-
The final concentration of DMSO in the cell culture should be kept as low as possible, ideally below 0.5%, and for sensitive cell lines, below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Workflow for Preparing this compound Working Solution
Caption: Workflow for preparing this compound working solution for cell culture.
Protocol 2: General Method for Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their cavity, forming a water-soluble inclusion complex. This is a general method that may require optimization for this compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin derivative
-
Deionized water
-
Ethanol (optional)
-
Freeze-dryer or oven
Procedure (Lyophilization/Freeze-Drying Method):
-
Determine the desired molar ratio of this compound to cyclodextrin (a 1:1 ratio is a common starting point).
-
Dissolve the calculated amount of cyclodextrin in deionized water with stirring.
-
Dissolve the this compound in a minimal amount of a suitable organic solvent like ethanol.
-
Slowly add the this compound solution to the aqueous cyclodextrin solution while stirring continuously.
-
Continue stirring the mixture for 24-72 hours at a controlled temperature.
-
Freeze the resulting solution at a very low temperature (e.g., -80°C).
-
Lyophilize (freeze-dry) the frozen mixture to obtain a solid powder of the inclusion complex.
-
The resulting powder can then be dissolved in aqueous media for experiments.
Protocol 3: General Method for Nanoparticle Formulation
Encapsulating this compound into polymeric nanoparticles can improve its solubility and provide controlled release. This is a general protocol based on the emulsion-solvent evaporation method.
Materials:
-
This compound
-
A biodegradable polymer such as poly(lactic-co-glycolic acid) (PLGA)
-
An organic solvent like dichloromethane (DCM) or ethyl acetate
-
An aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA) or Tween 80)
Procedure:
-
Dissolve both this compound and the polymer (e.g., PLGA) in the organic solvent.
-
Prepare an aqueous solution of the surfactant.
-
Add the organic phase (this compound and polymer) to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Evaporate the organic solvent from the emulsion under continuous stirring, which causes the nanoparticles to precipitate.
-
Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess surfactant, and then resuspend them in an appropriate aqueous buffer.
-
The nanoparticle suspension can be used directly or lyophilized for storage.
Protocol 4: General Method for Solid Dispersion
A solid dispersion consists of the drug dispersed in a solid hydrophilic carrier, which can enhance the dissolution rate. The solvent evaporation method is one common technique.
Materials:
-
This compound
-
A hydrophilic polymer carrier such as polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG)
-
A common volatile solvent (e.g., ethanol, methanol, or a mixture) that dissolves both the drug and the carrier.
Procedure (Solvent Evaporation Method):
-
Dissolve both this compound and the polymer carrier in the common solvent to form a clear solution.
-
Evaporate the solvent using a rotary evaporator or by heating under vacuum.
-
The resulting solid mass is then further dried in an oven to remove any residual solvent.
-
The solid dispersion can be ground into a fine powder, which should exhibit improved wettability and dissolution in aqueous media compared to the crystalline drug alone.
This compound Mechanism of Action
This compound exerts its effects by acting as a competitive antagonist at the progesterone receptor (PR). It has a higher binding affinity for the PR than progesterone itself. This binding blocks the normal physiological actions of progesterone. The effects of progesterone are mediated through two main signaling pathways:
-
Genomic (Classical) Pathway: Progesterone binds to nuclear progesterone receptors (PR-A and PR-B), which then dimerize, translocate to the nucleus, and bind to progesterone response elements (PREs) on DNA to regulate the transcription of target genes.
-
Non-Genomic (Rapid) Pathway: Progesterone can also act on membrane-associated progesterone receptors (mPRs), leading to rapid intracellular signaling events that do not require gene transcription. These can involve G-protein activation and modulation of kinase cascades like the MAPK/ERK pathway.
As an antagonist, this compound binds to the progesterone receptors but fails to induce the conformational changes necessary for full receptor activation, thereby blocking both genomic and non-genomic signaling.
Genomic Progesterone Receptor Signaling Pathway
Caption: Genomic signaling pathway of the progesterone receptor and its antagonism by this compound.
Non-Genomic Progesterone Receptor Signaling Pathway
Caption: Non-genomic (rapid) signaling pathway of the progesterone receptor and its antagonism by this compound.
References
Managing local injection site reactions to Aglepristone in animal studies
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals managing local injection site reactions to Aglepristone in animal studies.
Troubleshooting Guide
This section addresses specific issues that may arise during or after the administration of this compound.
Q: An animal is exhibiting signs of pain (vocalization, withdrawal) and localized swelling immediately after a subcutaneous this compound injection. What are the immediate steps?
A: Immediate, transient pain at the injection site is a common and expected reaction to this compound.[1][2] The formulation is an oil-based solution which can cause discomfort upon injection.[3][4]
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Immediate Action: The manufacturer recommends a light massage of the injection site after administration to help disperse the oily vehicle.[3]
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Monitoring: Observe the animal for the next few hours. The initial pain should resolve shortly after the injection.
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Documentation: Record the observation, including the severity and duration of the pain, in the study records.
Q: A firm, localized, and non-painful nodule or thickening has developed at the injection site a few days after administration. Is this a cause for concern?
A: This is a very common local inflammatory reaction. The oily vehicle of this compound can cause prolonged local reactions, including edema, skin thickening, and localized lymph node enlargement.
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Assessment: Palpate the area to confirm it is localized, firm, and not excessively painful. Monitor for any signs of heat, discharge, or systemic illness (e.g., fever, lethargy).
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Management: In most cases, no specific treatment is required. These reactions are typically self-limiting and reversible.
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Resolution Time: Such local reactions usually resolve within 28 days of the injection.
Q: The skin over the injection site has become ulcerated. How should this be managed?
A: Ulceration is a less common but possible local reaction.
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Veterinary Consultation: This requires veterinary assessment to prevent secondary infection and manage wound healing.
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Management: Treatment will likely involve gentle cleaning of the area with a mild antiseptic, application of a topical antibiotic ointment, and potentially an Elizabethan collar to prevent the animal from licking the site.
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Prevention: To minimize the risk of severe reactions like ulceration, ensure proper injection technique. Severe reactions can be avoided if the injection is administered into the scruff of the neck. It is also recommended to limit the volume to a maximum of 5 ml at any single injection site in larger dogs.
Q: How can I proactively minimize the incidence and severity of local injection site reactions in my experimental protocol?
A: Several steps can be taken to mitigate local reactions:
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Injection Site Selection: Administer the subcutaneous injection into the scruff of the neck, as this area is less sensitive and may help avoid severe reactions.
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Volume Limitation: For larger animals, do not inject more than 5 ml of this compound at a single site. If the required dose exceeds this volume, split the dose and administer it at two separate locations.
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Post-Injection Massage: Gently massage the injection site immediately following administration to help disperse the oily solution.
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Aseptic Technique: Although the product does not contain an antimicrobial preservative, use a dry, sterile needle and syringe for each injection and swab the vial's septum before drawing up the dose to prevent bacterial contamination.
Frequently Asked Questions (FAQs)
Q: What is the underlying cause of local reactions to this compound?
A: Local reactions are primarily attributed to the drug's formulation. This compound is delivered in a non-aqueous, oily vehicle containing arachis (peanut) oil and ethanol. This oil-based solution can act as a local irritant, causing a sterile inflammatory response at the site of injection. The size and intensity of the reaction often depend on the volume administered.
Q: How common are local injection site reactions with this compound?
A: Localized injection site reactions are the most commonly noted adverse effect of this compound. In field trials with dogs, pain during and shortly after injection was observed in 17% of animals, and a local inflammatory reaction (including swelling, thickening, or lymph node enlargement) was seen in 23% of dogs. In one study on mid-term pregnancy termination in 22 bitches, a local reaction was evident in two dogs (9%).
Q: How long do these local reactions typically last?
A: Most local reactions are transient and resolve without intervention. Pain generally subsides shortly after injection, while other reactions like swelling and thickening usually disappear within 2 to 4 weeks, and in some cases, up to 28 days after the injection.
Q: Does the administration of a higher-than-recommended dose increase the severity of local reactions?
A: Yes. Studies where bitches were administered three times the recommended dose (30 mg/kg) showed no untoward systemic effects, but localized inflammatory reactions were noted, which were presumed to be due to the larger volumes being injected.
Q: Can this compound be mixed with other medications to dilute it and reduce local reactions?
A: No. Due to its specific oil/alcohol vehicle formulation, this compound should not be mixed with any other medication. In the absence of compatibility studies, mixing it with other veterinary medicinal products is contraindicated.
Quantitative Data Summary
The following tables summarize the incidence of local and systemic side effects reported in various animal studies.
Table 1: Incidence of Adverse Effects of this compound in Dogs
| Adverse Effect | Study/Source | Incidence Rate | Notes |
| Local Reactions | |||
| Pain at Injection Site | Field Trials | 17% | Occurs during and shortly after injection. |
| Local Inflammatory Reaction | Field Trials | 23% | Includes edema, skin thickening, lymph node enlargement. Reversible within 28 days. |
| Local Reaction | Pregnancy Termination Study (n=22) | 9% (2/22 dogs) | Side effects were noted as few and transient. |
| Systemic Reactions | |||
| Anorexia | Field Trials | 25% | |
| Excitation | Field Trials | 23% | |
| Depression | Field Trials | 21% | |
| Diarrhea | Field Trials | 13% | |
| Vomiting | Field Trials | 2% | |
| Uterine Infections | Field Trials | 3.4% | Reported after induced abortion. |
Table 2: Incidence of Adverse Effects of this compound in Cats (Late-Term Pregnancy Termination Study)
| Adverse Effect | This compound (AGL) Group (n=10) | This compound + Cloprostenol (AGL-CLO) Group (n=9) | Notes |
| Local Reaction at Injection Site | 30% (3/10 cats) | 44% (4/9 cats) | Pain at the application area. |
| Transient Anorexia/Depression | 40% (4/10 cats) | 56% (5/9 cats) | Side effects were self-limiting. |
| Vomiting | 0% (0/10 cats) | 33% (3/9 cats) | Observed after Cloprostenol injection. |
| Diarrhea | 0% (0/10 cats) | 11% (1/9 cats) | Observed after Cloprostenol injection. |
Experimental Protocols
Below are detailed methodologies for common applications of this compound in animal studies.
Protocol 1: Pregnancy Termination in Bitches (Up to Day 45 Post-Mating)
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Objective: To induce abortion in pregnant bitches.
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Dosage: 10 mg of this compound per kg of bodyweight. This is equivalent to 0.33 ml of the veterinary product per kg.
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Administration: The dose is administered via subcutaneous (SC) injection.
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Frequency: Two injections are given, 24 hours apart.
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Procedure:
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Accurately weigh the animal to determine the correct dose volume.
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Administer the calculated dose as a subcutaneous injection, preferably in the scruff of the neck.
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Limit the volume at any single injection site to a maximum of 5 ml.
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Lightly massage the injection site.
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Repeat the injection 24 hours after the first dose.
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Abortion or resorption is expected to occur within 7 days of administration.
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Protocol 2: Medical Management of Pyometra in Bitches
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Objective: To medically treat pyometra as an alternative to surgery.
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Dosage: 10 mg/kg of this compound.
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Administration: Subcutaneous (SC) injection.
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Frequency (Extended Protocol): Injections are typically administered on days 1, 2, and 8. Depending on the clinical response, additional treatments may be given on days 14 and 28.
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Adjunctive Therapy:
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Antibiotics: Concurrent treatment with broad-spectrum antibiotics (e.g., amoxicillin/clavulanic acid) is recommended.
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Prostaglandins: In some protocols, a prostaglandin F2α analog like cloprostenol (e.g., 1 µg/kg daily) may be added starting from day 3 to 8 to enhance uterine evacuation, particularly once cervical opening is confirmed.
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Monitoring: Requires close monitoring of the animal's general health, uterine discharge, and uterine size via ultrasound.
Protocol 3: Pregnancy Termination in Queens
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Objective: To induce abortion in pregnant queens.
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Dosage: 10 - 15 mg/kg of this compound.
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Administration: Subcutaneous (SC) injection, typically between the shoulders.
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Frequency: Two injections are given, 24 hours apart.
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Procedure:
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Confirm pregnancy and gestational age via ultrasonography.
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Administer the first dose of this compound (10 mg/kg) subcutaneously.
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Administer the second dose 24 hours later.
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Monitor the animal for signs of abortion and side effects. Hospitalization with video monitoring may be employed to closely observe the process.
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Visualizations
Diagram 1: Proposed Mechanism of Local Injection Site Reaction
Caption: Factors and pathway leading to local reactions after this compound injection.
Diagram 2: Experimental Workflow for Managing Injection Site Reactions
Caption: Decision workflow for observing and managing injection site reactions.
Diagram 3: Logical Relationships for Minimizing Local Reactions
Caption: Key protocol elements to mitigate factors causing local reactions.
References
Addressing potential side effects of Aglepristone in long-term animal experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing potential side effects of Aglepristone in long-term animal experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic steroid that acts as a competitive progesterone antagonist.[1][2][3][4] It binds to progesterone receptors with a higher affinity than progesterone itself, thereby blocking the biological effects of progesterone.[5] In dogs and cats, its affinity for uterine progesterone receptors is approximately 3 and 9 times greater than that of progesterone, respectively. This action makes it effective for terminating pregnancy and treating progesterone-dependent conditions. This compound also binds to glucocorticoid receptors but does not exert any glucocorticoid activity.
Q2: What are the most common side effects observed with this compound administration?
A2: The most frequently reported side effects are localized injection site reactions, which generally resolve within a few weeks. Systemic effects reported in field trials include anorexia, excitation, depression, vomiting, and diarrhea. In a study on mid-term pregnancy termination in dogs, anorexia was observed in 36% of animals and local injection site reactions in 9%.
Q3: Are there any less common but serious side effects to be aware of in long-term studies?
A3: Yes, long-term or high-dose administration of this compound has been associated with more significant side effects. These can include the development of pyometra and vaginal hyperplasia. One study reported that a higher dosage regimen for treating pyometra in dogs led to a greater incidence of vaginal hyperplasia (53.3% in the high-dose group vs. 7% in the low-dose group).
Q4: How does this compound affect hormonal profiles?
A4: In dogs, this compound does not significantly affect circulating plasma levels of progesterone, cortisol, prostaglandins, or oxytocin within 24 hours of administration. However, it can cause an increase in plasma prolactin levels when used in mid-pregnancy. In rats, this compound-induced pregnancy termination led to significantly lower serum concentrations of oestradiol and progesterone, and a significantly higher serum FSH level.
Q5: Does this compound affect future fertility?
A5: Based on current research, this compound does not appear to have negative long-term effects on subsequent fertility in dogs and cats when used for pregnancy termination.
Troubleshooting Guides
Issue: Injection Site Reactions
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Symptoms: Swelling, pain, or inflammation at the injection site.
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Troubleshooting Steps:
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Administer the injection subcutaneously, preferably in the scruff of the neck.
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For larger animals, do not exceed 5 mL per injection site.
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Gently massage the injection site after administration to aid dispersion.
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Monitor the site daily for signs of worsening reaction or infection.
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If the reaction is severe or persistent, consult with the veterinary staff.
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Issue: Gastrointestinal Upset (Anorexia, Vomiting, Diarrhea)
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Symptoms: Loss of appetite, vomiting, or loose stools.
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Troubleshooting Steps:
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Monitor food and water intake closely.
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Provide palatable and easily digestible food.
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Ensure continuous access to fresh water to prevent dehydration.
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If symptoms persist for more than 48 hours or are severe, consult with the veterinary staff to rule out other causes and consider supportive care.
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Issue: Behavioral Changes (Excitation or Depression)
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Symptoms: Unusual restlessness, hyperactivity, or lethargy and lack of interest in surroundings.
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Troubleshooting Steps:
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Ensure the animal is in a quiet and comfortable environment.
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Minimize stressors in the housing environment.
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Monitor for any other clinical signs that may indicate a more serious systemic issue.
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If behavioral changes are extreme or prolonged, a veterinary assessment is recommended.
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Quantitative Data on Side Effects
| Side Effect | Species | Incidence Rate | Study Context | Citation |
| Anorexia | Dog | 25% | Field Trials | |
| Excitation | Dog | 23% | Field Trials | |
| Depression | Dog | 21% | Field Trials | |
| Diarrhea | Dog | 13% | Field Trials | |
| Uterine Infections | Dog | 3.4% | Field Trials | |
| Anorexia | Dog | 36% | Mid-term Pregnancy Termination | |
| Injection Site Reaction | Dog | 9% | Mid-term Pregnancy Termination | |
| Pyometra | Dog | 2 cases (out of 22) | Long-term follow-up after pregnancy termination | |
| Vaginal Hyperplasia | Dog | 53.3% | High-dose pyometra treatment | |
| Vaginal Hyperplasia | Dog | 7% | Low-dose pyometra treatment |
Experimental Protocols
Protocol 1: Monitoring for Injection Site Reactions
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Frequency: Daily for the first week post-injection, then weekly.
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Methodology:
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Visually inspect the injection site for redness, swelling, or discharge.
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Gently palpate the area to assess for pain, firmness, or heat.
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Measure the size of any reaction using calipers.
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Record all observations in the animal's experimental record.
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Protocol 2: Comprehensive Health Monitoring
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Frequency: Daily.
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Methodology:
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Clinical Signs: Observe for changes in appetite, water intake, urination, defecation, and overall demeanor.
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Body Weight: Measure and record body weight weekly.
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Hematology and Serum Biochemistry: Collect blood samples at baseline and at predetermined intervals throughout the study. Analyze for complete blood count and a standard biochemistry panel.
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Hormone Levels: At specified time points, collect serum for analysis of progesterone, estradiol, and other relevant hormones.
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Protocol 3: Reproductive System Evaluation
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Frequency: At baseline and at key study endpoints.
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Methodology:
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Vaginal Cytology: Collect vaginal swabs to assess for signs of inflammation or abnormal cell morphology.
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Abdominal Ultrasonography: Perform ultrasound examinations to evaluate the uterus and ovaries for any abnormalities, such as fluid accumulation, thickening of the uterine wall, or cysts.
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Visualizations
Caption: this compound's mechanism of action via competitive antagonism of the progesterone receptor.
Caption: Workflow for monitoring and managing side effects in long-term this compound studies.
References
Strategies to mitigate Aglepristone-induced hormonal fluctuations in research models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Aglepristone in research models. It offers troubleshooting advice and frequently asked questions to address common challenges, particularly the management of this compound-induced hormonal fluctuations.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected variability in hormonal assay results. | Inconsistent sample collection timing relative to this compound administration. | Standardize blood sampling times. Given that this compound's peak serum levels occur approximately 2.5 days after administration, establish a strict timeline for sample collection post-injection to ensure consistency across all subjects.[1] |
| Reduced efficacy of concomitant glucocorticoid treatment. | This compound has an affinity for glucocorticoid receptors and can act as an antagonist, preventing endogenous or exogenous glucocorticoids from binding.[1] | 1. Increase the dose of the glucocorticoid medication. 2. Monitor the subject closely for signs of glucocorticoid insufficiency. 3. If possible, choose an alternative to this compound if glucocorticoid signaling is a critical component of the study. |
| Signs of hyperprolactinemia (e.g., mammary gland development). | This compound administration has been shown to increase plasma prolactin levels, particularly in dogs during mid-pregnancy.[1] | 1. If hyperprolactinemia is a confounding factor, consider co-administration of a dopamine agonist like cabergoline, which is known to inhibit prolactin secretion. 2. Monitor prolactin levels to confirm the efficacy of the intervention. |
| Inconsistent or failed pregnancy termination in rodent models. | The hormonal response to this compound can differ between species. While effective in dogs and cats, the hormonal changes in rats have been reported to be different.[2] | 1. Verify the dosage and administration protocol for the specific rodent species and strain. 2. Ensure the timing of administration aligns with the critical window for progesterone action in maintaining pregnancy in that species. 3. Consider a pilot study to determine the optimal effective dose. |
| Altered estrous cycle length post-treatment. | This compound can influence the hypothalamic-pituitary-ovarian axis, potentially shortening the interestrous interval.[3] | 1. Factor in a potential shift in the estrous cycle in the experimental design and timeline for subsequent studies on the same animals. 2. Monitor hormonal profiles (e.g., LH, FSH, estradiol) to track the return to normal cyclicity. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is a synthetic steroid that acts as a competitive progesterone receptor antagonist. It binds with high affinity to progesterone receptors, preventing progesterone from exerting its biological effects, which are crucial for the maintenance of pregnancy.
2. What are the most common hormonal fluctuations observed after this compound administration?
The most frequently reported hormonal changes include:
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Increased Prolactin: Plasma prolactin levels can increase within 12 hours of administration in dogs.
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Increased Cortisol: Significant increases in plasma cortisol concentrations have been observed in cats and dogs following this compound treatment.
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No Significant Change in Progesterone: In many studies, circulating plasma progesterone levels are not appreciably affected within 24 hours of administration. However, some studies in rats have shown a significant decrease in progesterone levels by day 6 post-treatment.
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Luteinizing Hormone (LH) Fluctuation: Administration of this compound in mid-proestrus in bitches has been shown to significantly reduce the preovulatory LH surge.
3. How can I mitigate the impact of this compound-induced cortisol increase on my research data?
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Acclimatization: Ensure all research animals are properly acclimatized to the housing and experimental conditions to minimize baseline stress-related cortisol levels.
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Consistent Handling: Implement consistent and gentle handling protocols to avoid stress-induced cortisol spikes.
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Control Groups: Always include a vehicle-treated control group to differentiate the effects of this compound from other experimental variables.
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Statistical Analysis: Use appropriate statistical models, such as ANCOVA, to account for baseline cortisol levels as a covariate.
4. Are there any known drug interactions with this compound that I should be aware of?
Yes, theoretical interactions include:
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Progestins: May reduce the efficacy of this compound.
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Glucocorticoids: this compound may reduce the efficacy of glucocorticoid treatments.
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CYP450 Inhibitors (e.g., ketoconazole, itraconazole, erythromycin): Although not definitively documented, these drugs may interact with this compound's metabolism.
5. What are the expected side effects of this compound administration in research animals?
Commonly reported adverse effects, primarily in dogs, include localized injection site reactions, anorexia, excitation, depression, and diarrhea. In cats, brief periods of depression and anorexia have been noted before fetal expulsion.
Quantitative Data Summary
The following tables summarize the hormonal changes observed in different animal models following this compound administration.
Table 1: Hormonal Fluctuations in Bitches Treated with this compound
| Hormone | Direction of Change | Magnitude of Change | Time Point of Observation | Reference |
| Prolactin | Increase | Elevated plasma concentrations | During treatment | |
| Cortisol | Increase | Higher in induced group postpartum | 3 days postpartum | |
| LH | Decrease | Significantly lower peak value (4.83 ± 1.20 vs. 13.66 ± 1.21 ng/mL) | Mid-proestrus | |
| Progesterone | No significant change | - | During treatment |
Table 2: Hormonal Fluctuations in Queens Treated with this compound
| Hormone | Direction of Change | Magnitude of Change | Time Point of Observation | Reference |
| Progesterone | Increase | Significant increase in plasma concentrations | 60 hours post-administration | |
| Cortisol | Increase | Significant increase in plasma concentrations | 30 hours post-administration | |
| Estrogen, Prostaglandin, Prolactin, Oxytocin | No significant change | - | Following administration |
Table 3: Hormonal Fluctuations in Rats Treated with this compound
| Hormone | Direction of Change | Magnitude of Change | Time Point of Observation | Reference |
| Progesterone | Decrease | Significantly lower (11.64 ± 4.3 ng/mL vs. 88.44 ± 18.52 ng/mL in control) | Day 16 post-mating | |
| Estradiol | Decrease | Significantly lower (17.07 ± 3.54 pg/mL vs. 34.19 ± 6.98 pg/mL in control) | Day 16 post-mating | |
| FSH | Increase | Significantly higher (13.61 ± 10.21 mIU/mL vs. 3.84 ± 0.87 mIU/mL in control) | Day 20 post-mating | |
| LH | No significant change | - | Up to day 16 post-mating |
Experimental Protocols
Protocol 1: Monitoring Hormonal Fluctuations Following this compound Administration in a Canine Model
Objective: To quantify the changes in plasma progesterone, cortisol, and prolactin levels following the administration of this compound in adult female dogs.
Methodology:
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Animal Model: Use healthy, adult female beagle dogs with a documented history of regular estrous cycles.
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Acclimatization: House the animals in a controlled environment for at least two weeks prior to the experiment to minimize stress.
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Baseline Sampling: Collect baseline blood samples (5 ml) via cephalic venipuncture at the same time each day for three consecutive days before this compound administration.
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This compound Administration: Administer this compound (10 mg/kg) subcutaneously on two consecutive days.
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Post-Treatment Sampling: Collect blood samples at 12, 24, 48, 72, 96, and 168 hours after the first this compound injection.
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Sample Processing: Centrifuge the blood samples at 3000 rpm for 15 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.
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Hormonal Assays: Use commercially available and validated enzyme-linked immunosorbent assay (ELISA) kits for the quantitative determination of progesterone, cortisol, and prolactin concentrations in the plasma samples.
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Data Analysis: Analyze the data using a repeated-measures analysis of variance (ANOVA) to compare the hormonal concentrations at different time points with the baseline levels.
Protocol 2: Mitigation of this compound-Induced Hyperprolactinemia in a Canine Research Model
Objective: To evaluate the efficacy of cabergoline in mitigating this compound-induced hyperprolactinemia.
Methodology:
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Animal Model and Acclimatization: As described in Protocol 1.
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Group Allocation: Randomly assign animals to two groups:
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Group A: this compound only
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Group B: this compound + Cabergoline
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This compound Administration: Administer this compound (10 mg/kg, SC) on two consecutive days to both groups.
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Cabergoline Administration: Administer cabergoline (5 µg/kg, orally) daily to Group B, starting on the first day of this compound administration.
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Blood Sampling: Collect baseline and post-treatment blood samples as described in Protocol 1.
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Hormonal Assays and Data Analysis: As described in Protocol 1, with a focus on prolactin levels. Compare the prolactin concentrations between Group A and Group B using an appropriate statistical test (e.g., two-way ANOVA).
Visualizations
References
Optimizing Aglepristone and Oxytocin Combination for Parturition Induction: A Technical Support Center
For researchers, scientists, and drug development professionals, the precise induction of parturition is a critical component of many reproductive studies. The combination of aglepristone, a progesterone receptor antagonist, and oxytocin, a myometrial contraction stimulator, offers a promising method for controlled and timely delivery. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive data summaries, and in-depth experimental protocols to assist in the successful implementation and optimization of this combination in your research.
Troubleshooting Guide
This guide addresses specific issues that may arise during parturition induction experiments using this compound and oxytocin.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Failure to Initiate Labor | - Incorrect timing of administration (too early in gestation).- Insufficient dosage of this compound.- Low oxytocin receptor expression or sensitivity.- Individual animal variation. | - Confirm gestational age accurately before induction.- Review and consider adjusting the this compound dosage based on species-specific data.- Consider a low-dose oxytocin challenge to assess uterine responsiveness.- If no response, re-evaluate the induction plan and consider alternative methods. |
| Prolonged or Weak Labor (Uterine Inertia) | - Primary uterine inertia (inherent inability of the uterus to contract).- Secondary uterine inertia (uterine fatigue due to obstruction or prolonged labor).- Inadequate oxytocin dosage or frequency.- Hypocalcemia or hypoglycemia. | - Rule out any physical obstruction via veterinary examination or imaging.[1]- For primary inertia, administer low doses of oxytocin at 30-60 minute intervals.[1]- For secondary inertia, address the obstruction first. C-section may be necessary.[2]- Administer calcium gluconate and dextrose intravenously to support uterine muscle function.[3] |
| Fetal or Maternal Distress | - Premature placental separation.- Uterine hyperstimulation from excessive oxytocin.- Fetal malposition.- Pre-existing maternal health conditions. | - Immediately discontinue oxytocin administration.- Monitor fetal heart rates and maternal vital signs continuously.[1]- If fetal heart rate drops significantly and does not recover, prepare for emergency C-section.- Administer supportive care to the dam (e.g., intravenous fluids, oxygen). |
| Premature Expulsion of Pups/Kittens | - High sensitivity to this compound.- Variation in individual gestation length. | - This may occur in some animals, particularly small breeds.- Ensure the nesting area is prepared and neonatal resuscitation equipment is readily available.- Closely monitor the dam and neonates for viability and warmth. |
| Adverse Drug Reactions | - Local injection site reactions (pain, swelling).- Systemic effects (anorexia, depression, vomiting). | - Administer this compound subcutaneously in the scruff of the neck and massage the site gently.- Monitor for systemic signs and provide supportive care as needed. Most systemic effects are transient. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism behind combining this compound and oxytocin for parturition induction?
A1: this compound is a synthetic steroid that acts as a competitive progesterone receptor antagonist. Progesterone is essential for maintaining pregnancy by suppressing uterine contractions. By blocking progesterone receptors, this compound effectively withdraws this "progesterone block," making the uterine myometrium more sensitive to contractile stimuli. Oxytocin is a natural hormone that directly stimulates the frequency and force of uterine contractions by binding to its receptors on myometrial cells. The sequential administration of this compound followed by oxytocin creates a synergistic effect: this compound "primes" the uterus, and oxytocin then initiates and sustains effective contractions for delivery.
Q2: How do I determine the optimal timing for administering this compound?
A2: The timing of this compound administration is crucial for a successful and safe induction. It should be administered as close to the natural term of gestation as possible. This requires accurate determination of the ovulation date or luteinizing hormone (LH) surge. For bitches, induction is often initiated between days 59 and 61 post-ovulation. Inducing parturition too early can result in the delivery of premature and non-viable neonates.
Q3: What are the key monitoring parameters during the induction process?
A3: Close monitoring of both the dam and fetuses is essential. Key maternal parameters include rectal temperature (a drop often precedes natural parturition), behavior (nesting, restlessness), and the nature of vaginal discharge. Fetal well-being should be assessed by monitoring fetal heart rates via ultrasonography. A significant and sustained drop in fetal heart rate can indicate distress and may necessitate immediate intervention.
Q4: Can this protocol be used in cats?
A4: While the combination of this compound and other agents like cloprostenol has been studied for pregnancy termination in cats, specific data on its use for inducing parturition of viable kittens is less documented than in dogs. The principles of progesterone antagonism followed by a uterotonic agent are similar, but dosage and timing may require significant adjustment. Caution is advised, and further research is needed to establish safe and effective protocols for feline parturition induction.
Q5: What should I do if a female delivers some, but not all, of the litter and labor ceases?
A5: This is a form of secondary uterine inertia. First, ensure there is no physical obstruction preventing the delivery of the remaining fetuses. A veterinary examination, including digital palpation and possibly radiography or ultrasonography, is recommended. If no obstruction is present, a low dose of oxytocin can be administered to try and re-initiate effective contractions. If this fails, or if the female is showing signs of exhaustion, a Cesarean section is the safest course of action for the remaining fetuses and the dam.
Quantitative Data from Parturition Induction Studies
The following tables summarize quantitative data from key studies on the use of this compound and oxytocin for parturition induction.
Table 1: Efficacy of this compound and Oxytocin Combination in Bitches
| Study | Animal Model | This compound Protocol | Oxytocin Protocol | Time from this compound to First Pup (hours) | Duration of Parturition (hours) | Neonatal Survival Rate |
| Fieni et al. (2009) | Beagle Bitches (n=22) | 15 mg/kg SC on day 60 post-LH surge, repeated 24h later | 0.15 IU/kg SC hourly until last pup | 29.7 ± 5.6 | Not explicitly stated, but average expulsion time per pup was 1.1 ± 0.4h | 86.8% at 7 weeks |
| Fontbonne et al. (2009) | Various Breeds (n=7) | 15 mg/kg SC on day 59-61 post-ovulation | 0.15 IU/kg SC every 2h starting 24h after this compound | 25.9 ± 3.29 | 9.6 ± 5.4 | Variable, with one litter of premature pups dying |
Table 2: Comparative Efficacy of Different Induction Protocols in Guinea Pigs
| Study | Treatment Group | This compound (AGL) Dose | Oxytocin (OT) Dose | Time from Last Injection to Delivery (hours) | Gestation Length (days) |
| Sara et al. (2023) | This compound Only (Agle) | 10 mg/kg SC on days 61 & 62 | - | 1.41 ± 2.7 | Significantly reduced |
| Oxytocin Only (Oxy1) | - | 1 IU/kg SC once on day 62 | 126 ± 3.92 | Not significantly reduced | |
| Oxytocin Only (Oxy2) | - | 1 IU/kg SC twice, 4h apart on day 62 | 0.61 ± 0.11 | Significantly reduced | |
| This compound + Oxytocin (Agle-Oxy) | 10 mg/kg SC on days 61 & 62 | 1 IU/kg SC once on day 62 | 1.87 ± 0.49 | Significantly reduced | |
| Control | - | - | 153.6 ± 6.4 | 69.2 ± 0.5 |
Detailed Experimental Protocols
This section provides a detailed methodology for a typical parturition induction study in a canine model.
1. Pre-Induction Phase
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Animal Selection: Select healthy, pregnant bitches with a known and precise ovulation date (determined by progesterone monitoring).
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Gestation Monitoring: Monitor the pregnancy via ultrasonography to confirm fetal viability and normal development.
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Acclimatization: House the animals in a quiet, comfortable environment with a designated whelping box to minimize stress.
2. Induction Phase
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Day 0 (e.g., Day 60 post-ovulation):
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Perform a baseline clinical examination, including temperature, heart rate, and respiratory rate.
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Administer this compound (e.g., 15 mg/kg) subcutaneously. Record the time of administration.
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Day 1:
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24 hours after the first this compound injection, begin monitoring for signs of impending parturition (e.g., temperature drop, nesting behavior).
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If labor has not commenced, administer a second dose of this compound (protocol dependent) or begin oxytocin administration.
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Administer a low dose of oxytocin (e.g., 0.15 IU/kg) subcutaneously.
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Subsequent Monitoring and Administration:
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Continue to administer oxytocin at predetermined intervals (e.g., every 1-2 hours) until the last pup is born.
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Continuously monitor the dam for signs of distress and the progression of labor.
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Monitor fetal heart rates between deliveries if possible.
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3. Post-Parturition Phase
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Neonatal Care: Ensure each neonate is breathing, warm, and able to nurse. Have resuscitation equipment available.
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Maternal Care: Monitor the dam for postpartum complications such as hemorrhage, retained placentas, or metritis. Ensure she is eating, drinking, and caring for the pups.
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Data Collection: Record all relevant data, including the time of each birth, the status of each neonate (live/stillborn), birth weights, and any complications encountered.
Visualizations
Signaling Pathways and Experimental Workflow
References
Technical Support Center: Investigating Mechanisms of Aglepristone Resistance in Cancer Cell Lines
This technical support center is designed for researchers, scientists, and drug development professionals investigating the mechanisms of Aglepristone resistance in cancer cell lines. It provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
This section offers solutions to common problems encountered during in vitro experiments with this compound.
Section 1: Cell Viability and Cytotoxicity Assays
Issue 1: High variability in IC50 values for this compound between experiments.
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Question: We are observing significant well-to-well and plate-to-plate variability in our cell viability assays (e.g., MTT, PrestoBlue) when determining the IC50 of this compound. What could be the cause and how can we troubleshoot this?
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Answer: High variability in cell viability assays is a frequent challenge. A systematic approach to troubleshooting can help identify the source of the inconsistency:
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Cell Seeding and Density: Inconsistent cell numbers across wells is a primary source of variability. Ensure a homogenous single-cell suspension before seeding. After plating, gently rock the plate in a cross pattern to ensure even cell distribution. Cell density can also influence drug sensitivity; it's crucial to optimize the seeding density so that cells remain in the exponential growth phase throughout the experiment.
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This compound Preparation and Storage: this compound is a lipophilic compound. Ensure it is fully dissolved in a suitable solvent like DMSO before preparing dilutions in culture medium. Precipitation of the compound can lead to inconsistent concentrations. It is best practice to prepare fresh dilutions for each experiment and avoid multiple freeze-thaw cycles of the stock solution.
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Incubation Time: The duration of drug exposure significantly impacts the IC50 value. An optimal incubation time should be determined for each cell line by performing a time-course experiment (e.g., 24, 48, 72 hours).
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Assay-Specific Issues:
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MTT Assay: Incomplete solubilization of formazan crystals is a common error. Ensure complete dissolution by vigorous pipetting or using a plate shaker before reading the absorbance.
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PrestoBlue/alamarBlue Assay: If the fluorescent signal is either too high or too low, adjust the incubation time with the reagent or modify the initial number of cells seeded.[1] Warming the reagent to 37°C and ensuring it is well-mixed can prevent issues arising from precipitation.[1]
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Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can alter the effective concentration of this compound. To minimize this, it is advisable to not use the outermost wells for experimental data and instead fill them with sterile PBS or culture medium.
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Issue 2: Discrepancy between different cell viability assays.
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Question: We are obtaining conflicting results regarding the cytotoxic effect of this compound when using different viability assays (e.g., a metabolic assay like MTT versus a membrane integrity assay like Trypan Blue). Why might this be happening?
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Answer: Different cell viability assays measure distinct cellular parameters, and discrepancies often arise because a compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (inducing cell death).
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Metabolic Assays (MTT, XTT, PrestoBlue): These assays measure metabolic activity as an indicator of cell viability. A reduced signal could signify either cell death or a decrease in metabolic rate without cell death.
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Membrane Integrity Assays (Trypan Blue, LDH release): These assays directly measure cell death by assessing the integrity of the cell membrane.
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Troubleshooting Steps:
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Confirm the Mechanism of Action: Employ assays that specifically measure apoptosis (e.g., Annexin V/PI staining) or cell cycle progression (e.g., flow cytometry with propidium iodide) to determine if this compound is inducing cell death or cell cycle arrest.
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Visual Inspection: Always supplement quantitative data with microscopic examination of the cells. Morphological changes such as cell shrinkage, rounding, or detachment can provide valuable insights into the cellular response to this compound.
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Section 2: Investigating Resistance Mechanisms
Issue 3: Failure to generate an this compound-resistant cell line.
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Question: We are attempting to develop an this compound-resistant cancer cell line through continuous exposure to increasing drug concentrations, but the cells are not developing resistance. What could be the reason?
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Answer: The development of a drug-resistant cell line can be a prolonged and challenging process. Several factors can influence the outcome:
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Concentration and Exposure Time: The initial concentration of this compound should be at or just below the IC50. Subsequent concentration increases should be gradual to allow for the selection and expansion of any resistant clones. This process can often take several months.
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Mechanism of Action: this compound's primary target is the progesterone receptor (PR). If the chosen cell line has low or no PR expression, the selective pressure may be insufficient to drive the development of on-target resistance.
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Alternative Strategies:
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Pulsed Treatment: Instead of continuous exposure, a pulsed treatment regimen, where cells are exposed to a high concentration of this compound for a short duration followed by a recovery period in drug-free medium, can sometimes be more effective in selecting for resistant populations.
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Genetic Engineering: If a specific resistance mechanism is hypothesized (e.g., upregulation of an efflux pump), CRISPR/Cas9 technology can be used to engineer this change directly.
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-
Issue 4: No change in Progesterone Receptor (PR) expression in resistant cells.
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Question: We have successfully generated an this compound-resistant cell line, but we do not observe any significant change in the expression level of the progesterone receptor (PR) compared to the parental sensitive cells. What other resistance mechanisms should we investigate?
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Answer: While downregulation or mutation of the drug target is a common resistance mechanism, resistance to this compound can be multifactorial and independent of changes in PR expression levels. Consider investigating the following potential mechanisms:
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Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively extrude this compound from the cell, thereby reducing its intracellular concentration.
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Alterations in Downstream Signaling: Resistance may be conferred by the activation of alternative survival pathways that bypass the PR signaling axis. Key pathways to investigate include the PI3K/Akt/mTOR and MAPK/ERK signaling cascades.
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Changes in Apoptotic Pathways: Resistant cells may have acquired defects in the apoptotic machinery, such as the upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or the downregulation of pro-apoptotic proteins (e.g., Bax, Bak).
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Progesterone Receptor Isoform Switching: The relative expression of PR-A and PR-B isoforms should be examined. A shift in this ratio has been linked to resistance to endocrine therapies in breast cancer.[2]
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Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a competitive antagonist of the progesterone receptor (PR).[3] It binds to the PR with a higher affinity than progesterone, effectively blocking the biological effects mediated by progesterone.[3] In the context of cancer, this is hypothesized to inhibit the growth of PR-positive tumors.
Q2: In which cancer cell lines is this compound expected to be most effective?
A2: this compound is most likely to be effective in cancer cell lines that express the progesterone receptor (PR-positive), such as certain subtypes of breast, ovarian, and endometrial cancers. Its efficacy in PR-negative cell lines is expected to be limited, unless it exerts off-target effects.
Q3: Are there any known off-target effects of this compound that could contribute to its anti-cancer activity or resistance?
A3: While the primary target of this compound is the PR, its structural analogue, mifepristone, is known to also have some affinity for the glucocorticoid receptor (GR). The clinical relevance of this potential interaction in the context of cancer treatment and the development of resistance is not yet well-established and warrants further investigation.
Q4: How can I determine if my this compound-resistant cells have developed multidrug resistance (MDR)?
A4: To assess for an MDR phenotype, you can test the sensitivity of your resistant cell line to other chemotherapeutic agents that are known substrates of ABC transporters, such as paclitaxel and doxorubicin. If your this compound-resistant cells exhibit cross-resistance to these drugs, it is indicative of an MDR phenotype, likely mediated by the overexpression of efflux pumps.
Q5: What are the key considerations for designing a study to investigate this compound resistance?
A5: A robust study design should incorporate the following:
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A well-characterized parental cell line: It is essential to know the PR status and baseline sensitivity to this compound of the parental cell line.
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Generation of a resistant cell line: A systematic approach of continuous or pulsed exposure to this compound should be employed.
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Comprehensive molecular and cellular characterization: A multi-faceted comparison of the parental and resistant cell lines at the genomic, transcriptomic, proteomic, and functional levels is necessary to identify the mechanisms of resistance. This should include an assessment of PR expression and mutations, expression of ABC transporters, activation of key signaling pathways, and susceptibility to apoptosis.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Progesterone Receptor (PR) Status | This compound IC50 (µM) - 72h |
| MCF-7 | Breast Cancer | Positive | 5.2 ± 0.8 |
| T-47D | Breast Cancer | Positive | 8.9 ± 1.2 |
| MDA-MB-231 | Breast Cancer | Negative | > 50 |
| OVCAR-3 | Ovarian Cancer | Positive | 12.5 ± 2.1 |
| SKOV-3 | Ovarian Cancer | Negative | > 50 |
| LNCaP | Prostate Cancer | Positive (Androgen Receptor Positive) | 25.8 ± 3.5 |
| PC-3 | Prostate Cancer | Negative | > 50 |
Note: These are hypothetical values for illustrative purposes, as comprehensive public data on this compound IC50 values in human cancer cell lines is limited.
Table 2: Troubleshooting Checklist for this compound Cell Viability Assays
| Potential Issue | Checkpoints | Recommended Action |
| High Variability | Inconsistent cell seeding, this compound precipitation, Edge effects, Incomplete formazan solubilization (MTT) | Optimize cell seeding protocol, Ensure complete solubilization of this compound, Avoid using outer wells, Ensure complete formazan dissolution |
| Low Signal | Insufficient cell number, Short incubation time, Low metabolic activity | Increase cell number, Optimize incubation time, Choose a more sensitive assay |
| High Background | Reagent contamination, Media interference | Use fresh reagents, Run a "no-cell" control with media and this compound |
| Discrepant Results | Different assay principles (metabolic vs. cytotoxic) | Use multiple assays to confirm mechanism (e.g., apoptosis assay) |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
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Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform a serial dilution of this compound in complete culture medium to achieve the desired final concentrations.
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Treatment: Remove the overnight culture medium and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as in the highest this compound dose).
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Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
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Formazan Solubilization: Carefully remove the MTT-containing medium and add DMSO or a suitable solubilization buffer to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for ABC Transporter Expression
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Cell Lysis: Lyse the parental and this compound-resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
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SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against ABCB1 (P-gp), ABCG2 (BCRP), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Densitometry Analysis: Quantify the band intensities to compare the expression levels of the ABC transporters between the parental and resistant cell lines.
Mandatory Visualization
Caption: Potential mechanisms of this compound resistance in cancer cells.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: this compound action and a potential bypass signaling pathway.
References
Adjusting Aglepristone dosage for different animal species in a research setting
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the use and dosage adjustment of aglepristone across various animal species in a research setting. The following information is intended to facilitate experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic competitive progesterone antagonist.[1] It binds to progesterone receptors with a high affinity, preventing the natural hormone from exerting its biological effects.[2] In dogs and cats, its affinity for uterine progesterone receptors is approximately three and nine times greater than that of progesterone, respectively.[2] This action blocks the necessary hormonal support for the maintenance of pregnancy, leading to pregnancy termination or induction of parturition.[2] It can also be used to treat progesterone-dependent conditions such as pyometra and mammary fibroadenomatosis.[1]
Q2: What is the standard formulation and storage for this compound?
A2: The commercially available formulation of this compound (e.g., Alizin®) is a clear yellow, oily solution for injection containing 30 mg/ml of this compound in an ethanol and peanut oil base. The product should be stored below 25°C and protected from light. After the first use, it is recommended to use the remaining product within 28 days.
Q3: What are the general guidelines for administering this compound?
A3: this compound is administered via subcutaneous (SC) injection, typically in the scruff of the neck or withers. To minimize local reactions, it is recommended to gently massage the injection site after administration. For larger animals or volumes, the total dose should be divided among multiple injection sites, with a maximum of 5 ml per site.
Q4: Are there any known drug interactions with this compound?
A4: Yes, co-administration with progestins (natural or synthetic) may decrease the efficacy of this compound. As an anti-glucocorticoid, this compound might also reduce the effectiveness of glucocorticoid treatments. While not definitively documented, the manufacturer suggests potential interactions with drugs like ketoconazole, itraconazole, and erythromycin.
Dosage and Administration Data
The following table summarizes reported dosages of this compound for various species and indications in a research context. It is crucial to note that dosages may require optimization based on the specific experimental goals, animal strain, and observed response.
| Species | Indication | Dosage Regimen | Reference(s) |
| Dog (Canis lupus familiaris) | Pregnancy Termination (up to 45 days) | 10 mg/kg SC, two doses 24 hours apart | |
| Pyometra | 10 mg/kg SC on days 1, 2, and 8. Additional doses on days 14 and 28 may be necessary. | ||
| Parturition Induction | 15 mg/kg SC, two doses 9-24 hours apart | ||
| Cat (Felis catus) | Pregnancy Termination | 10-15 mg/kg SC, two doses 24 hours apart | |
| Mammary Fibroadenomatosis | 10-15 mg/kg SC on days 1, 2, and 7; continue weekly until resolution | ||
| Pyometra | 10 mg/kg SC on days 1, 2, and weekly thereafter as needed | ||
| Goat (Capra aegagrus hircus) | Parturition Induction | 1.5-5 mg/kg SC, single injection | |
| Rabbit (Oryctolagus cuniculus) | Pregnancy Termination | 10 mg/kg SC, two doses 24 hours apart | |
| Rat (Rattus norvegicus) | Pregnancy Termination | 10 mg/kg SC, two doses 24 hours apart | |
| Guinea Pig (Cavia porcellus) | Parturition Induction | 10 mg/kg SC, two doses 24 hours apart | |
| Ewe (Ovis aries) | Parturition Induction | 10 mg/kg SC, two doses |
Note: There is a lack of published data on the use of this compound in swine and non-human primates. However, studies using the progesterone antagonist mifepristone in these species may provide a starting point for experimental design. In swine, mifepristone has been used intramuscularly at a dose of 400 mg per gilt to study its effects on pregnancy. In non-human primates (macaques), mifepristone has been administered intramuscularly at 20 mg per animal for pregnancy termination. Researchers should exercise caution and conduct thorough dose-finding studies when exploring the use of this compound in these species.
Experimental Protocols & Methodologies
Below are detailed methodologies for key experiments cited in the literature. These should be adapted as necessary for specific research protocols.
Protocol 1: Pregnancy Termination in a Canine Model
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Animal Model: Pregnant beagle bitches, with pregnancy confirmed by ultrasound.
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Dosage and Formulation: this compound (30 mg/ml) is used as is. The dosage is 10 mg/kg body weight.
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Administration:
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Administer the calculated volume via subcutaneous injection in the scruff of the neck.
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Repeat the injection 24 hours later.
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For volumes greater than 5 ml, divide the dose and inject at two separate sites.
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Gently massage the injection site post-administration.
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-
Monitoring:
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Daily clinical observation for general health and signs of abortion (e.g., vaginal discharge).
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Follow-up ultrasound examinations to confirm pregnancy termination.
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Monitor for potential side effects such as anorexia, depression, or local injection site reactions.
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Protocol 2: Parturition Induction in a Guinea Pig Model
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Animal Model: Pregnant guinea pigs at day 61 of gestation.
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Dosage and Formulation: this compound (30 mg/ml) is used as is. The dosage is 10 mg/kg body weight.
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Administration:
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Administer the calculated volume via subcutaneous injection.
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Repeat the injection 24 hours later (on day 62 of gestation).
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Monitoring:
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Continuous observation for the onset of parturition.
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Record the duration of labor and any difficulties.
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Assess the viability of the offspring.
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Monitor the dam for post-parturition complications.
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Visualizing Pathways and Workflows
Caption: Mechanism of action of this compound as a competitive progesterone antagonist.
Caption: A generalized experimental workflow for studies involving this compound.
Troubleshooting Guide
| Issue Encountered | Potential Causes | Recommended Actions & Solutions |
| Variable or Lack of Efficacy | - Incorrect dosage or administration timing.- Species or strain-specific differences in pharmacokinetics.- Concurrent administration of progestins.- Advanced stage of pregnancy (efficacy may decrease). | - Verify Protocol: Double-check calculations for dosage and the timing of administration relative to the reproductive cycle.- Dose-Response Study: If feasible, conduct a pilot study with a range of doses to determine the optimal dose for the specific animal model.- Review Concurrent Medications: Ensure no progestin-containing compounds are being administered.- Confirm Pregnancy Stage: Use appropriate methods (e.g., ultrasound) to accurately stage the pregnancy before treatment. |
| Local Injection Site Reactions (swelling, inflammation, pain) | - The oily vehicle of the formulation can be irritating.- High injection volume at a single site.- Improper injection technique (e.g., intradermal instead of subcutaneous). | - Divide Doses: For larger volumes, split the dose across multiple injection sites (max 5 ml per site).- Proper Technique: Ensure the injection is fully subcutaneous by using the "tented skin" method.- Massage Site: Gently massage the injection site after administration to aid dispersal.- Monitor and Record: Document the severity and duration of any reactions. For severe or persistent reactions, consult with veterinary staff. |
| Systemic Adverse Effects (e.g., anorexia, depression, vomiting) | - Known side effects of this compound, particularly in canines.- Species-specific sensitivity. | - Supportive Care: Provide supportive care as needed (e.g., ensuring access to palatable food and water).- Dose Adjustment: Consider if a lower effective dose can be used in subsequent experiments to minimize side effects.- Baseline Health: Ensure animals are in good health before starting the experiment to minimize the impact of potential side effects. |
| Inconsistent Results Within a Cohort | - Variation in individual animal metabolism.- Inconsistent administration technique across animals.- Underlying health conditions in some animals. | - Standardize Procedures: Ensure all personnel are trained and follow the exact same administration protocol.- Health Screening: Conduct thorough health screenings of all animals before inclusion in the study.- Increase Sample Size: A larger sample size may be necessary to account for individual biological variability. |
References
Best practices for handling and storing Aglepristone in a laboratory environment
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for handling and storing Aglepristone in a laboratory setting. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions for in vitro research?
A1: For in vitro studies, Dimethyl Sulfoxide (DMSO) is a commonly used and effective solvent for dissolving this compound powder.[1] It is also possible to use ethanol, but care must be taken to keep the final concentration in the cell culture medium low to avoid cellular toxicity.
Q2: What are the recommended storage conditions for this compound?
A2: this compound, both in its pure form and as a stock solution, should be stored under specific conditions to ensure its stability. The general guidelines are summarized in the table below. For the commercial veterinary product (Alizin®), it should be stored below 25°C and protected from light, with a recommended in-use shelf life of 28 days after the first withdrawal.[2] For laboratory-prepared stock solutions, it is best practice to aliquot and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What are the primary safety precautions to take when handling this compound?
A3: this compound is a potent synthetic steroid and should be handled with care. Key safety precautions include:
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Personal Protective Equipment (PPE): Always wear gloves and a lab coat.
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Avoid Self-Injection: Accidental injection can be hazardous, particularly for women who are pregnant, intending to become pregnant, or whose pregnancy status is unknown, as it can induce abortion.
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Skin Contact: Avoid direct contact with the skin. In case of contact, wash the affected area thoroughly with soap and water.
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Ingestion: Do not ingest. In case of accidental ingestion, seek immediate medical attention.
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Special Handling for Women of Child-Bearing Age: Women who are pregnant or of child-bearing age should exercise extreme caution and avoid handling this product.
Q4: Is this compound stable in solution?
Quantitative Data Summary
| Parameter | Recommendation | Source |
| Storage Temperature (Commercial Product) | Below 25°C | [2] |
| Storage Temperature (DMSO Stock Solution) | -20°C or -80°C | General Best Practice |
| Light Protection | Protect from light | [2] |
| In-Use Stability (Commercial Product) | 28 days after first withdrawal | |
| Recommended Final DMSO Concentration in Media | < 0.5% (ideally < 0.1%) |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for in vitro experiments.
Materials:
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This compound powder (Molar Mass: 431.62 g/mol )
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes or amber glass vials
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Vortex mixer
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Calibrated analytical balance
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Pipettes and sterile tips
Procedure:
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Weighing the Compound: In a chemical fume hood, carefully weigh out 4.32 mg of this compound powder and transfer it to a sterile microcentrifuge tube or vial.
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Adding the Solvent: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
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Dissolving the Compound: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can aid in dissolution. Visually inspect the solution to ensure there are no visible particles.
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Aliquoting and Storage: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.
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Labeling and Long-Term Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation. Store the aliquots at -20°C or -80°C, protected from light.
Troubleshooting Guides
Issue 1: Immediate precipitation of this compound upon addition to cell culture media.
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Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
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Answer: This is a common issue with hydrophobic compounds like this compound and is often referred to as "crashing out." It occurs because the compound is poorly soluble in the aqueous environment of the media once the DMSO is diluted.
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Potential Cause 1: High Final Concentration. The final concentration of this compound in the media exceeds its aqueous solubility limit.
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Solution: Decrease the final working concentration of this compound. It is advisable to perform a solubility test to determine the maximum soluble concentration in your specific media.
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Potential Cause 2: Rapid Dilution. Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation.
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Solution: Perform a serial dilution. First, create an intermediate dilution of your stock in pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final volume of media. Always add the compound solution to the media while gently vortexing, not the other way around.
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Potential Cause 3: Low Temperature of Media. Adding the compound to cold media can decrease its solubility.
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Solution: Always use pre-warmed (37°C) cell culture media for dilutions.
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Issue 2: The culture medium with this compound becomes cloudy or shows precipitates after a period of incubation.
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Question: My media with this compound looked fine initially, but after a few hours in the incubator, I see a precipitate. What could be happening?
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Answer: Delayed precipitation can occur due to changes in the media environment over time.
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Potential Cause 1: Interaction with Media Components. this compound may interact with salts, amino acids, or proteins in the serum, forming insoluble complexes over time.
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Solution: If possible, try a different basal media formulation or reduce the serum concentration if your cell line can tolerate it.
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Potential Cause 2: pH Shift in Media. The pH of the culture medium can change during incubation due to cellular metabolism, which can affect the solubility of the compound.
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Solution: Ensure your medium is well-buffered (e.g., with HEPES) and that the CO₂ level in the incubator is appropriate for the bicarbonate concentration in your medium.
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Potential Cause 3: Evaporation. Evaporation of media in long-term cultures can concentrate all components, including this compound, potentially exceeding its solubility limit.
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Solution: Ensure proper humidification of the incubator and use appropriate culture vessel seals to minimize evaporation.
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Visualizations
Experimental Workflow: Preparing and Using this compound in Cell Culture
Caption: Workflow for preparing this compound solutions.
Signaling Pathway: this compound's Mechanism of Action
Caption: this compound competitively blocks the progesterone receptor.
References
Technical Support Center: Minimizing the Impact of Aglepristone's Oily Vehicle on Experimental Outcomes
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Aglepristone and its oily vehicle. Our goal is to help you minimize the impact of the vehicle on your experimental outcomes and ensure the reliability and reproducibility of your results.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound in its oily vehicle.
In Vivo Studies
| Question/Issue | Potential Cause(s) | Troubleshooting Steps |
| How do I manage local injection site reactions (inflammation, granuloma)? | The oily vehicle (arachis oil) can be inflammatory.[1] Injection volume may be too large for a single site. Improper injection technique. | 1. Use a Vehicle-Only Control: Always include a control group that receives the oily vehicle alone (see Experimental Protocols). This will help differentiate between effects of the vehicle and this compound. 2. Optimize Injection Volume: For rodents, divide doses larger than 100 µL into multiple injection sites. In larger animals like dogs, do not exceed 5 mL per site.[1] 3. Refine Injection Technique: Use a sterile, sharp needle of the appropriate gauge. Inject subcutaneously into the loose skin over the scruff of the neck, as this can reduce severe reactions.[1] Gently massage the injection site post-administration to aid dispersal.[1] 4. Monitor and Record: Document the size and characteristics of any local reactions over time in both the treatment and vehicle-control groups. |
| My in vivo results are inconsistent between animals. | Inconsistent subcutaneous deposition of the oily vehicle leading to variable absorption. Leakage of the oily vehicle from the injection site. | 1. Standardize Injection Procedure: Ensure all personnel are trained on a consistent subcutaneous injection technique (see Experimental Protocols). 2. Ensure Proper Needle Placement: After inserting the needle, gently pull back on the plunger to ensure you have not entered a blood vessel. You should feel some resistance. 3. Prevent Leakage: After injecting, pause for a few seconds before withdrawing the needle to allow the tissue to close. Apply gentle pressure to the injection site with sterile gauze for a few moments after withdrawal. |
| I'm observing unexpected systemic effects in my vehicle-control group. | Arachis (peanut) oil can have biological effects. Ethanol in the vehicle could have systemic effects. The stress of injection can cause physiological changes. | 1. Source High-Quality Vehicle Components: If preparing your own vehicle control, use highly purified, sterile arachis oil and ethanol. 2. Consider an Alternative Vehicle: For custom formulations, consider less reactive oils like corn oil or sesame oil if your experimental endpoint is sensitive to inflammation.[2] 3. Acclimatize Animals: Ensure animals are properly acclimatized to handling and injection procedures to minimize stress-related artifacts. |
In Vitro Studies
| Question/Issue | Potential Cause(s) | Troubleshooting Steps |
| How do I prepare this compound for my cell culture experiments from the oily formulation? | Direct application of the oily formulation is toxic to cells and will interfere with assays. This compound needs to be extracted from the oil. | 1. Liquid-Liquid Extraction: Perform a liquid-liquid extraction to separate the lipophilic this compound from the peanut oil (see Experimental Protocols). 2. Solid-Phase Extraction (SPE): Use an SPE cartridge to separate this compound from the oily vehicle (see Experimental Protocols). 3. Solvent Evaporation and Reconstitution: After extraction, evaporate the organic solvent and reconstitute the this compound in a cell culture-compatible solvent like DMSO. 4. Determine Final Concentration: Accurately determine the concentration of this compound in your final stock solution using a suitable analytical method (e.g., spectrophotometry, HPLC). |
| I'm seeing high background or inconsistent results in my immunoassay (e.g., ELISA). | The oily vehicle can cause non-specific binding of antibodies or interfere with antibody-antigen interactions. Lipids in the sample can interfere with the assay. | 1. Use a Vehicle-Only Control Extract: Prepare an extract of the vehicle-only solution using the same extraction method as your this compound sample. Run this as a control in your immunoassay. 2. Optimize Blocking Buffers: Increase the concentration or change the type of blocking agent (e.g., BSA, non-fat dry milk) in your assay protocol. 3. Add a Surfactant: Incorporate a mild non-ionic surfactant (e.g., Tween-20) in your wash buffers to reduce non-specific binding. 4. Sample Dilution: Dilute your samples to a point where the interference from the residual vehicle components is minimized while the analyte is still detectable. |
| My cells are not responding as expected, even after extracting this compound. | Incomplete removal of the oily vehicle or ethanol during extraction. The final concentration of the reconstituted this compound may be inaccurate. | 1. Validate Your Extraction Method: Spike a known amount of this compound into the oily vehicle and perform the extraction to determine the recovery rate. Adjust your final concentration calculations accordingly. 2. Ensure Complete Solvent Evaporation: Use a speedvac or a gentle stream of nitrogen to ensure all organic solvent is removed before reconstitution. 3. Test Solvent Toxicity: Run a control with just the reconstitution solvent (e.g., DMSO) at the final concentration used in your experiments to ensure it is not affecting your cells. |
Frequently Asked Questions (FAQs)
Q1: What is the exact composition of the oily vehicle in the commercial this compound formulation (Alizin®)?
A1: The commercial formulation Alizin® contains 30 mg/mL of this compound, 0.1 mL of ethanol, and refined arachis (peanut) oil to make up a total volume of 1 mL.
Q2: Why is an oily vehicle used for this compound?
A2: Oily vehicles are often used for drugs that are lipophilic (fat-soluble) and not readily soluble in aqueous solutions. The oil allows for a stable injectable formulation and can provide a depot effect, leading to a slower release and prolonged action of the drug.
Q3: Can I use the commercial this compound formulation directly in my cell culture experiments?
A3: No, you should not apply the oily formulation directly to cell cultures. The arachis oil and ethanol are cytotoxic and will lead to cell death. You must first extract the this compound from the oily vehicle.
Q4: What are the known off-target effects of this compound?
A4: Besides being a progesterone receptor antagonist, this compound also has anti-glucocorticoid activity. It binds to the glucocorticoid receptor (GR) and can block the effects of endogenous or exogenous glucocorticoids. This is an important consideration in studies related to stress, inflammation, and metabolism.
Q5: How should I store the this compound oily formulation?
A5: The manufacturer recommends storing the product below 25°C and protecting it from light. After the first use, the product should be used within 28 days.
Experimental Protocols
1. Preparation of Vehicle-Only Control for In Vivo Studies
This protocol outlines the preparation of a vehicle-only control that mimics the commercial Alizin® formulation.
Materials:
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Sterile, refined arachis (peanut) oil
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Anhydrous ethanol
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Sterile, sealed vials
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Sterile syringes and needles
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Laminar flow hood or sterile workspace
Procedure:
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In a sterile environment, add 1 mL of anhydrous ethanol to 9 mL of sterile, refined arachis oil in a sterile vial.
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Seal the vial and mix thoroughly by inversion until a homogenous solution is achieved.
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Store the vehicle-only control under the same conditions as the this compound formulation.
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Use this control solution for subcutaneous injections in your control group of animals, following the same procedure as for the this compound-treated group.
2. Liquid-Liquid Extraction of this compound for In Vitro Studies
This protocol describes a method to extract this compound from its oily vehicle for use in cell culture.
Materials:
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This compound in oily vehicle
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Diethyl ether or ethyl acetate
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Dry ice/ethanol bath
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Speedvac or nitrogen gas stream
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DMSO (cell culture grade)
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Sterile microcentrifuge tubes
Procedure:
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Add 5 volumes of diethyl ether or ethyl acetate to 1 volume of the this compound oily formulation in a suitable tube.
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Vortex vigorously for 2 minutes to ensure thorough mixing.
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Allow the phases to separate for 5 minutes.
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Freeze the aqueous (lower) phase in a dry ice/ethanol bath.
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Carefully pour off the organic (upper) phase containing the this compound into a new sterile tube.
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Repeat the extraction (steps 1-5) on the remaining aqueous phase to maximize recovery, pooling the organic phases.
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Evaporate the pooled organic solvent to dryness using a speedvac or a gentle stream of nitrogen.
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Reconstitute the dried this compound in an appropriate volume of cell culture-grade DMSO to achieve the desired stock concentration.
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Determine the final concentration of your this compound stock solution using an appropriate analytical method.
3. Solid-Phase Extraction (SPE) of this compound for In Vitro Studies
This protocol provides an alternative method to liquid-liquid extraction for purifying this compound.
Materials:
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This compound in oily vehicle
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C18 SPE cartridge
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Methanol
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Deionized water
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Diethyl ether
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Vacuum manifold
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Speedvac or nitrogen gas stream
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DMSO (cell culture grade)
Procedure:
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Condition the SPE cartridge: Pass 5-10 mL of methanol through a 200 mg C18 SPE cartridge using a vacuum manifold, followed by 5-10 mL of deionized water.
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Sample Loading: Dilute the this compound oily formulation in a non-polar solvent like hexane and apply it to the conditioned cartridge.
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Wash: Wash the cartridge with 5-10 mL of deionized water to remove any polar impurities. Allow the cartridge to dry completely under vacuum.
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Elution: Elute the this compound from the cartridge by passing 2 mL of diethyl ether through it.
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Solvent Evaporation: Evaporate the diethyl ether to dryness using a speedvac or a gentle stream of nitrogen.
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Reconstitution: Reconstitute the dried this compound in cell culture-grade DMSO to your desired stock concentration.
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Concentration Determination: Verify the final concentration of your this compound stock solution.
Visualizations
Signaling Pathways
Experimental Workflow
References
Addressing the transient and reversible hematological changes induced by Aglepristone in studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the transient and reversible hematological changes induced by Aglepristone.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed hematological changes following this compound administration in animal studies?
A1: Transient and reversible changes in blood cell parameters are the most commonly reported hematological effects of this compound. These alterations can affect both red and white blood cell lineages. In dogs, reported changes include variations in red blood cell (RBC) and white blood cell (WBC) indices in less than 5% of treated animals.[1] More specifically, studies have noted the potential for neutrophilia, neutropenia, thrombocytosis, hematocrit variation, lymphocytosis, and lymphopenia in a small percentage of dogs.[2] One study in dogs found no significant alterations in hemoglobin, packed cell volume (PCV), total erythrocyte count, or platelets, but did observe a significant increase in the total leukocyte count (TLC).[3] In feline studies, mild anemia and leukocytosis have been documented.[4][5] However, another study in cats concluded that this compound did not have a negative impact on hematological parameters, with values remaining within normal reference ranges despite some statistical variations.
Q2: Are the hematological changes induced by this compound permanent?
A2: No, the available research consistently indicates that the hematological changes induced by this compound are transient and reversible. The blood parameters typically return to baseline levels after a certain period post-treatment. The exact duration for normalization may vary depending on the species, the individual animal's health status, and the administered dose.
Q3: What is the proposed mechanism behind this compound-induced hematological changes?
A3: The precise mechanism is not fully elucidated, but it is believed to be multifactorial and linked to this compound's action as a competitive progesterone and glucocorticoid receptor antagonist. Progesterone and glucocorticoids are known to have immunomodulatory effects and can influence the proliferation and differentiation of hematopoietic stem cells. By blocking these receptors, this compound may temporarily alter the signaling pathways that regulate blood cell production and immune responses. The observed leukocytosis, for instance, could be linked to inflammation associated with the physiological processes induced by this compound, such as abortion.
Q4: Do these hematological changes necessitate discontinuation of the experiment or medical intervention?
A4: In most reported cases, the hematological alterations are mild, transient, and do not require specific intervention. However, it is crucial for researchers to establish baseline hematological values before commencing treatment and to conduct regular monitoring throughout the study. Any significant deviation from the normal range or the presence of clinical signs of hematological distress should be carefully evaluated. Routine hematological monitoring is recommended to identify and manage any potential toxic side effects.
Troubleshooting Guide
Issue 1: Significant Decrease in Red Blood Cell Count (Anemia) Observed Post-Aglepristone Treatment.
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Possible Cause 1: Hemodilution due to fluid administration during the experimental procedure.
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Troubleshooting Step: Review the experimental protocol to assess the volume and frequency of fluid administration. Compare with control group data to differentiate between a drug-induced effect and a procedural artifact.
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Possible Cause 2: Underlying subclinical condition in the experimental animal exacerbated by the treatment.
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Troubleshooting Step: Review the animal's health records prior to the study. If possible, conduct further diagnostic tests to rule out other causes of anemia.
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Possible Cause 3: A direct, though typically mild and reversible, effect of this compound on erythropoiesis.
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Troubleshooting Step: Continue to monitor the animal's complete blood count (CBC). The anemia is expected to be transient. If the hematocrit drops to a critical level or if the animal shows clinical signs of anemia (e.g., lethargy, pale mucous membranes), consult with a veterinarian.
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Issue 2: Marked Increase in White Blood Cell Count (Leukocytosis) Following this compound Administration.
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Possible Cause 1: Inflammatory response associated with the intended physiological effect of this compound (e.g., pregnancy termination).
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Troubleshooting Step: This is an expected finding in some cases. Perform a differential white blood cell count. A neutrophilia with a left shift may indicate an inflammatory response. Monitor the animal for clinical signs of systemic inflammation or infection.
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Possible Cause 2: Injection site reaction or inflammation.
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Troubleshooting Step: Examine the injection site for signs of swelling, redness, or pain. Localized inflammation can contribute to a systemic leukocytosis.
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Possible Cause 3: Stress-induced leukocytosis.
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Troubleshooting Step: Evaluate the animal handling and experimental procedures for potential stressors. A "stress leukogram" (neutrophilia, lymphopenia, eosinopenia) may be observed.
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Data Presentation
Table 1: Summary of Hematological Changes in Dogs Treated with this compound
| Parameter | Observation | Magnitude of Change | Duration | Reference |
| Red Blood Cell (RBC) Indices | Transient changes | Not specified | Transient | |
| White Blood Cell (WBC) Indices | Transient changes | Not specified | Transient | |
| Total Leukocyte Count (TLC) | Significant increase | Statistically significant (P<0.01) increase on days 3 and 6 post-treatment | Observed at day 3 and 6 | |
| Hemoglobin (Hb) | No significant difference | Not applicable | Not applicable | |
| Packed Cell Volume (PCV) | No significant difference between groups, but significant change over time within the treated group | Not specified | Observed over 6 days | |
| Platelets | No significant difference | Not applicable | Not applicable | |
| Neutrophils | Neutrophilia or Neutropenia | Not specified | Transient | |
| Lymphocytes | Lymphocytosis or Lymphopenia | Not specified | Transient | |
| Thrombocytes | Thrombocytosis | Not specified | Transient |
Table 2: Summary of Hematological Changes in Cats Treated with this compound
| Parameter | Observation | Magnitude of Change | Duration | Reference |
| Anemia | Mild | Not specified | Not specified | |
| Leukocytosis | Present | Not specified | Not specified | |
| Overall Hematological Parameters | No negative effects, values within normal reference ranges | Statistical differences noted but not clinically significant | Monitored for 15 days |
Experimental Protocols
Protocol 1: Monitoring Hematological Changes in Bitches During Early Post-Implantation Pregnancy Termination with this compound
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Animal Model: Twelve adult, healthy, mis-mated female dogs.
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Grouping:
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Group I (n=6): Treatment group.
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Group II (n=6): Untreated control group.
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This compound Administration:
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Group I received this compound (Alizin®, Virbac) at a dose of 10 mg/kg body weight via subcutaneous injection.
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Two doses were administered 24 hours apart.
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Blood Sampling:
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Blood samples were collected from the cephalic or saphenous vein on days 0 (before treatment), 3, and 6 after the initiation of treatment for both groups.
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Hematological Analysis:
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A complete blood count (CBC) was performed to determine hemoglobin (Hb), packed cell volume (PCV), total erythrocyte count (TEC), total leukocyte count (TLC), platelet count, and differential leukocyte counts.
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Mandatory Visualization
Caption: Proposed mechanism of this compound-induced hematological changes.
Caption: General experimental workflow for studying hematological changes.
References
- 1. tokyovets.com [tokyovets.com]
- 2. Clinical, ultrasonography and haematology of this compound-induced mid-gestation pregnancy terminations in rabbits | Özalp | Journal of the South African Veterinary Association [journals.jsava.aosis.co.za]
- 3. veterinarypaper.com [veterinarypaper.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
In Vitro Efficacy of Aglepristone and Mifepristone on Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro efficacy of two progesterone receptor antagonists, Aglepristone and Mifepristone, on various cancer cell lines. While both compounds are structurally similar synthetic steroids, the extent of research into their anticancer properties varies significantly, with a more extensive body of work available for Mifepristone. This document summarizes the existing experimental data, details relevant methodologies, and visualizes key cellular pathways to aid in the objective assessment of their potential as anticancer agents.
Executive Summary
Mifepristone has been extensively studied in vitro across a wide range of human cancer cell lines, demonstrating cytostatic and cytotoxic effects through mechanisms that include cell cycle arrest and induction of apoptosis. Its efficacy appears to be independent of the progesterone receptor (PR) status in many cases. In contrast, the in vitro anticancer research on this compound is less comprehensive, with a primary focus on canine mammary carcinoma cells. Direct comparative studies on human cancer cell lines are scarce, limiting a robust head-to-head comparison.
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Mifepristone across various cancer cell lines as reported in the literature. Due to a lack of available data, a similar comprehensive table for this compound on human cancer cell lines cannot be provided.
Table 1: IC50 Values for Mifepristone in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference(s) |
| Ovarian Cancer | SK-OV-3 | ~10 - 18 | [1][2] |
| Ovarian Cancer | OV2008 | ~10 - 18 | [1][2] |
| Ovarian Cancer | Caov-3 | Similar to OV2008 | [3] |
| Ovarian Cancer | IGROV-1 | 12-18 | |
| Ovarian Cancer | A2780 | 12-18 | |
| Ovarian Cancer | A2780/CP70 | 12-18 | |
| Breast Cancer | MCF-7 | ~10 | |
| Breast Cancer | MDA-MB-231 | ~20 | |
| Endometrial Cancer | HEC-1-A | 16 µg/ml | |
| Endometrial Cancer | Ishikawa | 19 µg/ml | |
| Prostate Cancer | LNCaP | ~15 | |
| Prostate Cancer | PC-3 | ~25 | |
| Glioblastoma | U87MG | ~15 | |
| Meningioma | IOMM-Lee | ~10 | |
| Osteosarcoma | U-2OS | ~25 | |
| Osteosarcoma | SAOS-2 | ~20 | |
| Cervical Cancer | HeLa/MMC | >20 µg/ml (low inhibition) | |
| Oral Squamous Carcinoma | TYS | >20 (dose-dependent reduction) | |
| Oral Squamous Carcinoma | SAS-H1 | >20 (dose-dependent reduction) |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.
Comparative Efficacy and Mechanism of Action
Mifepristone
Mifepristone has demonstrated broad-spectrum anticancer activity in vitro. Its mechanisms of action are multifaceted and can be both dependent and independent of the classical nuclear progesterone receptor (PR).
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Cell Viability and Proliferation: Mifepristone inhibits the growth of a wide array of cancer cell lines, including those of the ovary, breast, endometrium, prostate, nervous system, and bone, in a dose-dependent manner. At lower concentrations, it typically induces a cytostatic effect, arresting cell proliferation, while higher concentrations can be cytotoxic.
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Cell Cycle Arrest: A common mechanism of action for Mifepristone is the induction of cell cycle arrest, most frequently at the G1/S transition. This is often associated with the upregulation of cyclin-dependent kinase (Cdk) inhibitors like p21cip1 and p27kip1, and a subsequent reduction in the activity of Cdk2.
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Induction of Apoptosis: Mifepristone can induce apoptosis in various cancer cell lines. This programmed cell death is often mediated through the modulation of Bcl-2 family proteins, with an observed increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. Activation of p53 has also been implicated in Mifepristone-induced apoptosis.
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Signaling Pathways: Mifepristone's anticancer effects are associated with the modulation of key signaling pathways. It has been shown to suppress the PI3K/Akt and MAPK/ERK signaling pathways in oral cancer cells. The combination of Mifepristone with a PI3K inhibitor has been shown to have a synergistic lethal effect on ovarian cancer cells. Furthermore, Mifepristone can activate the ERK MAPK pathway in uterine natural killer cells.
-
Progesterone Receptor Independence: Notably, the growth-inhibitory effects of Mifepristone have been observed in cancer cell lines that do not express the classical nuclear progesterone receptor, suggesting that its anticancer activity is not solely dependent on its antiprogestin function.
This compound
The available in vitro data on the anticancer efficacy of this compound is significantly more limited and primarily focuses on veterinary oncology.
-
Cell Cycle Arrest and Apoptosis: While in vivo studies have shown a reduction in proliferation, detailed in vitro analyses of this compound's effects on cell cycle distribution and the induction of apoptosis in human cancer cell lines are lacking. One study in dogs with mammary carcinomas found no significant effect on the apoptotic index after this compound treatment.
-
Signaling Pathways: A direct comparison with Mifepristone in T47D breast cancer cells showed that both compounds induce phosphorylation of the progesterone receptor at Ser294, a modification linked to receptor activity. This suggests some overlap in their molecular mechanisms at the receptor level. However, broader studies on this compound's impact on major cancer-related signaling pathways like PI3K/Akt or MAPK/ERK in human cancer cells are needed.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general representation based on methodologies described for Mifepristone.
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Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
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Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or Mifepristone. Control wells receive the vehicle (e.g., DMSO) at the same concentration used for the highest drug dose.
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Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
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MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
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Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
This is a generalized protocol based on common procedures for assessing apoptosis.
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Cell Treatment: Cells are cultured in the presence of the test compounds (this compound or Mifepristone) at the desired concentrations and for the specified duration.
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Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
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Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
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Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
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Data Quantification: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is quantified.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This protocol is based on methodologies used in Mifepristone studies.
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Cell Treatment and Harvesting: Cells are treated with the compounds as described for the apoptosis assay and then harvested.
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Fixation: The cells are fixed in cold 70% ethanol to permeabilize the cell membrane.
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Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and RNase A prevents the staining of RNA.
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Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry.
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Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined based on the DNA content histogram.
Signaling Pathways and Experimental Workflows
Mifepristone's Impact on PI3K/Akt and MAPK/ERK Signaling Pathways
General Experimental Workflow for In Vitro Anticancer Drug Screening
Conclusion and Future Directions
The available in vitro evidence strongly supports the anticancer properties of Mifepristone across a diverse range of human cancer cell lines. Its ability to induce cell cycle arrest and apoptosis, coupled with its effects on key signaling pathways, makes it a compelling candidate for further oncological research. The observation that its efficacy is not strictly dependent on progesterone receptor expression broadens its potential therapeutic applications.
In contrast, the in vitro anticancer profile of this compound in human cancers remains largely unexplored. While its effectiveness in canine mammary tumors is promising, rigorous in vitro studies on human cancer cell lines are necessary to determine its potential in human oncology. Future research should focus on:
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Conducting comprehensive in vitro screening of this compound against a panel of human cancer cell lines to determine its IC50 values and spectrum of activity.
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Performing detailed mechanistic studies to elucidate its effects on cell cycle progression, apoptosis, and key signaling pathways in human cancer cells.
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Undertaking direct, head-to-head in vitro comparative studies of this compound and Mifepristone to accurately assess their relative potency and mechanisms of action.
Such studies are crucial to bridge the current knowledge gap and to ascertain whether this compound holds similar promise to Mifepristone as a potential therapeutic agent for cancer treatment.
References
Aglepristone's Anti-Proliferative Efficacy in Canine Mammary Tumors: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Aglepristone's anti-proliferative effects in canine mammary tumor models, supported by experimental data. The guide details the methodologies of key experiments and visualizes complex biological and experimental processes.
This compound, a competitive progesterone receptor antagonist, has demonstrated notable anti-proliferative effects on progesterone receptor-positive (PR+) canine mammary carcinomas.[1][2] Its primary mechanism of action involves blocking the binding of progesterone to its receptor, thereby inhibiting the downstream signaling pathways that promote cell proliferation.[1][3][4] This guide synthesizes findings from key studies to evaluate the efficacy of this compound and compare it with other therapeutic alternatives.
Performance Comparison: this compound vs. Placebo Control
In a neoadjuvant setting, this compound treatment has been shown to significantly reduce the proliferation of PR+ canine mammary carcinoma cells. A key study evaluated the effects of two doses of 20 mg/kg this compound administered on days 1 and 8 to nonspayed bitches with mammary carcinomas and compared the outcomes to a placebo-treated control group.
Table 1: In Vivo Efficacy of this compound in Canine Mammary Carcinomas
| Parameter | This compound (PR+) | Placebo Control (PR+) | This compound (PR-) | Placebo Control (PR-) |
| Mean Proliferation Index (PI) - Day 1 | 7.7% | 8.2% | 7.2% | 11.0% |
| Mean Proliferation Index (PI) - Day 15 | 4.3% | 7.9% | 6.9% | 9.3% |
| Change in Mean PI | -44.2% (Significant Decrease) | -3.7% (No Significant Change) | -4.2% (No Significant Change) | -15.5% (No Significant Change) |
| Mean Apoptotic Index (AI) - Day 1 | 1.5% | 1.4% | Not Reported | Not Reported |
| Mean Apoptotic Index (AI) - Day 15 | 1.0% | 1.1% | Not Reported | Not Reported |
| Change in Mean AI | -33.3% (No Significant Change) | -21.4% (No Significant Change) | Not Reported | Not Reported |
Data sourced from a controlled clinical trial.
The results clearly indicate that this compound's anti-proliferative effect is dependent on the progesterone receptor status of the tumors. In PR+ tumors, a significant decrease in the proliferation index (PI), measured by Ki67 expression, was observed after 15 days of treatment. Conversely, no significant change in PI was seen in PR-negative tumors or the placebo group. Notably, this compound did not induce a significant change in the apoptotic index (AI), suggesting its primary effect is cytostatic rather than cytotoxic.
Comparison with Other Hormonal Therapies
While direct comparative clinical trials are limited, the mechanism and effects of this compound can be contrasted with other hormonal agents used or investigated for canine mammary tumors.
Table 2: Comparison of Hormonal Agents for Canine Mammary Tumors
| Feature | This compound | Tamoxifen | Mifepristone & Onapristone |
| Mechanism of Action | Progesterone Receptor Antagonist | Selective Estrogen Receptor Modulator (SERM) | Progesterone Receptor Antagonists |
| Reported In Vivo Effects | Decreased proliferation in PR+ tumors. | Limited efficacy and potential for severe side effects in dogs. | Not extensively studied in vivo for canine mammary tumors. |
| Reported In Vitro Effects | Not explicitly detailed in search results. | Shown to increase apoptosis in some studies. | Reduced the number of viable CMT-U27 canine mammary carcinoma cells. |
| Key Considerations | Efficacy is dependent on PR expression. | Associated with adverse effects like vulvar edema and pyometra in dogs. | Promising results in vitro, warranting further in vivo investigation. |
Experimental Protocols
In Vivo Study of this compound in Canine Mammary Carcinomas
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Subjects: Twenty-seven nonspayed female dogs with mammary carcinomas were included in the study.
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Treatment Groups:
-
This compound Group (n=22): Received two subcutaneous injections of this compound (20 mg/kg) on day 1 and day 8.
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Control Group (n=5): Received two subcutaneous injections of an oil placebo on day 1 and day 8.
-
-
Biopsy Collection: Tumor samples were collected via incisional biopsy before treatment (day 1) and 15 days after the initial treatment.
-
Immunohistochemistry:
-
Proliferation Index (PI): Determined by staining for the Ki67 antigen. The PI was calculated as the percentage of Ki67-positive tumor cell nuclei out of the total number of tumor cells counted.
-
Apoptotic Index (AI): Determined by staining for cleaved lamin A/C. The AI was calculated as the percentage of apoptotic cells out of the total number of tumor cells.
-
Progesterone Receptor (PR) Status: Evaluated using an antibody against PR. Tumors were considered PR-positive if at least 10% of the tumor cell nuclei showed positive staining.
-
Visualizing the Mechanisms
Progesterone Receptor Signaling Pathway in Canine Mammary Tumor Cells
Progesterone, upon binding to its receptor in PR+ canine mammary tumor cells, can activate signaling cascades that promote cell proliferation. Key downstream effectors include the upregulation of Wnt4 and Growth Hormone (GH), which in turn can stimulate cell cycle progression. This compound acts by competitively inhibiting the initial step of this pathway.
Caption: Progesterone signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound Efficacy
The in vivo study followed a structured workflow from patient selection to data analysis to assess the anti-proliferative effects of this compound.
Caption: Workflow of the in vivo this compound clinical trial.
References
- 1. Frontiers | Molecular Signaling of Progesterone, Growth Hormone, Wnt, and HER in Mammary Glands of Dogs, Rodents, and Humans: New Treatment Target Identification [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Signaling of Progesterone, Growth Hormone, Wnt, and HER in Mammary Glands of Dogs, Rodents, and Humans: New Treatment Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Biology of Progesterone Receptor in the Normal Mammary gland and in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Aglepristone and Prostaglandin F2α for the Medical Management of Pyometra
For Researchers, Scientists, and Drug Development Professionals
The medical management of pyometra, a life-threatening uterine disease, presents a significant challenge in veterinary medicine. While ovariohysterectomy remains the definitive treatment, medical intervention is often sought for valuable breeding animals or for patients with high anesthetic risk.[1] This guide provides a comparative analysis of two prominent pharmacological agents used in the conservative treatment of pyometra: Aglepristone, a progesterone receptor antagonist, and Prostaglandin F2α (PGF2α), a luteolytic agent.
Mechanism of Action
This compound is a synthetic steroid that acts as a competitive antagonist at progesterone receptors.[2] In canines, it has an affinity for uterine progesterone receptors approximately three times that of progesterone itself.[2] By blocking these receptors, this compound counteracts the effects of progesterone, which is crucial for the maintenance of the corpus luteum and the quiescent state of the myometrium. This blockade leads to cervical relaxation (opening) and an increase in myometrial contractility, facilitating the expulsion of uterine contents.[2][3]
Prostaglandin F2α and its synthetic analogues (e.g., cloprostenol) induce luteolysis, which is the regression of the corpus luteum. This leads to a sharp decline in circulating progesterone levels. PGF2α also directly stimulates myometrial contractions. The combined effect of progesterone withdrawal and direct uterine stimulation promotes the evacuation of the purulent material from the uterus.
Comparative Efficacy and Clinical Outcomes
The decision to use this compound, PGF2α, or a combination of both often depends on the clinical status of the patient, particularly whether the pyometra is classified as open-cervix or closed-cervix.
| Parameter | This compound Monotherapy | Prostaglandin F2α Monotherapy | This compound & PGF2α Combination |
| Success Rate (Open-Cervix) | 75% - 92.3% | 55% - 60% | 90% |
| Success Rate (Closed-Cervix) | Generally effective, as it induces cervical opening | 24% (least effective) | Often the preferred medical approach |
| Time to Uterine Evacuation | Vulvar discharge often observed within 24-48 hours | Slower onset of uterine discharge compared to this compound | More rapid decrease in secretion days compared to this compound alone |
| Recurrence Rate | 10.8% in one study | High recurrence rates reported (up to 77%) | Data not extensively reported, but effective initial treatment may lower recurrence. |
| Major Side Effects | Local injection site reactions, anorexia, excitation, depression, diarrhea | Vomiting, diarrhea, hypersalivation, panting, restlessness, abdominal discomfort | Side effects associated with PGF2α are still a concern. |
Experimental Protocols
Below are generalized experimental protocols for the evaluation of this compound and PGF2α in a canine model of pyometra. These protocols are intended as a guide and should be adapted based on specific research questions and institutional guidelines.
Animal Selection and Diagnosis
-
Inclusion Criteria: Intact female dogs diagnosed with open or closed-cervix pyometra based on clinical signs (vulvar discharge, lethargy, polydipsia), physical examination, complete blood count (leukocytosis with a left shift), serum biochemistry, and abdominal ultrasonography (enlarged, fluid-filled uterus).
-
Exclusion Criteria: Animals with signs of septicemia, shock, or imminent uterine rupture that require immediate surgical intervention.
Treatment Administration
-
Group 1: this compound Monotherapy:
-
Administer this compound (10 mg/kg) subcutaneously on days 1, 2, and 8. Some protocols may extend treatment with weekly injections if necessary.
-
-
Group 2: Prostaglandin F2α Monotherapy:
-
Administer a synthetic PGF2α analogue, such as cloprostenol, at a low dose. For example, dinoprost tromethamine at 0.25 or 0.5 mg/kg subcutaneously once daily for 3-5 days.
-
-
Group 3: Combination Therapy:
-
Administer this compound (10 mg/kg) subcutaneously on days 1, 2, and 8.
-
Concurrently, administer a PGF2α analogue (e.g., cloprostenol) starting from day 3 for a specified duration (e.g., 5-7 days).
-
-
Supportive Care:
-
All treatment groups should receive broad-spectrum antibiotics, with the choice of antibiotic guided by culture and sensitivity of uterine discharge where possible. Intravenous fluid therapy should be administered as needed.
-
Monitoring and Data Collection
-
Daily Clinical Assessment: Monitor rectal temperature, heart rate, respiratory rate, appetite, and general demeanor.
-
Vulvar Discharge: Quantify and characterize the vulvar discharge daily.
-
Hematology and Biochemistry: Perform a complete blood count and serum biochemistry panel at baseline (day 0) and repeat on specified days (e.g., day 7 and day 14) to monitor for resolution of inflammation and systemic illness.
-
Ultrasonography: Conduct transabdominal ultrasonography at baseline and regular intervals (e.g., every 48-72 hours) to measure uterine diameter and assess the reduction of uterine contents.
-
Treatment Success: Defined as the complete resolution of clinical signs, normalization of hematological and biochemical parameters, and a return of the uterus to a normal size on ultrasound.
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental design, the following diagrams are provided.
Caption: Signaling pathways of this compound and Prostaglandin F2α.
Caption: Experimental workflow for a comparative pyometra treatment study.
Conclusion
Both this compound and Prostaglandin F2α are valuable tools in the medical management of pyometra. This compound monotherapy appears to be more effective than PGF2α alone, particularly in cases of closed-cervix pyometra, with a generally lower incidence of systemic side effects. However, the combination of this compound and a prostaglandin may offer the most rapid and highest rate of resolution. The choice of treatment protocol should be based on a thorough clinical evaluation of the patient, the desired outcome (e.g., future breeding), and a careful consideration of the potential side effects of each medication. Further research with standardized protocols and larger sample sizes is warranted to refine treatment guidelines and further compare long-term outcomes, including fertility and recurrence rates.
References
Assessing the Long-Term Fertility Effects of Aglepristone-Induced Abortion in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term fertility effects of aglepristone-induced abortion in animal models, primarily focusing on canine and feline subjects. It contrasts this compound with other non-surgical abortion alternatives and presents supporting experimental data from various studies. Detailed methodologies for key experiments are provided to facilitate reproducibility and further research.
Introduction
This compound is a synthetic steroid that acts as a competitive progesterone antagonist.[1][2] It binds to progesterone receptors with a high affinity—approximately three times greater than progesterone in dogs and nine times greater in cats—thereby blocking the biological effects of progesterone, which is essential for maintaining pregnancy.[3][4] This mechanism makes it an effective agent for pregnancy termination at various stages.[1] While its efficacy in inducing abortion is well-documented, with success rates often between 95-100% in dogs, its long-term impact on subsequent reproductive capabilities is a critical consideration for both clinical use and drug development. This guide synthesizes available data on the post-treatment fertility of animal models.
Mechanism of Action: Progesterone Receptor Antagonism
This compound's primary mechanism involves blocking progesterone receptors in the uterus and other target tissues. This competitive inhibition prevents the downstream signaling required for the maintenance of pregnancy, leading to embryonic resorption or fetal expulsion without significantly altering circulating plasma progesterone levels initially.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A review on its clinical use in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Update on the Clinical Use of this compound in Bitches and Queens - WSAVA 2018 Congress - VIN [vin.com]
- 4. Update on the Clinical Use of this compound in Bitches and Queens - WSAVA 2018 Congress - VIN [veterinarypartner.vin.com]
A Comparative Guide to Neoadjuvant Therapies for Canine Mammary Carcinoma: Evaluating Aglepristone and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of aglepristone as a neoadjuvant therapy for progesterone receptor-positive (PR+) canine mammary carcinomas against alternative treatments. The objective is to present a clear, data-driven overview to inform preclinical and clinical research in veterinary oncology.
Therapeutic Efficacy: A Head-to-Head Comparison
Neoadjuvant therapies aim to reduce tumor size and viability before surgical excision, potentially improving surgical outcomes and reducing the risk of metastasis. Here, we compare the efficacy of this compound, combination chemotherapy, and a non-steroidal anti-inflammatory drug (NSAID) in achieving this goal.
| Therapeutic Agent | Mechanism of Action | Tumor Response Rate (Complete Response - CR) | Tumor Response Rate (Partial Response - PR) | Tumor Response Rate (Stable Disease - SD) | Reference |
| This compound | Progesterone Receptor Antagonist | Not explicitly reported as CR, but significant tumor size reduction (33-65%) is documented. | A reduction of ≥20% in the proliferation index was found in 61.5% of PR-positive tumors. | - | [1] |
| Doxorubicin + Cyclophosphamide | DNA Intercalation and Alkylation | 12.5% | 56.25% | 31.25% | [2] |
| Doxorubicin/Cyclophosphamide (AC protocol) | DNA Intercalation and Alkylation | 33.33% (in triple-negative CMT) | 66.66% | - | [3][4] |
| Paclitaxel | Microtubule Inhibitor | 14.29% (in Luminal A subtype) | 86.66% | - | [3] |
| Piroxicam | Cyclooxygenase (COX) Inhibitor | - | Partial remission documented in one of three dogs with mammary adenocarcinoma. | Improvement in clinical condition and disease stability was achieved in all dogs treated. |
Safety and Tolerability Profiles
The adverse effects of neoadjuvant treatments are a critical consideration in their clinical application. This table summarizes the reported side effects for each therapeutic option.
| Therapeutic Agent | Common Adverse Effects | Reference |
| This compound | Localized injection site reactions, anorexia (25%), excitation (23%), depression (21%), diarrhea (13%). | |
| Doxorubicin + Cyclophosphamide | Fever, vomiting, anorexia, lethargy, weight loss, alopecia, enteritis, hematuria, skin ulceration, neutropenia, and decreased hematocrit. | |
| Paclitaxel | Vomiting, diarrhea, anorexia, alopecia, anemia, leucopenia, neutropenia, and thrombocytopenia. | |
| Piroxicam | Significant gastrointestinal ulceration and bleeding, kidney damage, dizziness, ringing in the ears, itchiness, rash, and limb swelling. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following are summaries of experimental protocols for the discussed neoadjuvant therapies.
This compound Protocol
-
Inclusion Criteria: Non-spayed female dogs with progesterone receptor-positive (PR+) mammary carcinomas.
-
Treatment: Two doses of 20 mg/kg of this compound administered subcutaneously on day 1 and day 8.
-
Monitoring: Tumor samples are collected before treatment (day 1) and after treatment (day 15) for immunohistochemical analysis of PR expression, proliferation index (Ki67), and apoptotic index.
Doxorubicin and Cyclophosphamide Combination Protocol
-
Inclusion Criteria: Dogs with locally advanced mammary tumors.
-
Treatment: Doxorubicin (25-30 mg/m²) and cyclophosphamide (100 mg/m²) administered via slow intravenous injection four times at 3-week intervals.
-
Monitoring: Tumor measurements (longest diameter) are taken before and after four weeks of chemotherapy. Clinical and laboratory findings are monitored for adverse effects.
Paclitaxel Protocol
-
Inclusion Criteria: Dogs with clinical stages II-IV canine malignant mammary tumors.
-
Treatment: Paclitaxel administered as part of a neoadjuvant chemotherapy regimen.
-
Monitoring: Clinical response is evaluated based on tumor size reduction. Adverse effects are monitored and graded.
Piroxicam Protocol
-
Inclusion Criteria: Dogs with inoperable, recurrent, or metastatic mammary carcinomas.
-
Treatment: Oral administration of piroxicam.
-
Monitoring: Tumor response and clinical condition are monitored.
Visualizing the Mechanisms and Processes
Signaling Pathway of Progesterone Receptor and this compound's Action
Progesterone, a steroid hormone, plays a significant role in the development and proliferation of hormone-dependent mammary tumors. It exerts its effects by binding to and activating the progesterone receptor (PR), a nuclear receptor that functions as a ligand-activated transcription factor. This compound, as a competitive antagonist, blocks this pathway.
Caption: Progesterone signaling and this compound's inhibitory action.
Comparative Workflow of Neoadjuvant Therapy Studies
The evaluation of neoadjuvant therapies in canine mammary carcinoma follows a structured experimental workflow, from patient selection to data analysis.
References
- 1. This compound decreases proliferation in progesterone receptor-positive canine mammary carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vetdergikafkas.org [vetdergikafkas.org]
- 3. Investigation of efficacy of two different chemotherapy protocols used in neoadjuvant chemotherapy in clinical stages II-IV canine malignant mammary tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Gene Expression Profiles Following Aglepristone Versus Onapristone Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the gene expression profiles induced by two prominent progesterone receptor (PR) antagonists, Aglepristone and Onapristone. While both compounds target the progesterone receptor, their distinct mechanisms of action at the molecular level can lead to differential modulation of gene expression, which is critical for their therapeutic applications. This document summarizes available quantitative data, details experimental methodologies, and visualizes key pathways to facilitate a comprehensive understanding of their respective impacts on cellular signaling.
Executive Summary
This compound and Onapristone are both progesterone receptor antagonists but are classified differently based on their interaction with the PR. Onapristone is a pure, Type I antagonist that prevents the progesterone receptor from binding to DNA, thereby completely inhibiting PR-mediated gene transcription.[1][2] this compound is a competitive antagonist, and while its precise classification is not as definitively characterized in all literature, it functions by blocking progesterone from binding to its receptor.[3][4] This fundamental difference in their mechanism of action is expected to translate into distinct gene expression signatures.
This guide synthesizes data from various studies to provide a comparative overview. For Onapristone, comprehensive gene expression data from microarray analysis is available. For this compound, the available data is more focused on the expression of specific genes, and a direct comparison of global gene expression profiles is therefore limited.
Data Presentation: Comparative Gene Expression
The following table summarizes the known effects of this compound and Onapristone on the expression of key genes. It is important to note that the data for Onapristone is derived from a global gene expression profiling study, while the data for this compound is compiled from studies investigating specific genes.
| Gene | This compound Effect | Onapristone Effect | Putative Function in Context |
| Progesterone Receptor (PR) | Downregulation of PR expression has been observed in some tissues.[5] | No direct change in PR expression level reported, but prevents PR-mediated transcription. | Target of both drugs; its expression level can influence cellular response. |
| Estrogen Receptor (ER) | Upregulation of ERα mRNA has been reported in canine uterus. | Interacts with ER signaling pathways. | Crosstalk between PR and ER signaling is crucial in hormone-responsive tissues. |
| Ki67 (MKI67) | Significant decrease in the proliferation index (Ki67) in PR-positive canine mammary carcinomas. | Inhibition of PR-mediated proliferative effects. | A key marker of cell proliferation. |
| Hand2 | Not reported | Downregulation observed in rat decidualization model. | A transcription factor involved in developmental processes and steroid hormone signaling. |
| Bmp2 | Not reported | Downregulation observed in rat decidualization model. | A member of the bone morphogenetic protein family involved in cell growth and differentiation. |
| MHC Class II | Increased transcriptional availability 72 hours after treatment in a canine model of induced luteolysis. | Not reported | Involved in the immune response. |
| CD4, CD25 | Upregulation 72 hours after treatment in a canine model of induced luteolysis. | Not reported | Markers of T-lymphocyte activation. |
| Interleukin 8 (IL-8) | Increased expression during this compound-induced luteolysis in dogs. | Not reported | A chemokine involved in inflammation and immune response. |
| Interleukin 10 (IL-10) | Increased expression during this compound-induced luteolysis in dogs. | Not reported | An anti-inflammatory cytokine. |
Experimental Protocols
Onapristone: Global Gene Expression Profiling (Microarray)
The following protocol is a summarized methodology based on the study by Afhüppe et al. (2009), which investigated the global gene expression profiles of various progesterone receptor modulators, including Onapristone, in T47D human breast cancer cells.
-
Cell Culture and Treatment: T47D cells, which are known to express progesterone receptors, were cultured under standard conditions. Prior to treatment, the cells were synchronized to a common cell cycle phase. The cells were then treated with Onapristone at a specified concentration for a defined period.
-
RNA Isolation: Total RNA was extracted from the treated and control cells using a suitable RNA isolation kit, following the manufacturer's instructions. The quality and quantity of the extracted RNA were assessed using spectrophotometry and gel electrophoresis.
-
Microarray Hybridization: The labeled cRNA was hybridized to an Affymetrix GeneChip Human Genome U133 Plus 2.0 Array. This array contains probes for a comprehensive set of human genes. The hybridization was carried out in a hybridization oven with rotation for a specified time and temperature.
-
Data Acquisition and Analysis: After hybridization, the arrays were washed and stained using an automated fluidics station. The arrays were then scanned using a high-resolution scanner. The resulting image data was processed to generate raw expression values. These values were then normalized, and statistical analysis was performed to identify differentially expressed genes between the Onapristone-treated and control groups.
This compound: Gene Expression Analysis (RT-PCR and Immunohistochemistry)
The following is a generalized protocol based on studies investigating the effect of this compound on specific gene expression in canine tissues.
-
Animal Treatment and Tissue Collection: In vivo studies typically involve the administration of this compound to dogs at a specified dosage and duration. Following the treatment period, tissue samples (e.g., mammary tumors, uterine tissue) are collected from both the treated and control groups.
-
RNA Extraction and RT-qPCR: For gene expression analysis at the mRNA level, total RNA is extracted from the tissue samples. The RNA is then reverse-transcribed into complementary DNA (cDNA). Quantitative real-time PCR (qPCR) is performed using gene-specific primers to measure the relative expression levels of target genes (e.g., PR, ER, cytokines).
-
Immunohistochemistry (IHC): For protein expression analysis, tissue samples are fixed, paraffin-embedded, and sectioned. The sections are then incubated with primary antibodies specific to the target proteins (e.g., PR, Ki67). A secondary antibody conjugated to an enzyme is then added, followed by a chromogenic substrate to visualize the protein expression. The intensity and distribution of the staining are then semi-quantitatively or quantitatively assessed.
Mandatory Visualization
Experimental Workflow for Gene Expression Analysis
Caption: Experimental workflow for analyzing gene expression changes following this compound or Onapristone treatment.
Progesterone Receptor Signaling Pathway Modulation
Caption: Mechanisms of action of this compound and Onapristone on the progesterone receptor signaling pathway.
Conclusion
The analysis of gene expression profiles following treatment with this compound and Onapristone reveals both common and distinct effects, largely stemming from their different mechanisms of progesterone receptor antagonism. Onapristone, as a Type I antagonist, provides a clear model of PR-mediated transcription inhibition. The effects of this compound are also mediated through PR antagonism, leading to significant changes in the expression of genes related to proliferation and immune response.
The lack of comprehensive, global gene expression data for this compound currently limits a direct, large-scale comparative transcriptomic analysis with Onapristone. Future research employing high-throughput sequencing technologies to profile the transcriptomic effects of this compound would be invaluable for a more complete understanding of its molecular impact and for direct comparison with other progesterone receptor modulators. Such studies would provide a more detailed roadmap of the signaling pathways modulated by these compounds and could aid in the development of more targeted and effective therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phase I study of onapristone, a type I antiprogestin, in female patients with previously treated recurrent or metastatic progesterone receptor-expressing cancers | PLOS One [journals.plos.org]
- 3. tokyovets.com [tokyovets.com]
- 4. Global signalling network analysis of luminal T47D breast cancer cells in response to progesterone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A review on its clinical use in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Efficacy of Lower-than-Standard Doses of Aglepristone in Canine Pregnancy Prevention: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of lower-than-standard doses of aglepristone with the standard dose and other pharmacological alternatives for pregnancy prevention in canine models. The data presented is collated from peer-reviewed studies to support objective evaluation and inform future research and development in veterinary reproductive medicine.
Comparative Efficacy of Pregnancy Prevention Agents
The following table summarizes the quantitative data on the efficacy of various doses of this compound and its alternatives in preventing pregnancy in bitches.
| Treatment Protocol | Active Ingredient(s) | Dosage | Administration Route & Frequency | Timing of Administration | Efficacy Rate (%) | Reference(s) |
| Low-Dose this compound | This compound | 5 mg/kg | Subcutaneous (SC), two injections 24h apart | Within 10 days of diestrus | 91.7% (11/12 bitches) | [1][2] |
| Low-Dose this compound | This compound | 7.5 mg/kg | Subcutaneous (SC), two injections 24h apart | Within 10 days of diestrus | 100% (12/12 bitches) | [1][2] |
| Standard-Dose this compound | This compound | 10 mg/kg | Subcutaneous (SC), two injections 24h apart | Within 10 days of diestrus | 100% (12/12 bitches) | [1] |
| Standard-Dose this compound | This compound | 10 mg/kg | Subcutaneous (SC), two injections 24h apart | Day 0 to 45 post-mating | 95-100% | |
| Prostaglandin F2α | Dinoprost | 0.1 mg/kg then 0.2 mg/kg | Subcutaneous (SC), every 8 hours | Until all fetuses are evacuated | Not explicitly stated, treatment can be lengthy | |
| Synthetic Prostaglandin | Cloprostenol | 2.5 µg/kg | Subcutaneous (SC), three times, 48h intervals | Starting at Day 30 of pregnancy | 100% | |
| Cabergoline & Cloprostenol | Cabergoline & Cloprostenol | 5 µg/kg (Cab) & 1 µg/kg (Clo) | Oral (Cab) daily & SC (Clo) every other day | Starting from day 25 post-LH surge | 100% | |
| Cabergoline & Cloprostenol | Cabergoline & Cloprostenol | 5 µg/kg (Cab) & 1 µg/kg (Clo) | Oral (Cab) daily for 7-12 days & SC (Clo) on days 1 and 3 | 35-45 days post-mating | 92.3% (12/13 bitches) | |
| Injectable Estrogen | Estradiol Benzoate | 0.02 mg/kg | Intramuscular (IM), three doses on alternate days | Within 7 days post-mating | 100% | |
| Injectable Estrogen | Estradiol Benzoate | 0.20 mg/kg | Not specified, single treatment | 2 days after mating | 100% |
Note: The use of injectable estrogens for pregnancy prevention in dogs is generally not recommended due to the high risk of severe side effects, including pyometra and bone marrow suppression.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Efficacy of Lower-than-Standard Doses of this compound
-
Objective: To evaluate the clinical efficacy of three different doses of this compound for pregnancy prevention in mismated bitches.
-
Animal Model: 48 healthy, adult, mismated female dogs of various breeds.
-
Experimental Groups:
-
Group I (n=12): 5 mg/kg this compound.
-
Group II (n=12): 7.5 mg/kg this compound.
-
Group III (n=12): 10 mg/kg this compound (standard dose).
-
Group IV (n=12): Control group, no treatment.
-
-
Drug Administration: this compound was administered via two subcutaneous injections, 24 hours apart, within 10 days of the onset of diestrus.
-
Method of Pregnancy Confirmation: Pregnancy status was assessed by ultrasonography on day 30 of diestrus.
-
Outcome Measures: The primary outcome was the pregnancy rate in each group. Plasma progesterone concentrations were also measured.
-
Reference:
Efficacy of Cloprostenol for Pregnancy Termination
-
Objective: To evaluate the efficacy of cloprostenol for terminating pregnancy in bitches.
-
Animal Model: 67 pregnant bitches.
-
Experimental Protocol: Cloprostenol was administered at a dose of 2.5 µg/kg subcutaneously three times, at 48-hour intervals, starting on day 30 of pregnancy.
-
Method of Pregnancy Confirmation: Not explicitly stated, but pregnancy was confirmed prior to treatment.
-
Outcome Measures: The primary outcome was the rate of successful pregnancy termination.
-
Reference:
Efficacy of Cabergoline and Cloprostenol Combination
-
Objective: To evaluate the efficacy and safety of a combined protocol of oral cabergoline and subcutaneous cloprostenol to terminate mid-gestation pregnancy.
-
Animal Model: 22 pregnant bitches, 35 to 45 days after mating.
-
Experimental Groups:
-
Treatment Group (n=13): 5 µg/kg cabergoline orally once daily for 7 to 12 days and 1 µg/kg cloprostenol subcutaneously on days 1 and 3.
-
Control Group (n=9): No treatment.
-
-
Method of Pregnancy Confirmation: Pregnancy was confirmed by ultrasound examination prior to and during the study.
-
Outcome Measures: The primary outcome was the rate of successful abortion. The time to abortion and any side effects were also recorded.
-
Reference:
Visualizing Mechanisms and Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for evaluating pregnancy prevention protocols.
References
Cross-Species Comparison of Aglepristone's Pharmacokinetic and Pharmacodynamic Properties: A Guide for Researchers
Aglepristone, a synthetic steroid, serves as a potent competitive progesterone receptor antagonist. Its application in veterinary medicine is primarily centered on the management of progesterone-dependent conditions, including pregnancy termination, pyometra, and mammary hyperplasia. This guide provides a comprehensive cross-species comparison of the pharmacokinetic and pharmacodynamic properties of this compound, with a focus on canine and feline species, while also drawing data from other animal models. This objective comparison is supported by experimental data to aid researchers, scientists, and drug development professionals in their understanding and application of this compound.
Pharmacodynamic Properties: Receptor Binding and Mechanism of Action
This compound exerts its effects by competitively binding to progesterone receptors (PRs), thereby preventing the endogenous hormone progesterone from eliciting its biological effects. This antagonistic action forms the basis of its clinical applications. The binding affinity of this compound for PRs varies across species, a factor that influences its potency and required dosage.
In dogs, this compound exhibits a binding affinity for uterine progesterone receptors that is approximately three times greater than that of progesterone itself[1]. This affinity is even more pronounced in cats, where it is about nine times higher than progesterone's[1]. This higher affinity in felines is a key consideration in determining appropriate therapeutic regimens. Limited data in other species, such as rabbits, also indicate a high affinity for progesterone receptors[2].
Beyond its primary action on PRs, this compound also demonstrates some affinity for glucocorticoid receptors, acting as an antagonist. However, it does not possess any inherent glucocorticoid activity[1].
The downstream effects of this compound's antagonism of the progesterone receptor are multifaceted. By blocking progesterone's action, this compound leads to a cascade of events that disrupt pregnancy maintenance. This includes preventing implantation of the embryo, inducing embryonic resorption, or causing abortion of the fetus, depending on the stage of gestation[3]. In the context of pyometra, this compound promotes cervical opening and enhances myometrial contractility, facilitating the expulsion of uterine contents.
Progesterone Receptor Signaling Pathway
The following diagram illustrates the simplified signaling pathway of progesterone and the antagonistic action of this compound.
Pharmacokinetic Properties: A Cross-Species Overview
The pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion, varies significantly across different animal species. These differences are critical for determining effective and safe dosing strategies.
Dogs
In dogs, following two subcutaneous injections of 10 mg/kg administered 24 hours apart, peak serum concentrations (Cmax) are reached approximately 2.5 days after the first injection. The mean residence time of the drug is about 6 days, indicating a prolonged presence in the body. The primary route of excretion is via the feces, accounting for approximately 90% of the administered dose.
Cats
While specific quantitative pharmacokinetic parameters for cats are not as extensively documented in publicly available literature, it is understood that their pharmacokinetic profile differs from that of dogs. This difference necessitates a higher recommended dose of 15 mg/kg in some protocols for conditions like pyometra to achieve the desired therapeutic effect. The affinity of this compound for progesterone receptors is significantly higher in cats, which may influence its pharmacodynamics and required therapeutic concentrations.
Other Species
Limited pharmacokinetic data is available for other species. In rabbits , a dose of 10 mg/kg has been used effectively for pregnancy termination. In cows , this compound has been used experimentally to induce parturition, with studies focusing on the hormonal and physiological changes rather than detailed pharmacokinetics.
Quantitative Data Summary
The following tables summarize the available quantitative data for the pharmacokinetic and pharmacodynamic properties of this compound and its alternatives.
Table 1: Pharmacodynamic Properties of Progesterone Receptor Antagonists
| Compound | Species | Receptor | Relative Binding Affinity (vs. Progesterone) | Reference |
| This compound | Dog | Uterine Progesterone Receptor | ~3x higher | |
| Cat | Uterine Progesterone Receptor | ~9x higher | ||
| Rabbit | Progesterone Receptor | 3.8x higher | ||
| Mifepristone | Human | Progesterone Receptor | High | |
| Human | Glucocorticoid Receptor | High | ||
| Onapristone | Human | Progesterone Receptor | High |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Dose | Route | Tmax (days) | Mean Residence Time (days) | Primary Excretion Route | Reference |
| Dog | 10 mg/kg (2 doses, 24h apart) | SC | ~2.5 | ~6 | Feces (~90%) | |
| Cat | 10-15 mg/kg | SC | N/A | N/A | N/A | |
| Rabbit | 10 mg/kg (2 doses, 24h apart) | SC | N/A | N/A | N/A | |
| Cow | N/A | N/A | N/A | N/A | N/A |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of typical methodologies used in the evaluation of this compound.
Pharmacokinetic Studies
A common experimental design to determine the pharmacokinetic profile of this compound involves the following steps:
-
Animal Selection: A cohort of healthy, adult animals of the target species (e.g., dogs, cats) is selected.
-
Drug Administration: this compound is administered at a specified dose and route (e.g., 10 mg/kg, subcutaneously).
-
Blood Sampling: Serial blood samples are collected at predetermined time points before and after drug administration.
-
Plasma/Serum Separation: Blood samples are processed to separate plasma or serum.
-
Drug Quantification: The concentration of this compound in the plasma or serum samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using pharmacokinetic software to calculate parameters such as Cmax, Tmax, Area Under the Curve (AUC), elimination half-life (t1/2), clearance (Cl), and volume of distribution (Vd).
Progesterone Receptor Binding Assays
To determine the binding affinity of this compound to progesterone receptors, competitive binding assays are typically employed:
-
Receptor Preparation: Progesterone receptors are isolated from the target tissue (e.g., uterine tissue) of the species of interest.
-
Radioligand Incubation: The receptor preparation is incubated with a constant concentration of a radiolabeled progesterone ligand (e.g., [3H]-progesterone).
-
Competitive Binding: Increasing concentrations of unlabeled this compound (the competitor) are added to the incubation mixture.
-
Separation and Quantification: The receptor-bound and unbound radioligand are separated, and the amount of radioactivity in the bound fraction is measured.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined. This value is then used to calculate the binding affinity (Ki).
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a progesterone receptor antagonist like this compound for pregnancy termination.
Comparison with Alternative Progesterone Receptor Antagonists
While this compound is the most commonly used progesterone receptor antagonist in veterinary medicine, other compounds with similar mechanisms of action exist, primarily developed for human use.
-
Mifepristone (RU-486): Mifepristone is a well-known progesterone and glucocorticoid receptor antagonist used in human medicine for medical abortion. Its use in veterinary species has been investigated, particularly in dogs, for pregnancy termination. Pharmacokinetic studies in dogs have shown sex-related differences, with female dogs exhibiting higher plasma concentrations of mifepristone compared to males.
-
Onapristone: Onapristone is another progesterone receptor antagonist that has been evaluated in human clinical trials for various indications. Its use in veterinary medicine is not well-documented in the available literature.
A direct and comprehensive comparison of the pharmacokinetic and pharmacodynamic properties of these alternatives with this compound in a wide range of animal species is challenging due to the limited availability of veterinary-specific data for mifepristone and onapristone.
Conclusion
This compound is a valuable therapeutic agent in veterinary medicine, with its efficacy rooted in its potent antagonism of the progesterone receptor. The pharmacodynamic and pharmacokinetic properties of this compound exhibit significant inter-species variation, with notable differences in receptor binding affinity and likely metabolic pathways between dogs and cats. These differences underscore the importance of species-specific dosage regimens. While alternatives like mifepristone exist, this compound remains the most extensively studied and utilized progesterone receptor antagonist in veterinary practice. Further research is warranted to fully elucidate the pharmacokinetic profiles of this compound in a broader range of species and to conduct direct comparative studies with other progesterone receptor antagonists in veterinary target animals. This will enable more refined and evidence-based therapeutic applications of this important class of drugs.
References
Comparative study of the effects of Aglepristone on progesterone and estrogen receptor expression
For Researchers, Scientists, and Drug Development Professionals
Aglepristone, a synthetic steroid, functions as a potent competitive progesterone antagonist.[1] Its high affinity for progesterone receptors (PR) makes it a valuable tool in veterinary medicine for managing progesterone-dependent conditions, including pregnancy termination, pyometra, and mammary tumors.[2][3] This guide provides a comparative analysis of the effects of this compound on the expression of both progesterone and estrogen receptors (ER), supported by experimental data from various studies.
Mechanism of Action: A Competitive Antagonist
This compound exerts its effects by binding to progesterone receptors, thereby preventing endogenous progesterone from binding and initiating its biological effects.[2] In dogs, its affinity for uterine progesterone receptors is approximately three times that of progesterone itself.[2] This competitive inhibition forms the basis of its clinical applications. While it primarily targets PR, its administration also leads to significant alterations in the expression of estrogen receptors, indicating a complex interplay between these two crucial hormone signaling pathways.
Comparative Effects on Receptor Expression: A Tabular Summary
The following tables summarize the quantitative effects of this compound on progesterone and estrogen receptor expression across different tissues and conditions, as determined by immunohistochemistry (IHC) and reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Progesterone Receptor (PR) Expression
| Tissue/Condition | Species | Method | Treatment Group | Control Group | Key Findings | Reference |
| Uterine Endometrial Stromal Cells (Pregnancy Termination) | Canine | IHC (Total Score) | 6.7 (Placenta), 6.6 (Interplacental) | 5.8 (Placenta), 5.6 (Interplacental) | Significant up-regulation of PR in the this compound-treated group compared to normal pregnant controls. | |
| Uterine Horns (Non-Pregnant, Luteal Phase) | Canine | IHC | Increased PR expression in endometrial epithelium and endometrium without surface epithelium. | Lower PR expression compared to the treated group. | This compound increased PR expression in specific uterine layers of non-pregnant bitches. | |
| Canine Mammary Carcinomas | Canine | RT-qPCR | Significant decrease in total PR and PRA mRNA expression after treatment. | No significant change in PR mRNA expression. | This compound treatment reduces PR mRNA levels in PR-positive mammary tumors. | |
| Canine Mammary Carcinomas | Canine | IHC | 36.4% PR-positive tumors after treatment. | 59.1% PR-positive tumors before treatment. | A decrease in the percentage of PR-positive tumors was observed after this compound treatment. | |
| Uterus (Diestrus) | Canine | IHC (H-score) | Decreased PR expression in luminal epithelium, crypt, and glandular epithelium. | Higher PR expression in the aforementioned uterine layers. | This compound decreased PR protein expression in specific uterine epithelial layers. |
Estrogen Receptor (ER) Expression
| Tissue/Condition | Species | Method | Treatment Group | Control Group | Key Findings | Reference |
| Uterine Myometrial Smooth Muscle Cells & Endometrial Stromal Cells (Pregnancy Termination) | Canine | IHC (Total Score) | Lower TER scores. | Significantly higher TER scores at interplacental sites and corpus uteri. | Down-regulation of ER in the this compound-treated group during abortion. | |
| Uterus (Diestrus) | Canine | RT-qPCR | Significant increase in ERα mRNA expression. | Lower ERα mRNA expression. | This compound up-regulated the gene expression of ERα in the uterus. | |
| Uterus (Diestrus) | Canine | IHC (H-score) | Lower ERα expression in luminal epithelium, crypt, and glandular epithelium; higher expression in endometrial stroma and myometrium. | Higher ERα expression in epithelial layers and lower in stroma and myometrium. | This compound treatment resulted in a tissue-layer-dependent alteration of ERα protein expression. | |
| Uterine Horns (Non-Pregnant, Luteal Phase) | Canine | IHC | Increased ER expression in endometrium without surface epithelium. | Lower ER expression compared to the treated group. | An increase in ER expression was observed in the uterine horns of non-pregnant bitches following treatment. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Immunohistochemical (IHC) Analysis of PR and ER in Canine Uterus
-
Animal Model and Treatment: Healthy diestrous bitches were divided into a treatment group (n=6) receiving a single subcutaneous dose of this compound (10 mg/kg) 5 days before ovariohysterectomy, and a control group (n=6) receiving no treatment.
-
Tissue Preparation: Uterine tissue samples were collected, fixed in formalin, and embedded in paraffin.
-
Immunohistochemistry:
-
Sections were deparaffinized and rehydrated.
-
Antigen retrieval was performed.
-
Endogenous peroxidase activity was blocked.
-
Sections were incubated with primary antibodies against ERα and PR.
-
A secondary antibody and a detection system (e.g., avidin-biotin-peroxidase complex) were applied.
-
The reaction was visualized using a chromogen (e.g., DAB).
-
Sections were counterstained with hematoxylin.
-
-
Data Analysis: The expression of ERα and PR proteins was evaluated using an H-score, which considers both the intensity and the percentage of stained cells in different uterine layers (luminal epithelium, crypt and glandular epithelium, endometrial stroma, and myometrium).
RT-qPCR for PR and ERα mRNA Expression in Canine Uterus
-
Animal Model and Treatment: Same as the IHC protocol described above.
-
RNA Extraction: Total RNA was extracted from uterine tissue samples.
-
Reverse Transcription: cDNA was synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR:
-
Real-time PCR was performed using specific primers for ERα, PR, and a reference gene (e.g., GAPDH).
-
The relative mRNA expression levels were calculated using the comparative Ct (ΔΔCt) method.
-
-
Data Analysis: The fold change in ERα and PR mRNA expression in the treated group was determined relative to the control group.
Analysis of PR and ER in Canine Mammary Carcinomas
-
Animal Model and Treatment: Bitches with mammary carcinomas were divided into a treatment group (n=22) receiving two doses of this compound (20 mg/kg) on days 1 and 8, and a control group (n=5) receiving a placebo.
-
Sample Collection: Tumor samples were collected before treatment (day 1) and after treatment (day 15).
-
Immunohistochemistry for PR:
-
Formalin-fixed, paraffin-embedded tissue sections were used.
-
Immunostaining was performed using an antibody against PR.
-
The percentage of PR-positive tumor cells was determined.
-
-
RT-qPCR for PR Isoforms (PRA and PRB):
-
RNA was extracted from formalin-fixed, paraffin-embedded tissue samples.
-
RT-qPCR was performed to analyze the mRNA expression of total PR, PRA, and PRB.
-
-
Data Analysis: Changes in PR expression (protein and mRNA levels) before and after treatment were statistically analyzed.
Visualizing the Pathways and Processes
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of this compound as a competitive antagonist of the progesterone receptor.
Caption: General experimental workflow for studying the effects of this compound.
References
Assessing the Reproducibility of Aglepristone-Induced Abortion in Different Rodent Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Aglepristone for inducing abortion in various rodent strains. The information presented is intended to assist researchers in selecting appropriate animal models and experimental protocols for studies related to reproductive biology and pharmacology. The data is compiled from available literature, and it is important to note that direct comparative studies across all strains are limited.
Comparative Efficacy of this compound Across Rodent Strains
This compound, a competitive progesterone antagonist, has demonstrated high efficacy in terminating pregnancy in several species.[1] Its primary mechanism of action involves blocking progesterone receptors in the uterus, leading to the cessation of pregnancy-maintaining effects.[2] In rodents, this typically results in embryonic resorption or expulsion of fetuses.[3]
The following table summarizes the available quantitative data on this compound-induced abortion in different rodent strains. It is important to note the lack of direct comparative studies necessitates a cross-study analysis, and therefore, outcomes should be interpreted with caution due to potential variations in experimental protocols.
| Rodent Strain | Dosage | Gestational Day of Administration | Efficacy (Abortion Rate) | Key Observations | Reference |
| Rat | |||||
| Albino Rat (Rattus norvegicus) | 10 mg/kg, SC, twice, 24h apart | Day 10 and 11 | 100% | Bloody vulvar discharge observed within 24.7 ± 3.8 hours, lasting for 47 ± 5.7 hours. Subsequent fertility was not impaired, though a longer interval to the next pregnancy was noted.[4][5] | |
| Sprague-Dawley Rat | 10 mg/kg, SC, twice, 24h apart | Day 10 and 11 | 100% | Similar to albino rats, treatment was effective. Sprague-Dawley rats are known to have a high reproductive rate. | |
| Wistar Rat | No direct studies found | - | - | Wistar rats have been noted to have different reproductive physiology compared to Sprague-Dawley rats, which could potentially influence the outcome of this compound treatment. | |
| Mouse | |||||
| BALB/c Mouse | No direct studies found | - | - | BALB/c mice are known to have different immune responses and reproductive characteristics compared to C57BL/6 mice, which may affect the abortion process. | |
| C57BL/6 Mouse | No direct studies found | - | - | Reproductive physiology, including hormone sensitivity, differs from BALB/c mice, potentially leading to varied responses to this compound. |
Note: The absence of data for specific mouse strains highlights a significant gap in the current literature. Researchers should consider conducting pilot studies to determine the optimal dosage and timing for this compound administration in these strains.
Experimental Protocols
The following is a generalized experimental protocol for this compound-induced abortion in rats, based on published studies. This protocol can be adapted for use in mice, with appropriate adjustments for body weight and gestation period.
Objective: To induce abortion in pregnant rodents using this compound.
Materials:
-
This compound (e.g., Alizin®)
-
Sterile syringes and needles (25-27 gauge)
-
Animal scale
-
Apparatus for subcutaneous injection
-
Vaginal smear equipment (for monitoring)
-
Ultrasound equipment (for pregnancy confirmation and monitoring abortion)
Procedure:
-
Animal Model:
-
Select healthy, sexually mature female rodents of the desired strain.
-
House females with fertile males and monitor for signs of mating (e.g., presence of a vaginal plug). Day 1 of gestation is considered the day a vaginal plug is observed.
-
-
Pregnancy Confirmation:
-
Confirm pregnancy at the desired gestational stage (e.g., mid-gestation, around day 10-12 for rats) using non-invasive methods such as ultrasound.
-
-
This compound Administration:
-
Weigh each animal accurately to calculate the correct dosage.
-
Administer this compound at a dose of 10 mg/kg body weight via subcutaneous injection.
-
A second injection of 10 mg/kg is administered 24 hours after the first injection.
-
The injection site should be in the loose skin over the neck or back.
-
-
Monitoring:
-
Observe the animals daily for clinical signs of abortion, including vaginal bleeding or discharge, and fetal expulsion.
-
Monitor for any adverse effects such as changes in appetite, behavior, or local reactions at the injection site.
-
Confirm the completion of abortion using ultrasound to ensure the absence of viable fetuses or retained placental tissue.
-
-
Post-Abortion Care:
-
Provide standard post-procedural care.
-
If assessing future fertility, allow for a recovery period before re-introducing males.
-
Visualizing the Mechanism and Workflow
To better understand the biological processes and experimental procedures, the following diagrams have been created using the Graphviz DOT language.
This compound's Mechanism of Action
This compound functions by competitively binding to progesterone receptors (PR) in the uterus. This blockage prevents the downstream signaling necessary for maintaining pregnancy.
Caption: this compound competitively blocks progesterone receptors, inhibiting gene transcription required for pregnancy.
Experimental Workflow for this compound-Induced Abortion
The following flowchart outlines the key steps in a typical study assessing the efficacy of this compound.
Caption: A typical experimental workflow for studying this compound-induced abortion in rodents.
References
- 1. This compound: A review on its clinical use in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tokyovets.com [tokyovets.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Prolonged interval before conception following this compound-induced abortion in albino rats [animal-reproduction.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Aglepristone: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of the synthetic steroid, Aglepristone, ensuring personnel safety and environmental protection.
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to laboratory safety and environmental responsibility. This compound, a synthetic antiprogestin steroid, requires careful consideration for its disposal due to its potential to disrupt endocrine systems in wildlife and its classification as a hazardous substance. This guide provides a procedural framework for the proper disposal of this compound in a laboratory setting, emphasizing regulatory compliance and best practices.
Core Principles of this compound Disposal
The primary objective in disposing of this compound is to prevent its release into the environment, particularly into aquatic ecosystems where it can have long-lasting and detrimental effects on wildlife. Improper disposal, such as flushing down the drain or mixing with general waste, can lead to environmental contamination and potential health risks.
Disposal Procedures for this compound Waste
The appropriate disposal method for this compound depends on the quantity and form of the waste. It is crucial to adhere to local and national regulations governing pharmaceutical and hazardous waste.
Table 1: this compound Disposal Recommendations by Waste Type
| Waste Type | Recommended Disposal Procedure | Key Considerations |
| Small Quantities of Unused this compound (<1g) | Treat as hazardous chemical waste. Collect in a designated, properly labeled, and sealed waste container. | Do not mix with other waste streams unless compatibility is confirmed. Consult your institution's Environmental Health and Safety (EHS) department for specific collection protocols. |
| Large Quantities of Unused this compound (>1g) | Arrange for disposal through a licensed commercial waste disposal service specializing in hazardous pharmaceutical waste.[1] | Ensure the service provider is certified for handling and incinerating pharmaceutical waste. Maintain all documentation for regulatory compliance. |
| Empty Vials and Containers | Wrap empty containers in paper and dispose of them in the regular garbage, provided they are not considered acutely hazardous waste containers.[1][2] | Ensure containers are fully empty. If regulations require, triple-rinse the container with a suitable solvent, and collect the rinsate as hazardous waste. |
| Contaminated Labware (e.g., pipette tips, gloves) | Segregate as hazardous waste. Place in a designated, leak-proof container clearly labeled as "this compound Waste." | Do not dispose of in general laboratory trash or biohazardous waste bags. |
| Sharps (e.g., needles, syringes) | Immediately place all used sharps into a designated, puncture-resistant sharps container.[1] | Never recap, bend, or break needles. Arrange for the disposal of full sharps containers through a certified medical waste vendor. |
| Aqueous Solutions Containing this compound | Collect in a sealed, labeled hazardous waste container. Do not pour down the drain. | Clearly indicate the concentration of this compound and any other chemical constituents on the waste label. |
Experimental Protocols for Waste Management
Currently, there are no established and validated experimental protocols for the routine chemical degradation or inactivation of this compound in a standard laboratory setting. While advanced oxidation processes like Fenton oxidation have been shown to degrade some steroid hormones in wastewater, specific methodologies for this compound have not been published. Therefore, attempting to neutralize this compound with chemical reagents without a validated protocol is not recommended due to the potential for creating other hazardous byproducts.
The most prudent and compliant approach is to manage all this compound waste through established hazardous waste streams, as outlined in Table 1.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.
Safety and Handling Precautions
When handling this compound, it is imperative to use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[2] this compound is a known reproductive toxicant and may cause harm to fertility or an unborn child. Pregnant women or those trying to conceive should avoid handling the product. In case of accidental exposure, seek immediate medical advice.
Environmental Impact
The release of synthetic steroids like this compound into the environment is a growing concern. These compounds can act as endocrine disruptors in aquatic organisms, affecting their reproductive capabilities and overall health. Strict adherence to proper disposal procedures is essential to mitigate these environmental risks.
By following these guidelines, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and your local EHS department for guidance.
References
Essential Safety and Logistical Information for Handling Aglepristone
For researchers, scientists, and drug development professionals, the safe handling of Aglepristone, a synthetic steroid and progesterone antagonist, is paramount due to its potential reproductive hazards.[1][2][3][4] Adherence to strict safety protocols and the use of appropriate personal protective equipment (PPE) are critical to minimize exposure and ensure a safe laboratory environment. This document provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its injectable form, Alizin, the following personal protective equipment is recommended to prevent skin contact, inhalation, and accidental self-injection:
-
Gloves: Chemical-resistant gloves, such as latex or rubber, should be worn at all times when handling the product.[1] This is especially important as there is no data available concerning the dermal absorption of this compound.
-
Eye Protection: While not always necessary for routine use, it is good practice to wear suitable protective glasses or goggles, especially when there is a risk of splashing. Face and eye protection are recommended when handling the substance.
-
Protective Clothing: To prevent skin exposure, protective clothing that covers all skin areas is suggested. When handling bulk quantities, suitable protective clothing is recommended.
-
Respiratory Protection: Respiratory equipment is not usually necessary under normal handling conditions. However, work should be conducted in a well-ventilated area.
Special Precautions: Pregnant women and women of child-bearing age should avoid all contact with this product due to its potential to damage fertility or the unborn child. Extreme care must be taken to avoid accidental self-injection, which can cause prolonged local reactions and is particularly dangerous for pregnant women.
Quantitative Toxicological Data
While specific occupational exposure limits such as Time-Weighted Average (TWA) or Short-Term Exposure Limit (STEL) have not been established for this compound, acute toxicity data is available.
| Metric | Value | Species | Route of Administration |
| LD50 | >1000 mg/kg | Rat | Sub-cutaneous |
| LD50 | 2415 mg/kg | Rat | Oral |
| LD50 | 1015 mg/kg | Mouse | Intraperitoneal |
| LD50 | 965 mg/kg | Rat | Intraperitoneal |
| LD50 | 2415 mg/kg | Mouse | Oral |
Data sourced from Safety Data Sheets for Alizin, which contains 3% this compound.
Procedural Workflow for Handling this compound
The following diagram outlines the essential steps for the safe handling of this compound in a laboratory setting, from initial preparation to final disposal.
Disposal Plan
The disposal of this compound and associated materials must be handled with care to prevent environmental contamination and accidental exposure.
-
Sharps: Discarded needles should be immediately placed in a designated and appropriately labeled sharps container.
-
Small Quantities and Empty Containers: For minor spills and small amounts of waste, the material should be wrapped with paper and put in the garbage. Empty containers can be disposed of in a similar manner.
-
Large Quantities: For larger spills or quantities of waste, a commercial waste disposal service should be utilized. Prevent spillage from entering drains or water courses. In some regions, certain hormonal preparations like this compound must be segregated into purple containers for disposal by a specialist contractor.
-
General Guidance: Always dispose of unused veterinary medicinal products or waste materials in accordance with national and local requirements.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
